molecular formula C39H62N7O19P3S B15551436 3-Oxo-OPC8-CoA

3-Oxo-OPC8-CoA

Cat. No.: B15551436
M. Wt: 1057.9 g/mol
InChI Key: YYCCMACTOAJGGW-OZVHGMPNSA-N
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Description

3-Oxo-OPC8-CoA is a useful research compound. Its molecular formula is C39H62N7O19P3S and its molecular weight is 1057.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C39H62N7O19P3S

Molecular Weight

1057.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate

InChI

InChI=1S/C39H62N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-24,26,28,32-34,38,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,26-,28+,32+,33+,34-,38+/m0/s1

InChI Key

YYCCMACTOAJGGW-OZVHGMPNSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the 3-Oxo-OPC8-CoA Biosynthesis Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived hormones that regulate a vast array of developmental processes and defense responses in plants. The biosynthesis of JA from its precursor, 12-oxo-phytodienoic acid (OPDA), occurs primarily within the peroxisome through a series of enzymatic reactions analogous to fatty acid β-oxidation. A key intermediate in this pathway is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA). This technical guide provides an in-depth examination of the core enzymatic steps leading to the synthesis of this compound in Arabidopsis thaliana, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway: From OPDA to this compound

The synthesis of this compound is a multi-step process localized within the peroxisome. It begins with the reduction of OPDA and proceeds through CoA ligation and the initial steps of β-oxidation.

  • Reduction of OPDA: The pathway initiates with the import of OPDA, synthesized in the chloroplast, into the peroxisome. Inside the peroxisome, the enzyme 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of (9S,13S)-12-oxophytodienoic acid (OPDA) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][2] This step is crucial, and OPR3 is considered the primary isoenzyme responsible for JA biosynthesis.[1][3]

  • CoA Ligation: The resulting OPC-8:0 is then activated by ligation to Coenzyme A. This reaction is catalyzed by OPC-8:0 CoA ligase 1 (OPCL1) , an acyl-activating enzyme, yielding OPC-8:0-CoA.[4][5] This activation is an essential prerequisite for the subsequent β-oxidation steps.[5][6]

  • β-Oxidation (First Cycle): OPC-8:0-CoA serves as the substrate for the β-oxidation machinery.[2]

    • Dehydrogenation: Acyl-CoA Oxidase (ACX) introduces a double bond between the α and β carbons of the octanoic acid side chain.[2][7] In Arabidopsis, ACX1 and ACX5 are implicated in JA biosynthesis.[8][9]

    • Hydration & Dehydrogenation: The Multifunctional Protein (MFP) , which possesses both enoyl-CoA hydratase and β-hydroxy-acyl-CoA dehydrogenase activities, hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone.[6][7] This two-step action by MFP results in the formation of the target molecule, This compound . The aim1 mutant, which is deficient in an MFP isoform, shows impaired JA accumulation.[7]

The subsequent step, catalyzed by 3-ketoacyl-CoA thiolase (KAT) , would cleave this compound to shorten the side chain by two carbons, ultimately leading to the formation of JA after two more cycles.[7][10] KAT2 has been identified as the primary thiolase involved in this process.[7][11]

Pathway Visualization

The following diagram illustrates the enzymatic conversions from OPDA to the cleavage of this compound within the peroxisome.

JASMONATE_BIOSYNTHESIS Peroxisomal Synthesis of this compound cluster_peroxisome Peroxisome OPDA 12-Oxo-phytodienoic acid (OPDA) OPC8 3-oxo-2-(pentenyl) -cyclopentane-1-octanoic acid (OPC-8:0) OPDA->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 Enoyl_CoA 2,3-didehydro-OPC-8:0-CoA OPC8_CoA->Enoyl_CoA ACX1 Hydroxy_CoA 3-Hydroxy-OPC-8:0-CoA Enoyl_CoA->Hydroxy_CoA MFP (Hydratase) Oxo_CoA 3-Oxo-OPC-8:0-CoA Hydroxy_CoA->Oxo_CoA MFP (Dehydrogenase) JA_Precursor Jasmonoyl-CoA (after 2 more cycles) Oxo_CoA->JA_Precursor KAT2 (Thiolase)

Figure 1: Core biosynthesis pathway of this compound in Arabidopsis peroxisomes.

Quantitative Enzyme Data

The efficiency and kinetics of the enzymes involved are crucial for understanding pathway flux. The following table summarizes available quantitative data for the key enzymes in this pathway.

EnzymeGene LocusSubstrateKm (µM)VmaxNotesCitation
OPR3 At2g45130(9S,13S)-12-oxophytodienoic acid3553.7 nkat (mg protein)-1OPR3 effectively converts the natural stereoisomer of OPDA, unlike OPR1 and OPR2.[1]
OPCL1 At1g205103-oxo-2(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0)--Shows high specificity for OPC-8:0. Also active on OPDA and other fatty acids.[5]
KAT2 At2g331503-ketoacyl-CoA--Silencing of KAT2 reduces wound-induced JA accumulation.[7][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Protocol: Quantification of Jasmonates by UPLC-MS/MS

This protocol is adapted from methodologies for sensitive quantification of jasmonates and related oxylipins.[12][13]

Objective: To accurately measure the concentration of OPDA, JA, and other intermediates in Arabidopsis leaf tissue.

Materials:

  • Arabidopsis leaf tissue

  • Liquid nitrogen

  • Extraction solvent: 2-propanol/H₂O/HCl (2:1:0.002, v/v/v)

  • Dichloromethane

  • Internal standards (e.g., D₂-JA, D₆-JA-Ile)

  • UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS)

  • C18 reverse-phase column

Procedure:

  • Sample Harvest: Harvest approximately 100 mg of leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: a. To the powdered tissue, add 1 mL of ice-cold extraction solvent and the internal standards. b. Vortex thoroughly and shake for 30 minutes at 4°C. c. Add 1 mL of dichloromethane, vortex, and shake for an additional 30 minutes at 4°C. d. Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Phase Separation: a. Carefully transfer the lower organic phase (containing the jasmonates) to a new tube. b. Re-extract the aqueous phase and pellet with another 0.5 mL of dichloromethane. c. Combine the organic phases.

  • Drying and Reconstitution: a. Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v).

  • UPLC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto the UPLC-MS/MS system. b. Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both with 0.1% formic acid. c. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantification: Construct a standard curve using authentic standards and calculate the concentration of each analyte in the original sample based on the peak area ratio to the corresponding internal standard.

Protocol: OPR3 Enzyme Activity Assay

This protocol is based on the stereospecific assay used to characterize OPR3 function.[1]

Objective: To measure the in vitro enzymatic activity of OPR3 by monitoring substrate conversion.

Materials:

  • Recombinant OPR3 enzyme (expressed in E. coli)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0

  • Substrate: (9S,13S)-12-oxophytodienoic acid (OPDA)

  • Cofactor: NADPH

  • Stop Solution: 1 M HCl

  • Ethyl acetate (B1210297)

  • HPLC system with a chiral column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 800 µL Assay Buffer

    • 100 µL NADPH solution (final concentration ~200 µM)

    • Recombinant OPR3 enzyme (e.g., 1-5 µg)

  • Initiate Reaction: Start the reaction by adding 100 µL of OPDA substrate (final concentration ranging from 10-100 µM).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution to acidify the mixture.

  • Product Extraction: a. Add 500 µL of ethyl acetate and vortex vigorously for 1 minute. b. Centrifuge at 10,000 x g for 2 minutes to separate phases. c. Transfer the upper ethyl acetate phase to a new tube.

  • Analysis: a. Evaporate the ethyl acetate under nitrogen gas. b. Reconstitute the residue in a small volume of the HPLC mobile phase. c. Inject the sample onto an HPLC equipped with a chiral column to separate the stereoisomers of the product (OPC-8:0) from the substrate (OPDA). d. Quantify the product peak area to determine the rate of reaction (Vmax) and calculate the Michaelis-Menten constant (Km) by varying the substrate concentration.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines a standard workflow for analyzing the expression of genes like OPR3 and OPCL1 in response to stimuli.[14][15]

Objective: To quantify the relative transcript abundance of JA biosynthesis genes.

Materials:

  • Arabidopsis tissue (e.g., from wounded or control plants)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., using reverse transcriptase)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for target genes (OPR3, OPCL1, etc.) and a reference gene (e.g., ACTIN2)

  • Quantitative PCR instrument

Procedure:

  • RNA Extraction: a. Harvest ~100 mg of tissue, flash-freeze in liquid nitrogen, and grind to a powder. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

  • RNA Quantification and Quality Check: a. Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. b. Check RNA integrity by running a sample on an agarose (B213101) gel.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix in a 96-well plate: SYBR Green Master Mix, forward and reverse primers (final concentration ~0.2-0.5 µM), and diluted cDNA template. b. Run the plate on a qPCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). c. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: a. Determine the cycle threshold (Ct) for each reaction. b. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene expression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the jasmonate pathway in response to an external stimulus.

EXPERIMENTAL_WORKFLOW Workflow for Jasmonate Pathway Analysis cluster_metabolomics Metabolite Analysis cluster_transcriptomics Gene Expression Analysis start Plant Treatment (e.g., Wounding, MeJA) harvest Tissue Harvesting (Time Course) start->harvest split Sample Split harvest->split extraction Metabolite Extraction split->extraction Metabolomics Arm rna_ext Total RNA Extraction split->rna_ext Transcriptomics Arm analysis_ms UPLC-MS/MS Analysis extraction->analysis_ms quant Quantification of Jasmonates analysis_ms->quant cdna_syn cDNA Synthesis rna_ext->cdna_syn qpcr qRT-PCR cdna_syn->qpcr expression Relative Gene Expression Profile qpcr->expression

References

The Role of 3-Oxo-OPC8-CoA in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a critical intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone regulating plant defense and development. While its primary function is understood as a precursor to JA, emerging research into the signaling roles of other jasmonate pathway intermediates suggests a potential for more direct involvement in plant immunity. This technical guide provides an in-depth analysis of the current understanding of this compound's function, situated within the broader context of the jasmonate signaling network. It details the enzymatic steps leading to its formation and subsequent conversion, summarizes available quantitative data on related pathway metabolites, outlines experimental protocols for the analysis of acyl-CoA molecules, and presents key signaling pathways in a visually accessible format. This document serves as a comprehensive resource for researchers investigating plant defense mechanisms and professionals in the field of drug development seeking to leverage these pathways for novel applications.

Introduction

Plants employ a sophisticated and multi-layered defense system to combat a wide array of pathogens and herbivores. A central component of this system is the jasmonate signaling pathway, which orchestrates the production of defensive compounds and the activation of defense-related genes. The biosynthesis of the active signaling molecule, jasmonoyl-isoleucine (JA-Ile), proceeds through a series of enzymatic reactions, primarily originating from α-linolenic acid. Within this pathway, the peroxisome-localized β-oxidation of 12-oxo-phytodienoic acid (OPDA) is a crucial phase. This compound emerges as a key intermediate in this process, positioned at a critical juncture leading to the formation of JA. While the downstream effects of JA are well-documented, the intrinsic biological activity of its precursors, including this compound, is an area of active investigation. Understanding the precise role of each intermediate is paramount for a complete picture of jasmonate-mediated immunity and for harnessing this pathway for agricultural and pharmaceutical purposes.

The Jasmonate Biosynthesis Pathway: The Central Role of this compound

The formation of this compound is a key step within the peroxisomal β-oxidation spiral of the jasmonate biosynthesis pathway. The process begins in the chloroplast and culminates in the production of JA, which is then conjugated to isoleucine to form the bioactive hormone JA-Ile.

The key enzymatic steps involving this compound are:

  • Formation of OPC-8:0: 12-oxo-phytodienoic acid (OPDA), synthesized in the chloroplast, is transported to the peroxisome. There, OPDA reductase 3 (OPR3) reduces the cyclopentenone ring of OPDA to form 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1]

  • Activation to OPC-8:0-CoA: OPC-8:0 is then activated by the addition of Coenzyme A (CoA), a reaction catalyzed by OPC-8:0-CoA ligase 1 (OPCL1). This step is essential for the entry of the molecule into the β-oxidation cycle.[2][3]

  • β-Oxidation Steps: OPC-8:0-CoA undergoes two enzymatic reactions of the β-oxidation spiral to yield this compound.

    • Oxidation: An acyl-CoA oxidase (ACX) introduces a double bond.

    • Hydration and Dehydrogenation: A multifunctional protein (MFP) hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone, forming this compound.

  • Thiolytic Cleavage: The final step in this cycle involves the enzyme 3-ketoacyl-CoA thiolase (KAT), which cleaves this compound to release acetyl-CoA and a shortened acyl-CoA (OPC-6:0-CoA).[4][5][6] This shortened molecule then re-enters the β-oxidation pathway for further processing, ultimately leading to the formation of JA.

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol alpha_Linolenic_Acid alpha_Linolenic_Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_Linolenic_Acid->OPDA LOX, AOS, AOC OPC8_0 3-oxo-2-(2′[Z]-pentenyl)- cyclopentane-1-octanoic acid (OPC-8:0) OPC8_0_CoA OPC-8:0-CoA Enoyl_OPC8_CoA 2-trans-enoyl-OPC-8:0-CoA Hydroxy_OPC8_CoA 3-hydroxy-OPC8-CoA 3_Oxo_OPC8_CoA This compound OPC6_0_CoA OPC-6:0-CoA JA Jasmonic Acid (JA) JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 Defense_Gene_Expression Defense Gene Expression JA_Ile->Defense_Gene_Expression COI1/JAZ signaling

Function of this compound in Plant Defense

Currently, the primary established role of this compound in plant defense is as an essential intermediate in the biosynthesis of JA. The production of JA and its subsequent conversion to the active form, JA-Ile, is critical for the activation of a wide range of defense responses, including the synthesis of defense compounds, reinforcement of cell walls, and induction of systemic acquired resistance.

While a direct signaling role for this compound has not been definitively established, the precedent set by its precursor, OPDA, suggests that intermediates of the jasmonate pathway can have independent signaling functions. OPDA has been shown to regulate a subset of defense genes independently of JA, through both COI1-dependent and -independent pathways.[7][8] This raises the possibility that this compound, or other β-oxidation intermediates, may also possess intrinsic signaling activities that contribute to the fine-tuning of the plant immune response.

Future research, potentially utilizing mutants that accumulate this compound or through the exogenous application of this molecule, will be necessary to elucidate any direct signaling functions.

Experimental_Workflow Plant_Material Plant Material (e.g., wild-type, kat2 mutant) Stress_Treatment Stress Treatment (e.g., wounding, pathogen infection) Plant_Material->Stress_Treatment Sample_Collection Sample Collection and Freezing (Liquid Nitrogen) Stress_Treatment->Sample_Collection Extraction Acyl-CoA Extraction Sample_Collection->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Quantitative Data on Jasmonate Pathway Intermediates

Direct quantitative data for this compound levels in response to plant stress is limited in the current literature. However, extensive research has been conducted on its precursors and downstream products. The following table summarizes representative quantitative data for OPDA and JA in Arabidopsis thaliana, illustrating the dynamic changes in the jasmonate pathway upon stress.

CompoundPlant LineTreatmentFold Change (vs. Control)Reference
OPDA Wild-type (Col-0)Wounding (1h)~10-fold increase[7]
opr3 mutantWounding (1h)~15-fold increase[7]
JA Wild-type (Col-0)Wounding (1h)~20-fold increase[7]
opr3 mutantWounding (1h)No significant increase[7]
kat2 mutantWounding (1h)Reduced accumulation[6]

Note: The values presented are approximate and intended to illustrate trends. For precise figures, please consult the original research articles.

Experimental Protocols

The analysis of acyl-CoA molecules, including this compound, requires specialized techniques due to their low abundance and instability. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction of Short-Chain Acyl-CoAs from Plant Tissues

This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.[9][10][11][12]

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction buffer (e.g., 5% (w/v) 5-sulfosalicylic acid (SSA))

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the frozen powder to a pre-weighed microcentrifuge tube.

    • Add a known volume of ice-cold extraction buffer and the internal standards.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Storage:

    • Store the extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

General Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.

  • Ionization Mode: Positive ESI

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

Quantification:

The concentration of this compound is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.

Logical Relationships and Signaling

The jasmonate pathway is intricately regulated and interacts with other hormone signaling pathways to fine-tune plant defense responses. The production of this compound is a key step in the linear progression to JA, but the pathway is also subject to feedback regulation and crosstalk.

Signaling_Crosstalk Pathogen_Herbivore_Attack Pathogen/Herbivore Attack OPDA OPDA Pathogen_Herbivore_Attack->OPDA beta_Oxidation β-Oxidation Pathway OPDA->beta_Oxidation Defense_Responses Defense Responses OPDA->Defense_Responses JA-independent signaling 3_Oxo_OPC8_CoA This compound beta_Oxidation->3_Oxo_OPC8_CoA JA JA 3_Oxo_OPC8_CoA->JA JA_Ile JA-Ile JA->JA_Ile JA_Ile->Defense_Responses SA_Pathway Salicylic Acid (SA) Pathway JA_Ile->SA_Pathway Antagonistic Crosstalk SA_Pathway->Defense_Responses

Conclusion and Future Directions

This compound holds a definitive and crucial position as an intermediate in the biosynthesis of jasmonic acid, a cornerstone of plant defense. While its function is currently understood primarily in this context, the potential for an independent signaling role remains an intriguing area for future investigation. Advances in metabolomics and the development of sensitive analytical techniques will be instrumental in precisely quantifying this compound and other β-oxidation intermediates in response to various stresses. The generation and characterization of mutants that specifically accumulate this compound will be pivotal in dissecting its potential signaling functions. A deeper understanding of the entire jasmonate biosynthetic and signaling network, including the roles of its intermediates, will provide novel avenues for the development of strategies to enhance plant resilience and for the discovery of new bioactive molecules for pharmaceutical applications.

References

The Enzymatic Machinery of 3-Oxo-OPC8-CoA Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core enzymes involved in the metabolism of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), a key intermediate in the biosynthesis of the plant hormone jasmonic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant signaling, metabolic pathways, and related fields.

Introduction

The metabolism of this compound is a critical juncture in the jasmonate biosynthetic pathway, occurring within the peroxisome and involving a series of β-oxidation reactions. This pathway is responsible for the shortening of the octanoic acid side chain of the cyclopentanone (B42830) ring, ultimately leading to the formation of jasmonic acid, a potent signaling molecule involved in plant growth, development, and defense responses. Understanding the enzymes that catalyze these transformations is paramount for elucidating the regulation of jasmonate signaling and for the potential development of novel therapeutic agents targeting these pathways.

The Core Metabolic Pathway

The conversion of this compound to jasmonoyl-CoA proceeds through three successive cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic reactions catalyzed by a core set of enzymes. The pathway begins with the activation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) to its CoA ester, this compound, a reaction catalyzed by OPC-8:0-CoA ligase 1 (OPCL1).

3_Oxo_OPC8_CoA_Metabolism cluster_peroxisome Peroxisome OPC8 OPC-8:0 OPC8_CoA This compound OPC8->OPC8_CoA OPCL1 (ATP, CoA) Enoyl_CoA 2,3-dehydro- This compound OPC8_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACX) (O2 -> H2O2) Hydroxyacyl_CoA 3-Hydroxy- This compound Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Protein (MFP) (Enoyl-CoA Hydratase) Ketoacyl_CoA 3-Oxo- OPC6-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Protein (MFP) (L-3-Hydroxyacyl-CoA Dehydrogenase) (NAD+ -> NADH) OPC6_CoA OPC-6-CoA Ketoacyl_CoA->OPC6_CoA 3-Ketoacyl-CoA Thiolase (KAT) (CoA) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Jasmonoyl_CoA Jasmonoyl-CoA OPC6_CoA->Jasmonoyl_CoA 2x β-oxidation JA Jasmonic Acid Jasmonoyl_CoA->JA ACH1/2 (?) Thioesterase Acyl-CoA Thioesterase

Fig. 1: The peroxisomal β-oxidation pathway of this compound.

Key Enzymes and Their Characteristics

The metabolism of this compound is orchestrated by a series of specialized enzymes. While specific kinetic data for these enzymes with jasmonate precursors as substrates are limited, this section summarizes the available quantitative information and highlights the key players in this metabolic cascade.

OPC-8:0-CoA Ligase 1 (OPCL1)

OPCL1, a member of the 4-coumarate-CoA ligase-like family, is responsible for the activation of OPC-8:0 to this compound, committing it to the β-oxidation pathway.[1] This enzyme is localized in the peroxisomes.[2] In Arabidopsis thaliana, OPCL1 is encoded by the gene At1g20510.[1]

Substratekcat (s⁻¹)Reference
OPC-8:01.27[3]
dnOPDA1.78[3]
OPDA1.56[3]
Tetradecanoate0.96[3]

Table 1: Catalytic efficiencies (kcat) of Arabidopsis thaliana OPCL1 for various substrates.[3]

Acyl-CoA Oxidase (ACX)

Acyl-CoA oxidase catalyzes the first committed step of β-oxidation, the FAD-dependent dehydrogenation of the acyl-CoA thioester to a trans-2-enoyl-CoA. In tomato (Solanum lycopersicum), the isoform ACX1A has been shown to be essential for wound-induced jasmonic acid production and is active on C18 cyclopentanoid-CoA precursors.[1][4] In Arabidopsis, ACX1 and ACX5 are implicated in this step.[5] While specific kinetic parameters for this compound are not available, tomato ACX1A exhibits a preference for medium to long-chain fatty acyl-CoAs.

Multifunctional Protein (MFP)

The second and third steps of β-oxidation, enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, are carried out by a multifunctional protein (MFP). In Arabidopsis, the ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) gene encodes a key MFP involved in jasmonate biosynthesis.[6][7] The aim1 mutant exhibits reduced levels of jasmonic acid upon wounding, confirming its essential role in the pathway.[7] Specific kinetic data for AIM1 with the intermediates of this compound metabolism are currently unavailable.

3-Ketoacyl-CoA Thiolase (KAT)

The final step in each β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase, releasing acetyl-CoA and a two-carbon-shorter acyl-CoA. In Arabidopsis, KAT2 is the primary thiolase involved in jasmonic acid biosynthesis.[1][8] Silencing of KAT2 expression leads to a reduction in wound-induced jasmonate accumulation.[1] While KAT2 is known to have broad substrate specificity, detailed kinetic parameters for the specific intermediates of this compound metabolism have not yet been reported.

Experimental Protocols

This section outlines general methodologies for the key experiments cited in the study of this compound metabolism enzymes.

Recombinant Protein Expression and Purification

Recombinant_Protein_Workflow cluster_workflow Protein Expression & Purification cDNA Enzyme cDNA Vector Expression Vector (e.g., pGEX, pET) cDNA->Vector Cloning Ecoli E. coli Expression Host (e.g., BL21) Vector->Ecoli Transformation Induction Induction (e.g., IPTG) Ecoli->Induction Harvest Cell Harvest & Lysis Induction->Harvest Purification Affinity Chromatography (e.g., Ni-NTA, GST-beads) Harvest->Purification Analysis SDS-PAGE & Concentration Determination Purification->Analysis

Fig. 2: General workflow for recombinant enzyme production.

Protocol:

  • Cloning: The full-length cDNA of the target enzyme (e.g., OPCL1, ACX1, AIM1, KAT2) is cloned into a suitable expression vector containing an affinity tag (e.g., 6xHis, GST).

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Bacterial cultures are grown to mid-log phase (OD600 ≈ 0.6) and protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

  • Purification: The soluble lysate is clarified by centrifugation and the target protein is purified by affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins).

  • Analysis: The purity and size of the recombinant protein are assessed by SDS-PAGE. Protein concentration is determined using a standard method (e.g., Bradford assay).

Enzyme Activity Assays

1. OPC-8:0-CoA Ligase (OPCL1) Assay (Coupled Spectrophotometric Assay):

This assay measures the formation of the CoA thioester by coupling the reaction to the oxidation of NADH.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • ATP

    • MgCl₂

    • Coenzyme A (CoA)

    • Phosphoenolpyruvate

    • NADH

    • Pyruvate kinase/Lactate dehydrogenase (coupling enzymes)

    • OPC-8:0 (substrate)

    • Purified OPCL1 enzyme

  • Procedure: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically. The rate of the reaction is proportional to the OPCL1 activity.

2. Acyl-CoA Oxidase (ACX) Assay (Spectrophotometric Assay):

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate.

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer (pH 7.5)

    • Horseradish peroxidase

    • A suitable chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

    • This compound (or other acyl-CoA substrate)

    • Purified ACX enzyme

  • Procedure: The reaction is initiated by the addition of the enzyme. The increase in absorbance at the appropriate wavelength for the oxidized chromogen is monitored spectrophotometrically. The rate of color development is proportional to the ACX activity.

3. Enoyl-CoA Hydratase (MFP) Assay (Spectrophotometric Assay):

This assay measures the hydration of the double bond in the enoyl-CoA substrate.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA as a general substrate, or the product of the ACX reaction)

    • Purified MFP enzyme

  • Procedure: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at approximately 263 nm, corresponding to the disappearance of the enoyl-CoA double bond, is monitored spectrophotometrically.

4. L-3-Hydroxyacyl-CoA Dehydrogenase (MFP) Assay (Spectrophotometric Assay):

This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.

  • Reaction Mixture:

    • Potassium phosphate buffer (pH 7.0)

    • NAD⁺

    • L-3-hydroxyacyl-CoA substrate (the product of the hydratase reaction)

    • Purified MFP enzyme

  • Procedure: The reaction is initiated by the addition of the enzyme. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

5. 3-Ketoacyl-CoA Thiolase (KAT) Assay (Spectrophotometric Assay):

This assay measures the CoA-dependent cleavage of the 3-ketoacyl-CoA substrate.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.1)

    • MgCl₂

    • Coenzyme A (CoA)

    • 3-ketoacyl-CoA substrate (the product of the dehydrogenase reaction)

    • Purified KAT enzyme

  • Procedure: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at approximately 303 nm, corresponding to the disappearance of the Mg²⁺-enol-chelate of the 3-ketoacyl-CoA, is monitored spectrophotometrically.

Quantitative Analysis of Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound and its downstream metabolites.

LC_MS_Workflow cluster_lcms LC-MS/MS Analysis Sample Plant Tissue Sample Extraction Metabolite Extraction (e.g., with acidic methanol) Sample->Extraction LC Liquid Chromatography (e.g., C18 column) Extraction->LC Separation MS Tandem Mass Spectrometry (MRM mode) LC->MS Ionization & Fragmentation Data Data Analysis & Quantification MS->Data

Fig. 3: Workflow for quantitative metabolite analysis using LC-MS/MS.

Protocol Outline:

  • Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using a suitable solvent, often an acidic methanol/water mixture, to quench enzymatic activity.

  • LC Separation: The extracted metabolites are separated using a reverse-phase liquid chromatography column (e.g., C18). A gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid) is used to elute the compounds.

  • MS/MS Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target metabolite for high selectivity and sensitivity.

  • Quantification: Absolute quantification is achieved by using a calibration curve generated with authentic standards and by spiking samples with a known amount of a stable isotope-labeled internal standard.

Signaling Context

The jasmonate biosynthetic pathway, including the metabolism of this compound, is tightly regulated and integrated with downstream signaling events. The final product, jasmonic acid, is often converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological and defense responses.

Jasmonate_Signaling cluster_signaling Jasmonate Signaling Cascade JA_Ile JA-Ile COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Genes Jasmonate-Responsive Genes MYC2->Genes Activates Response Plant Defense & Development Genes->Response

Fig. 4: Simplified diagram of the core jasmonate signaling pathway.

Conclusion

The enzymatic cascade responsible for the metabolism of this compound represents a crucial control point in the biosynthesis of jasmonates. While the key enzymes have been identified, a significant opportunity exists for further research to delineate the specific kinetic properties of these enzymes with their native substrates. Such knowledge will be invaluable for a more complete understanding of the regulation of jasmonate signaling and for the development of strategies to modulate plant responses for agricultural and pharmaceutical applications. This guide provides a foundational framework for researchers to delve deeper into this important area of plant biology.

References

The Discovery of the Jasmonate Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in plant growth, development, and defense against biotic and abiotic stresses. The elucidation of their biosynthesis pathway, a journey spanning several decades, represents a significant achievement in plant biology, revealing a complex and highly regulated metabolic network. This technical guide provides a comprehensive overview of the core discoveries that have shaped our understanding of jasmonate biosynthesis, with a focus on the key enzymes, experimental evidence, and methodologies that were instrumental in piecing together this crucial pathway.

The Core Biosynthesis Pathway: From Linolenic Acid to Jasmonic Acid

The biosynthesis of jasmonic acid (JA) begins with the release of α-linolenic acid from chloroplast membranes and proceeds through a series of enzymatic steps localized in both the chloroplast and the peroxisome. The canonical pathway, often referred to as the octadecanoid pathway, was first proposed by Vick and Zimmerman in the early 1980s and has since been refined through genetic and biochemical studies.[1][2][3][4]

Pathway Overview

The synthesis of jasmonic acid can be broadly divided into two main stages:

  • Chloroplast-Localized Synthesis of OPDA: The initial steps occur in the chloroplast, where α-linolenic acid is converted to the cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).

  • Peroxisome-Localized Conversion of OPDA to JA: OPDA is then transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid.

The final step, the conjugation of JA to amino acids, most notably isoleucine to form the highly active JA-Ile, occurs in the cytoplasm.

// Enzyme nodes node [shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; LOX [label="Lipoxygenase"]; AOS [label="Allene Oxide Synthase"]; AOC [label="Allene Oxide Cyclase"]; OPR3 [label="12-oxo-phytodienoate\nReductase 3"]; ACX [label="Acyl-CoA Oxidase"]; JAR1 [label="JA-Amido Synthetase"];

// Invisible edges for layout edge [style=invis]; a_linolenic_acid -> LOX -> hpote; hpote -> AOS -> allene_oxide; allene_oxide -> AOC -> opda; opda_perox -> OPR3 -> opc8; opc8 -> ACX -> ja; ja_cyto -> JAR1 -> ja_ile; }

Figure 1: The Jasmonate Biosynthesis Pathway.

Key Enzymes and Their Discovery

The elucidation of the jasmonate biosynthesis pathway was made possible by the identification and characterization of the enzymes responsible for each catalytic step. The use of mutant analysis in model organisms like Arabidopsis thaliana and tomato has been particularly instrumental in this process.

Phospholipase A1 (PLA1) - The Initiating Step

The first committed step in jasmonate biosynthesis is the release of α-linolenic acid from galactolipids in the chloroplast membrane. The discovery of the DEFECTIVE IN ANTHER DEHISCENCE1 (DAD1) gene in Arabidopsis provided the first direct evidence for the involvement of a phospholipase A1 in this process.[5] The dad1 mutant exhibits male sterility due to defects in anther dehiscence and pollen maturation, phenotypes that can be rescued by the exogenous application of jasmonic acid.[5] This demonstrated that DAD1 is essential for JA production in floral tissues.

Lipoxygenase (LOX)

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In the jasmonate pathway, a 13-LOX specifically converts α-linolenic acid to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

Allene (B1206475) Oxide Synthase (AOS)

Allene oxide synthase, a member of the cytochrome P450 family (CYP74A), catalyzes the dehydration of 13-HPOT to form an unstable allene oxide. The cloning and characterization of the AOS gene was a crucial step in understanding this part of the pathway.[6]

Allene Oxide Cyclase (AOC)

The unstable allene oxide is then cyclized by allene oxide cyclase to form the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).[4]

12-oxo-phytodienoate Reductase 3 (OPR3)

The reduction of the cyclopentenone ring of OPDA is catalyzed by an isoform of 12-oxophytodienoate reductase. Genetic studies in Arabidopsis identified OPR3 as the specific isoform required for jasmonate biosynthesis.[7][8][9] The opr3 mutant, like dad1, is male-sterile and deficient in JA, but accumulates OPDA, confirming the position of OPR3 in the pathway.[7][8]

β-Oxidation Enzymes (ACX, MFP, KAT)

The final steps in the formation of jasmonic acid from the product of the OPR3 reaction involve three cycles of β-oxidation. This process is carried out by a set of peroxisomal enzymes, including acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). The characterization of the tomato acx1 mutant, which is deficient in wound-induced JA accumulation, provided strong evidence for the role of β-oxidation in the jasmonate pathway.[10]

JA-Amido Synthetase (JAR1)

Jasmonic acid itself is not the most active form of the hormone. The conjugation of JA to isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) produces JA-Ile, a potent signaling molecule.[11][12] The discovery of JAR1 and the biological activity of JA-Ile were critical for understanding jasmonate perception and signaling.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates of the jasmonate biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
OPR3Arabidopsis thaliana(9S,13S)-OPDA3553.7 (nkat/mg)Schaller et al., 2000
JAR1Arabidopsis thalianaJasmonic Acid13316 (pmol/min/µg)[13]

Table 2: Jasmonate Levels in Wild-Type and Mutant Arabidopsis thaliana

GenotypeConditionJasmonic Acid (pmol/g FW)JA-Isoleucine (pmol/g FW)Reference
Wild-Type (Col-0)Unwounded25.3 ± 4.52.1 ± 0.5Glauser et al., 2008[14]
Wild-Type (Col-0)Wounded (1h)2850 ± 350250 ± 30Glauser et al., 2008[14]
opr3Wounded (1h)< 5< 0.5[7][8]
jar1-1Unwounded28.1 ± 3.2< 0.3[11]
jar1-1Wounded (1h)3100 ± 4005.2 ± 1.1[11]

Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in elucidating the jasmonate biosynthesis pathway.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This protocol is adapted from Axelrod et al. (1981) and measures the formation of conjugated dienes, which absorb light at 234 nm.[15][16]

Materials:

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding 2.9 mL of sodium phosphate buffer and 0.1 mL of linoleic acid substrate solution.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding 20 µL of the plant tissue extract.

  • Immediately monitor the increase in absorbance at 234 nm for 2-3 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient for the hydroperoxide product (ε = 25,000 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Coupled Enzyme Assay

This protocol, based on methods described in the literature, measures the formation of OPDA from 13-HPOT in a coupled reaction.[17]

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT)

  • Recombinant AOS and AOC enzymes or plant protein extract

  • Ethyl acetate (B1210297)

  • GC-MS or LC-MS/MS system

Procedure:

  • Prepare the reaction mixture containing potassium phosphate buffer and the enzyme source (recombinant enzymes or plant extract).

  • Initiate the reaction by adding 13-HPOT.

  • Incubate the reaction at room temperature for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an organic solvent like ethyl acetate and acidifying the mixture.

  • Extract the lipid-soluble products with ethyl acetate.

  • Evaporate the solvent and derivatize the products for GC-MS analysis or resuspend for LC-MS/MS analysis.

  • Quantify the amount of OPDA produced by comparison to an internal standard.

12-oxo-phytodienoate Reductase 3 (OPR3) Enzyme Assay

This protocol measures the NADPH-dependent reduction of OPDA to OPC-8:0.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NADPH (150 µM)

  • (9S,13S)-OPDA

  • Recombinant OPR3 enzyme or plant protein extract

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette with Tris-HCl buffer and NADPH.

  • Add the OPR3 enzyme source and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding OPDA.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε = 6,220 M-1cm-1).

Jasmonic Acid-Amino Acid Conjugation (JAR1) Assay

This protocol, adapted from Staswick and Tiryaki (2004), measures the formation of JA-amino acid conjugates.[11]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • ATP (5 mM)

  • MgCl2 (10 mM)

  • Jasmonic acid

  • Amino acid (e.g., isoleucine)

  • Recombinant JAR1 enzyme

  • HPLC system

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, jasmonic acid, and the amino acid.

  • Initiate the reaction by adding the JAR1 enzyme.

  • Incubate at 30°C for a defined period.

  • Stop the reaction by adding an equal volume of methanol.

  • Analyze the reaction products by reverse-phase HPLC, monitoring for the formation of the JA-amino acid conjugate.

  • Quantify the product by comparing the peak area to a standard curve.

Mandatory Visualizations

Experimental Workflow: Identification of a Biosynthetic Gene via Mutant Analysis

Mutant_Analysis_Workflow cluster_screening Mutant Screening cluster_characterization Phenotypic and Biochemical Characterization cluster_gene_id Gene Identification and Confirmation mutagenesis Mutagenize Wild-Type Population (e.g., with T-DNA) screen Screen for a Phenotype Associated with JA Deficiency (e.g., male sterility) mutagenesis->screen isolate Isolate Mutant with Desired Phenotype screen->isolate rescue Exogenous Application of JA and Intermediates isolate->rescue Test for rescue of phenotype quantify Quantify JA and Precursors (e.g., by GC-MS) isolate->quantify Analyze metabolite levels map_clone Map the Mutation and Clone the Gene quantify->map_clone Identifies blocked step in pathway complement Complementation of the Mutant with the Wild-Type Gene map_clone->complement enzyme_assay In vitro Assay of the Recombinant Enzyme complement->enzyme_assay

Figure 2: Workflow for identifying a jasmonate biosynthesis gene.

Logical Relationship: Deducing Enzyme Function from Mutant Analysis

Mutant_Logic cluster_pathway Hypothetical Pathway Segment cluster_observations Experimental Observations in 'mutant_x' cluster_conclusion Conclusion A Precursor A B Intermediate B A->B Enzyme X C Product C B->C Enzyme Y phenotype Phenotype associated with lack of Product C conclusion The mutated gene in 'mutant_x' encodes Enzyme X phenotype->conclusion leads to accumulates_A Accumulation of Precursor A accumulates_A->conclusion supports depleted_B_C Depletion of Intermediate B and Product C depleted_B_C->conclusion supports rescue_B Phenotype rescued by supplying Intermediate B rescue_B->conclusion strongly supports no_rescue_A Phenotype NOT rescued by supplying Precursor A no_rescue_A->conclusion is consistent with

Figure 3: Logical deduction of enzyme function using a mutant.

Conclusion

The discovery of the jasmonate biosynthesis pathway is a testament to the power of combining classical genetics with modern biochemical and analytical techniques. The identification of key enzymes and the characterization of their roles through mutant analysis have provided a detailed roadmap of this essential signaling pathway. This knowledge not only deepens our fundamental understanding of plant biology but also opens avenues for the development of novel strategies to enhance plant resilience and for the discovery of new drug targets, given the diverse biological activities of jasmonates and their derivatives. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further explore the intricacies of jasmonate metabolism and its regulation.

References

A Technical Guide to the Role of 3-Oxo-OPC8-CoA in the Plant Wounding Response

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The plant defense mechanism against wounding and herbivory is a complex network of signaling pathways, with jasmonates playing a central role. This technical guide provides an in-depth examination of 3-oxo-2(2’[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), a critical intermediate in the biosynthesis of jasmonic acid (JA). Situated at the junction between the initial synthesis of the cyclopentenone ring and the final β-oxidation steps, the formation and processing of this compound represent a key regulatory point in the wound-induced defense cascade. This document details the biosynthetic pathway, presents quantitative data from relevant studies, outlines key experimental protocols for jasmonate profiling, and uses detailed diagrams to illustrate the complex signaling and experimental workflows involved. Understanding the precise role of this compound offers significant opportunities for the development of novel strategies in crop protection and therapeutic applications.

The Jasmonate Biosynthesis Pathway: A Peroxisomal Process

The synthesis of jasmonic acid is a well-orchestrated process that spans two cellular compartments: the chloroplast and the peroxisome. The response to wounding initiates the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps to 12-oxo-phytodienoic acid (OPDA).[1][2][3]

OPDA is subsequently transported into the peroxisome.[3][4] Inside the peroxisome, the pathway leading to JA involves three key stages:

  • Reduction of OPDA : The enzyme 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of OPDA to form 3-oxo-2(2’[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][4][5][6][7] This step is crucial, as the opr3 mutant, which is deficient in this enzyme, cannot produce significant levels of JA.[1][8][9]

  • Activation to a CoA Ester : OPC-8:0 is then activated by the addition of Coenzyme A, a reaction catalyzed by OPC-8:0-CoA ligase (OPCL1).[4][10][11] This reaction yields the molecule at the core of this guide: This compound . This activation is an essential step, preparing the molecule for the subsequent chain-shortening reactions.[11]

  • β-Oxidation : this compound serves as the initial substrate for three successive cycles of the fatty acid β-oxidation pathway.[2][3][7][12] This process, involving enzymes such as Acyl-CoA Oxidase (ACX) and 3-ketoacyl-CoA thiolase (KAT), shortens the carboxylic acid side chain by two carbons in each cycle, ultimately yielding the 12-carbon signaling molecule, jasmonic acid.[2][12][13]

Jasmonate_Biosynthesis Jasmonate Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid Linolenic_Acid 13-HPOT 13-HPOT Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 3_Oxo_OPC8_CoA This compound OPC8->3_Oxo_OPC8_CoA OPCL1 (CoA-SH) beta_oxidation β-Oxidation (3 cycles) 3_Oxo_OPC8_CoA->beta_oxidation ACX, KAT, etc. JA Jasmonic Acid beta_oxidation->JA

A simplified diagram of the Jasmonate (JA) biosynthesis pathway.

The Role of this compound in the Wounding Response

Mechanical wounding rapidly induces the expression of JA biosynthesis genes, including OPR3.[5][14][15] This leads to the accumulation of JA and its derivatives, which in turn activate a broad range of defense gene expression. The conversion of OPDA to OPC-8:0, the precursor to this compound, is a critical regulatory point.

Studies using the opr3 mutant have been instrumental in dissecting the signaling pathway. These plants cannot efficiently convert OPDA to OPC-8:0 and therefore accumulate OPDA while producing very little JA in response to wounding.[16] Interestingly, opr3 plants still exhibit strong resistance to certain pathogens and insects, suggesting that OPDA itself is a signaling molecule capable of activating a subset of defense responses independently of JA.[1][8][9][17]

This establishes two distinct downstream signaling pathways originating from the jasmonate cascade:

  • An OPDA-dependent, JA-independent pathway: This pathway is activated by the accumulation of OPDA and does not require its conversion and subsequent β-oxidation.

  • A JA-dependent pathway: This pathway requires the complete biosynthetic sequence, including the formation of this compound and its processing through β-oxidation to produce JA.

Therefore, the enzymatic step converting OPDA to OPC-8:0 (catalyzed by OPR3) and the subsequent activation to this compound (by OPCL1) function as a crucial switch, determining which signaling molecules (OPDA, JA, or both) orchestrate the defense response.

Signaling_Logic Signaling Logic in Wounding Response cluster_WT Wild-Type Plant cluster_opr3 opr3 Mutant Wounding_WT Wounding OPDA_WT OPDA Accumulation Wounding_WT->OPDA_WT OPC8_CoA_WT This compound Formation OPDA_WT->OPC8_CoA_WT OPR3 / OPCL1 Response_WT Full Defense Response (OPDA + JA Mediated) OPDA_WT->Response_WT OPDA Signaling JA_WT JA Synthesis OPC8_CoA_WT->JA_WT β-Oxidation JA_WT->Response_WT JA Signaling Wounding_opr3 Wounding OPDA_opr3 OPDA Accumulation Wounding_opr3->OPDA_opr3 Block Pathway Blocked OPDA_opr3->Block No OPR3 Response_opr3 Partial Defense Response (OPDA Mediated Only) OPDA_opr3->Response_opr3 OPDA Signaling

A logical diagram comparing wound signaling in wild-type and opr3 mutant plants.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the enzymes and metabolites in the jasmonate pathway.

Table 1: Kinetic Properties of 12-Oxophytodienoate Reductase 3 (OPR3)

This table presents the enzyme kinetics for OPR3 from Arabidopsis thaliana, which catalyzes the formation of the precursor to this compound.

ParameterValueSubstrateSource
Km35 µM(9S,13S)-12-oxophytodienoic acid (OPDA)[5]
Vmax53.7 nkat (mg protein)-1(9S,13S)-12-oxophytodienoic acid (OPDA)[5]
Table 2: Jasmonic Acid Levels in Response to Wounding

This table shows the differential accumulation of JA in wild-type (WT), opr3 mutant, and opr3 mutant lines complemented with CsOPR3 (oeL1, oeL2), demonstrating the critical role of the OPR3 step. Data are represented as mean ± SE.

GenotypeConditionJA Level (ng/g FW)Source
Wild-Type (WT)Unwounded~25[16]
Wild-Type (WT)Wounded~350[16]
opr3 MutantUnwounded< 10[16]
opr3 MutantWounded~20[16]
oeL1 (Complemented)Unwounded~20[16]
oeL1 (Complemented)Wounded~250[16]
oeL2 (Complemented)Unwounded~25[16]
oeL2 (Complemented)Wounded~450[16]

Experimental Protocols

Accurate quantification of this compound and related jasmonates is essential for studying the wounding response. The most common and robust method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[18][19][20][21]

Protocol 1: Jasmonate Extraction and Profiling via UPLC-MS/MS

This protocol outlines a general workflow for the extraction, purification, and quantification of jasmonates from plant tissue.

1. Sample Collection and Preparation:

  • Harvest plant tissue (e.g., leaves) immediately after wounding treatment and from unwounded controls.

  • Instantly freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[19]

2. Extraction:

  • Transfer a known mass of frozen powder (e.g., 50-100 mg) to a microcentrifuge tube.

  • Add a cold extraction solvent, typically 80% methanol (B129727) containing internal standards (e.g., deuterium-labeled JA and OPDA).[21][22] The use of stable isotope-labeled standards is crucial for accurate quantification.[18][20][21]

  • Incubate the mixture at 4°C for several hours or overnight with gentle agitation.[22]

  • Centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet debris.[19][22]

  • Carefully collect the supernatant.

3. Purification (Optional but Recommended):

  • To remove interfering compounds like chlorophylls, perform Solid-Phase Extraction (SPE).[19][22]

  • Condition a C18 SPE cartridge with methanol, followed by water.[22]

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the jasmonates with a nonpolar solvent like methanol or ethyl acetate.[22]

  • Dry the eluate completely using a vacuum concentrator and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

  • Chromatography System: An Ultra-Performance Liquid Chromatography (UPLC) system.[19]

  • Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 (1.8 µm particle size), is commonly used.[19][21]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[19]

  • Mass Spectrometry: A tandem mass spectrometer (e.g., QTRAP) operated in Multiple Reaction Monitoring (MRM) mode.[19]

  • Ionization: Nano-electrospray ionization (nanoESI) provides high sensitivity for low-abundance metabolites.[18][20]

  • Quantification: For each analyte (e.g., OPDA, JA, and potentially OPC-8:0), specific precursor-to-product ion transitions are monitored. Absolute quantification is achieved by comparing the peak area of the endogenous compound to that of its corresponding stable isotope-labeled internal standard.

Experimental_Workflow Workflow for Jasmonate Profiling Start Sample 1. Plant Tissue Collection (Wounded & Control) Start->Sample Freeze 2. Snap Freezing (Liquid Nitrogen) Sample->Freeze Grind 3. Homogenization Freeze->Grind Extract 4. Solvent Extraction (e.g., 80% Methanol + Standards) Grind->Extract Purify 5. Solid-Phase Extraction (C18 SPE) Extract->Purify Analyze 6. UPLC-MS/MS Analysis (MRM Mode) Purify->Analyze Data 7. Data Processing & Quantification Analyze->Data End Data->End

A general experimental workflow for monitoring jasmonate levels in plant tissues.

Conclusion

This compound occupies a pivotal position in the plant's response to wounding. Its formation via the reduction of OPDA and subsequent CoA ligation represents the commitment step for the production of jasmonic acid through β-oxidation. Research utilizing mutants such as opr3 has elegantly demonstrated that the jasmonate pathway is not linear but contains a critical branch point, allowing for both OPDA- and JA-mediated signaling. This compound lies at the entry to the JA-specific branch. A thorough understanding of the regulation and flux through this step is paramount for a complete picture of plant defense signaling. For researchers in agrochemicals and drug development, the enzymes responsible for the synthesis of this compound—OPR3 and OPCL1—represent promising targets for modulating plant immune responses and discovering new bioactive compounds.

References

The Central Role of 3-Oxo-OPC8-CoA in Jasmonic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Oxo-OPC8-CoA as a critical precursor in the biosynthesis of jasmonic acid (JA), a key signaling molecule in plant defense and development. This document details the enzymatic steps leading to and from this intermediate, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the associated pathways and workflows.

Introduction to Jasmonic Acid Biosynthesis

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived hormones that play a crucial role in regulating a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses. The biosynthesis of JA is a well-defined pathway that initiates in the chloroplast and concludes in the peroxisome. A key intermediate in this pathway is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid linked to coenzyme A, herein referred to as this compound. This molecule stands at the crossroads between the initial cyclization and reduction steps and the final chain-shortening reactions that yield JA.

The Jasmonic Acid Biosynthesis Pathway

The synthesis of jasmonic acid from α-linolenic acid involves a series of enzymatic reactions localized in different cellular compartments.

2.1. Chloroplast-Localized Events: The pathway begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) through the sequential action of three enzymes:

  • 13-Lipoxygenase (13-LOX)

  • Allene Oxide Synthase (AOS)

  • Allene Oxide Cyclase (AOC)

2.2. Peroxisome-Localized Events: OPDA is then transported from the chloroplast to the peroxisome. Inside the peroxisome, the pathway continues as follows:

  • Reduction of OPDA: 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of OPDA to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][2][3][4] This reaction is a critical step as it converts the cyclopentenone structure to a cyclopentanone, altering the biological activity of the molecule.[4]

  • Activation to a CoA Thioester: OPC-8:0 is then activated by OPC-8:0-CoA ligase 1 (OPCL1), which attaches a coenzyme A (CoA) molecule to the carboxyl group of OPC-8:0, forming OPC-8:0-CoA.[5][6][7] This thioesterification is the committed step for entry into the β-oxidation spiral. The structure of OPC-8:0-CoA is consistent with the name this compound.

  • β-Oxidation: this compound undergoes three cycles of β-oxidation to shorten its octanoate (B1194180) side chain by six carbons, ultimately yielding (+)-7-iso-jasmonic acid.[4][8] This process involves the sequential action of three core enzymes:

    • Acyl-CoA Oxidase (ACX): Catalyzes the first dehydrogenation step.[4][8]

    • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[4][8]

    • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage.[4][8]

Signaling Pathway Diagram

Jasmonic_Acid_Biosynthesis alpha_linolenic_acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->OPDA OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 Three_Oxo_OPC8_CoA This compound OPC8->Three_Oxo_OPC8_CoA OPCL1 beta_oxidation β-Oxidation Intermediates Three_Oxo_OPC8_CoA->beta_oxidation ACX JA Jasmonic Acid beta_oxidation->JA MFP, KAT

Jasmonic acid biosynthesis pathway.

Quantitative Data

Quantitative analysis of the jasmonate biosynthetic pathway is crucial for understanding its regulation. Below are tables summarizing available quantitative data for key enzymes and metabolite accumulation.

Table 1: Kinetic Parameters of 12-Oxophytodienoate Reductase 3 (OPR3)
SubstrateEnzyme SourceKm (µM)Vmax (nkat/mg protein)Reference
(9S,13S)-12-Oxophytodienoic AcidArabidopsis thaliana3553.7[9]
12-Oxophytodienoic Acid (OPDA)Zea mays190Not Reported[6]
Table 2: Specific Activities of OPR Isoforms from Arabidopsis thaliana
EnzymeSpecific Activity with (9S,13S)-OPDA (nkat/mg protein)Reference
OPR10.000117[10]
OPR20.000050[10]
OPR317.8[10]
Table 3: Wound-Induced Jasmonate Accumulation in Arabidopsis thaliana Leaves
Time Post-WoundingJasmonic Acid (pmol/g Fresh Mass)Reference
0 s (Basal)7-33[8]
30 sIncreases significantly[8]
60 s150-250[8]
2-5 minSignificant accumulation[6]

Experimental Protocols

This section provides detailed methodologies for the analysis of jasmonates and the assay of key enzymes in the biosynthetic pathway.

Quantification of Jasmonates by UPLC-MS/MS

This protocol describes a robust method for the extraction, purification, and quantification of jasmonic acid and its precursors from plant tissues.[1][2][11]

4.1.1. Materials and Reagents

  • Plant Tissue: 20-100 mg, flash-frozen in liquid nitrogen.

  • Extraction Solvent: 80% Acetonitrile or 80% Methanol (B129727) with 1% Acetic Acid in ultrapure water.[1]

  • Internal Standards: Deuterated standards (e.g., ²H₆-JA) for accurate quantification.[1]

  • Solid-Phase Extraction (SPE): C18 cartridges.[1]

  • SPE Wash Solution: 1% Acetic Acid in ultrapure water.[1]

  • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[1]

  • Reconstitution Solvent: 1% Acetic Acid in water, matching the initial mobile phase of the LC-MS/MS.[1]

4.1.2. Extraction and Purification Procedure

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction: Add 1 mL of ice-cold Extraction Solvent containing internal standards to the powdered tissue.

  • Incubation: Vortex and incubate on a shaker for 30 minutes at 4°C.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% Acetic Acid.[1]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[1]

  • Elution: Elute the jasmonates with 1 mL of SPE Elution Solution into a clean collection tube.[1]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 50 µL) of Reconstitution Solvent.[1]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

4.1.3. UPLC-MS/MS Parameters

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to separate the analytes.

  • Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray ionization (ESI), typically in negative mode for jasmonates.

  • Data Acquisition: Monitor specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.

Experimental Workflow for Jasmonate Quantification

Jasmonate_Quantification_Workflow start Start: Plant Tissue Sampling homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction with Solvent + Internal Standards homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifugation1->spe drying Drying under Nitrogen spe->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Quantitative Results data_processing->end

Workflow for jasmonate quantification.
In Vitro Acyl-CoA Oxidase (ACX) Assay

This spectrophotometric assay measures the activity of ACX by coupling the production of hydrogen peroxide (H₂O₂) to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).[5][12]

4.2.1. Principle

  • OPC-8:0-CoA + O₂ --(ACX)--> 2-trans-Enoyl-OPC-8-CoA + H₂O₂

  • 2H₂O₂ + 4-Aminoantipyrine + Phenol --(HRP)--> Quinoneimine dye + 4H₂O

The formation of the quinoneimine dye is monitored by the increase in absorbance at 500 nm.[12]

4.2.2. Materials and Reagents

  • Buffer: 50 mM MES Buffer, pH 8.0.[12]

  • Substrate: OPC-8:0-CoA (Synthesized enzymatically from OPC-8:0 and CoA using OPCL1, or chemically).

  • Chromogenic Solution: 1.6 mM 4-Aminoantipyrine and 22 mM Phenol in 50 mM MES buffer, pH 8.0.[12]

  • Cofactor: 1 mM Flavin Adenine Dinucleotide (FAD).[12]

  • Coupling Enzyme: Horseradish Peroxidase (HRP) solution (e.g., 100 units/mL).[12]

  • Enzyme Source: Purified recombinant ACX or plant protein extract.

4.2.3. Assay Procedure

  • Prepare a reaction mixture containing MES buffer, chromogenic solution, FAD, and HRP.

  • Add the enzyme source to the reaction mixture and pre-incubate at 30°C.

  • Initiate the reaction by adding the substrate, OPC-8:0-CoA.

  • Immediately monitor the increase in absorbance at 500 nm for a set period (e.g., 5 minutes) using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that forms 1.0 µmole of H₂O₂ per minute under the specified conditions.[12]

In Vitro 3-Ketoacyl-CoA Thiolase (KAT) Assay

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[7][13]

4.3.1. Principle The forward reaction (thiolysis) is difficult to monitor directly. Therefore, the reverse reaction (condensation) is often measured, which involves the Mg²⁺-dependent condensation of two acetyl-CoA molecules to form acetoacetyl-CoA and free CoA. The disappearance of the thioester bond of acetyl-CoA can be monitored at 232 nm.[13] Alternatively, the release of free CoA-SH can be measured using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group to produce a colored product that absorbs at 412 nm.[11]

4.3.2. Materials and Reagents

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 40 mM KCl.[11]

  • Substrates: Acetyl-CoA and a dicarbonyl-CoA (for the condensation reaction). For the physiologically relevant cleavage reaction, the 3-ketoacyl-CoA intermediate from the MFP-catalyzed step would be required.

  • Detection Reagent: 10 mM DTNB solution.[11]

  • Enzyme Source: Purified recombinant KAT or plant protein extract.

4.3.3. Assay Procedure (DTNB method)

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, acetyl-CoA, and the dicarbonyl-CoA substrate.

  • Add the enzyme source to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the DTNB solution.

  • Measure the absorbance at 412 nm.

  • The amount of CoA released is proportional to the enzyme activity and can be calculated using a standard curve of known CoA concentrations.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of jasmonic acid, marking the transition from the initial cyclization and reduction reactions to the final β-oxidative chain shortening. A thorough understanding of the enzymes that produce and consume this molecule is essential for elucidating the regulation of jasmonate signaling. While significant progress has been made in identifying the key enzymes and outlining the pathway, further research is needed to determine the detailed kinetic parameters of the peroxisomal enzymes involved in jasmonate biosynthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important area of plant biology and explore its potential applications in agriculture and drug development.

References

The Peroxisome: Central Hub for 3-Oxo-OPC8-CoA Synthesis in Jasmonate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

The synthesis of 3-Oxo-OPC8-CoA, a critical intermediate in the biosynthesis of the plant hormone jasmonic acid (JA), is definitively localized within the peroxisome. This organelle houses the key enzymes responsible for the final steps of JA synthesis, including the conversion of 12-oxo-phytodienoic acid (OPDA) to 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0) and its subsequent activation to this compound. This guide provides an in-depth overview of the subcellular localization of the enzymes involved, supported by experimental evidence, detailed methodologies for localization studies, and a summary of the key proteins.

Introduction

Jasmonic acid is a lipid-derived hormone that plays a pivotal role in regulating plant growth, development, and defense responses. Its biosynthesis is a well-characterized pathway that spans two cellular compartments: the chloroplast and the peroxisome. The initial steps, leading to the formation of OPDA, occur in the chloroplast. OPDA is then transported to the peroxisome for the final maturation steps into JA. A crucial activation step within the peroxisome is the formation of this compound, which is the substrate for the β-oxidation cascade that ultimately yields jasmonic acid. Understanding the precise subcellular localization of the enzymes involved in this process is paramount for elucidating the regulation of JA biosynthesis and for identifying potential targets for therapeutic intervention in a drug development context.

Subcellular Localization of Key Enzymes

The synthesis of this compound from its precursor, OPC-8:0, is catalyzed by the enzyme OPC-8:0 CoA Ligase 1 (OPCL1). The preceding step, the reduction of OPDA to OPC-8:0, is carried out by 12-oxophytodienoate reductase 3 (OPR3). The subsequent β-oxidation of this compound is initiated by Acyl-CoA Oxidase (ACX). Extensive research has firmly placed these enzymes within the peroxisome.

Qualitative and Quantitative Data Summary

While precise quantitative data on the percentage distribution of these enzymes across all cellular compartments is not extensively documented, their presence and primary functional localization in peroxisomes are well-established through proteomics and targeted localization studies.

EnzymeGene (Arabidopsis)Subcellular LocalizationExperimental EvidenceReference(s)
12-oxophytodienoate reductase 3 (OPR3) At2g06050PeroxisomePresence of a C-terminal peroxisomal targeting signal (SRL), functional assays, and mutant analysis.[1][1]
OPC-8:0 CoA Ligase 1 (OPCL1) At1g20510PeroxisomeSubcellular localization studies with green fluorescent protein (GFP)-tagged OPCL1 confirmed peroxisomal targeting.[2][2][3]
Acyl-CoA Oxidase (ACX1/ACX5) At4g16760/At1g06290PeroxisomeFunctional role in peroxisomal β-oxidation of JA precursors and confirmed presence in peroxisomal proteomics studies.[4][5][4][5]

Signaling and Experimental Workflow Diagrams

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS OPDA OPDA Allene Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 This compound This compound OPC-8:0->this compound OPCL1 beta_oxidation β-oxidation (3 cycles) This compound->beta_oxidation ACX, MFP, KAT JA Jasmonic Acid beta_oxidation->JA

Caption: Overview of the Jasmonic Acid Biosynthesis Pathway.

Experimental Workflow for Subcellular Localization

Experimental_Workflow cluster_localization Protein Localization Workflow cluster_gfp GFP-Tagging & Confocal Microscopy cluster_fractionation Cell Fractionation & Immunoblotting gfp1 Clone Gene of Interest gfp2 Fuse with GFP vector gfp1->gfp2 gfp3 Transform into Plant gfp2->gfp3 gfp4 Confocal Microscopy gfp3->gfp4 frac1 Homogenize Plant Tissue frac2 Differential Centrifugation frac1->frac2 frac3 Density Gradient Centrifugation frac2->frac3 frac4 Isolate Peroxisomes frac3->frac4 frac5 SDS-PAGE & Immunoblot frac4->frac5

References

Regulation of 3-Oxo-OPC8-CoA Production in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, or 3-Oxo-OPC8-CoA, is a critical intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are lipid-derived signaling molecules that play a pivotal role in regulating a wide array of physiological and developmental processes in plants, including defense against herbivores and pathogens, stress responses, and reproductive development. The production of this compound is tightly regulated at multiple levels, from the transcriptional control of biosynthetic genes to the catalytic activity of the enzymes involved. This technical guide provides a comprehensive overview of the regulatory mechanisms governing the synthesis of this key metabolic intermediate, with a focus on quantitative data, experimental protocols, and signaling pathways.

The Biosynthetic Pathway of this compound

The formation of this compound is an integral part of the jasmonic acid biosynthetic pathway, which is spatially separated between the chloroplast and the peroxisome.

1. Chloroplast-Localized Reactions: The pathway initiates in the chloroplast with the release of α-linolenic acid from galactolipids in the chloroplast membranes. A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into 12-oxo-phytodienoic acid (OPDA).

2. Peroxisome-Localized Reactions: OPDA is then transported into the peroxisome. Inside the peroxisome, OPDA is reduced to 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by 12-oxophytodienoate reductase 3 (OPR3). Subsequently, OPC-8:0 is activated to its CoA thioester, OPC-8:0-CoA, by the enzyme OPC-8:0 CoA Ligase1 (OPCL1). This activation step is the final reaction leading to the formation of the immediate precursor to the β-oxidation cycles that yield jasmonic acid. While OPCL1 is a key enzyme, studies on opcl1 mutants suggest that other acyl-activating enzymes may also contribute to JA biosynthesis.

The subsequent steps involve three cycles of β-oxidation, catalyzed by acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), which shorten the carboxylic acid side chain of OPC-8:0-CoA to ultimately produce jasmonic acid.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the production of this compound and its immediate precursors.

Table 1: Enzyme Kinetic Parameters

EnzymeGene (Arabidopsis)SubstrateKm (µM)Vmax (nkat/mg protein)kcat (s-1)Source
OPR3At2g42540(9S,13S)-OPDA3553.7Not Reported[1]

Table 2: Specific Activities of Key Enzymes

EnzymeGene (Arabidopsis)Plant SourceSpecific ActivitySubstrateSource
AOSAt5g42650TomatoΔA234 min-1 mg-1 protein13-HPOT[2]
AOCAt3g25780 (AOC2)Arabidopsisnmol OPDA/µg protein/minAllene oxide[3]
OPR3At2g42540Arabidopsis17.8 nkat/mg protein(9S,13S)-OPDA[4]
ACX1At4g16760Tomato (ACX1A)Not ReportedC12 and C14 acyl-CoAs, OPC8-CoA[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound production.

Quantification of Jasmonates and Precursors by LC-MS/MS

This protocol is adapted for the sensitive and accurate quantification of jasmonic acid and its precursors, including OPDA and OPC-8:0.

a. Plant Material Extraction:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill homogenizer.

  • Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing deuterated internal standards (e.g., [2H6]-JA).

  • Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

b. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the jasmonates with 1 mL of methanol or acetonitrile (B52724).

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard.

Enzyme Assay for Allene Oxide Synthase (AOS)

This spectrophotometric assay measures AOS activity by monitoring the disappearance of its substrate, a fatty acid hydroperoxide.

a. Reagents:

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Substrate: 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT)

  • Enzyme extract or purified AOS

b. Procedure:

  • Prepare a reaction mixture containing phosphate buffer and 13-HPOT in a quartz cuvette.

  • Initiate the reaction by adding the enzyme extract.

  • Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the hydroperoxide substrate.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Coupled Enzyme Assay for Allene Oxide Cyclase (AOC)

This assay relies on the in-situ generation of the unstable allene oxide substrate by AOS.

a. Reagents:

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Purified recombinant AOS

  • 13-HPOT

  • Enzyme extract or purified AOC

b. Procedure:

  • In a reaction vial, combine the reaction buffer, AOS, and 13-HPOT to generate the allene oxide substrate.

  • After a short pre-incubation, add the AOC-containing sample to initiate the cyclization reaction.

  • Stop the reaction after a defined time by acidification (e.g., with citric acid).

  • Extract the product, 12-oxo-phytodienoic acid (OPDA), with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Analyze the extracted OPDA by HPLC or LC-MS for quantification.

Enzyme Assay for 12-Oxophytodienoate Reductase 3 (OPR3)

This spectrophotometric assay measures the NADPH-dependent reduction of OPDA.

a. Reagents:

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • NADPH

  • Substrate: (9S,13S)-12-oxo-phytodienoic acid (OPDA)

  • Enzyme extract or purified OPR3

b. Procedure:

  • In a quartz cuvette, combine the assay buffer, NADPH, and the enzyme sample.

  • Initiate the reaction by adding OPDA.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH.

Enzyme Assay for OPC-8:0 CoA Ligase 1 (OPCL1)

This assay can be performed by detecting the formation of the product, OPC-8:0-CoA, using HPLC.

a. Reagents:

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Substrate: 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)

  • Enzyme extract or purified OPCL1

b. Procedure:

  • Combine all reaction components except the enzyme in a microfuge tube and pre-incubate at the desired temperature.

  • Initiate the reaction by adding the enzyme.

  • Incubate for a specific time period.

  • Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to precipitate the protein.

  • Analyze the supernatant by reversed-phase HPLC to separate and quantify the product, OPC-8:0-CoA.

Enzyme Assay for Acyl-CoA Oxidase (ACX)

This assay measures the production of H2O2 as a byproduct of the acyl-CoA oxidation.

a. Reagents:

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Substrate: OPC-8:0-CoA

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Enzyme extract or purified ACX

b. Procedure:

  • In a microplate well or cuvette, combine the assay buffer, HRP, and the chromogenic substrate.

  • Add the enzyme sample.

  • Initiate the reaction by adding the substrate, OPC-8:0-CoA.

  • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS).

  • Calculate the enzyme activity based on the rate of color development.

Signaling Pathways and Regulation

The production of this compound is intricately regulated by a complex signaling network that responds to both developmental cues and environmental stresses.

Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1) and a family of repressor proteins called JASMONATE ZIM-DOMAIN (JAZ) proteins. In the absence of JA-Ile (the bioactive form of jasmonic acid), JAZ proteins bind to and repress various transcription factors, including MYC2. Upon perception of JA-Ile, COI1 recruits JAZ proteins to the SCFCOI1 E3 ubiquitin ligase complex, leading to their degradation via the 26S proteasome. This degradation releases the transcription factors, allowing them to activate the expression of JA-responsive genes, including many of the genes encoding the enzymes in the JA biosynthetic pathway, creating a positive feedback loop.

Jasmonate_Signaling_Pathway JA Jasmonic Acid JAR1 JAR1 JA->JAR1 JAIle JA-Ile JAR1->JAIle COI1 COI1 JAIle->COI1 SCF SCF Complex COI1->SCF JAZ JAZ Repressor SCF->JAZ Ubiquitination & Degradation MYC2 MYC2 (TF) JAZ->MYC2 Promoter JA-Responsive Gene Promoter MYC2->Promoter Transcription Gene Expression Promoter->Transcription

Caption: Core components of the jasmonate signaling pathway leading to gene expression.

Transcriptional Regulation of Biosynthetic Genes

The genes encoding the enzymes for this compound production are subject to complex transcriptional regulation. Their promoter regions contain various cis-regulatory elements that are recognized by specific transcription factors.

  • MYC Transcription Factors: MYC2, MYC3, and MYC4 are key basic helix-loop-helix (bHLH) transcription factors that directly bind to G-box motifs (CACGTG) in the promoters of many JA biosynthetic genes, including AOS, AOC, and OPR3, to activate their expression.

  • AP2/ERF Transcription Factors: Members of the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family, such as ORA59, can also regulate JA biosynthetic genes, often in concert with other signaling pathways like ethylene.

  • Other Regulatory Factors: A growing number of other transcription factors, including WRKYs and MYBs, have been implicated in the fine-tuning of JA biosynthesis in response to specific stimuli.

Transcriptional_Regulation cluster_signals Upstream Signals cluster_tfs Transcription Factors cluster_genes JA Biosynthesis Genes Wounding Wounding MYC2 MYC2 Wounding->MYC2 Other_TFs Other TFs Wounding->Other_TFs Pathogen Pathogen Attack ORA59 ORA59 Pathogen->ORA59 Pathogen->Other_TFs AOS_gene AOS Gene MYC2->AOS_gene G-box AOC_gene AOC Gene MYC2->AOC_gene G-box OPR3_gene OPR3 Gene MYC2->OPR3_gene G-box ORA59->AOC_gene GCC-box OPCL1_gene OPCL1 Gene Other_TFs->OPCL1_gene

Caption: Transcriptional regulation of key jasmonate biosynthesis genes.

Experimental Workflows

The following diagram illustrates a typical workflow for investigating the regulation of this compound production.

Experimental_Workflow cluster_analysis Molecular and Biochemical Analysis start Hypothesis Formulation plant_treatment Plant Treatment (e.g., wounding, elicitor) start->plant_treatment sampling Time-course Sampling plant_treatment->sampling gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) sampling->gene_expression protein_analysis Protein Analysis (Western Blot, Proteomics) sampling->protein_analysis metabolite_profiling Metabolite Profiling (LC-MS/MS, GC-MS) sampling->metabolite_profiling enzyme_assays Enzyme Activity Assays sampling->enzyme_assays data_integration Data Integration and Modeling gene_expression->data_integration protein_analysis->data_integration metabolite_profiling->data_integration enzyme_assays->data_integration conclusion Conclusion and Model Refinement data_integration->conclusion

Caption: A typical experimental workflow for studying jasmonate biosynthesis regulation.

Conclusion

The regulation of this compound production is a multi-faceted process that is central to the plant's ability to respond to its environment. A thorough understanding of the enzymes, signaling pathways, and transcriptional networks that govern the synthesis of this key intermediate is essential for researchers in plant science and for professionals in drug development who may seek to modulate these pathways for therapeutic or agricultural purposes. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for further investigation into this critical area of plant biochemistry.

References

A Technical Guide to the Chemo-Enzymatic Synthesis of 3-Oxo-OPC8-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the chemo-enzymatic synthesis of 3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A (3-Oxo-OPC8-CoA), a critical intermediate in the jasmonic acid biosynthetic pathway. The described methodology combines the precision of chemical synthesis for the precursor acid with the efficiency and specificity of enzymatic ligation to Coenzyme A (CoA), offering a robust route for obtaining this valuable research compound.

Introduction

This compound is a key metabolite in the biosynthesis of jasmonates, a class of lipid-derived hormones that regulate a wide array of physiological and developmental processes in plants, including defense responses against pathogens and insects.[1][2][3] The synthesis of jasmonic acid is initiated in the chloroplast and culminates in the peroxisome, where this compound is generated from its precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), and subsequently undergoes β-oxidation.[4] Access to pure this compound is essential for studying the kinetics and regulation of the jasmonate signaling pathway, identifying novel enzymatic targets, and for use as an analytical standard.

This guide outlines a two-stage chemo-enzymatic approach to synthesize this compound. The first stage involves the chemical synthesis of the precursor acid, OPC-8:0. The second stage employs an enzymatic reaction to ligate the synthesized OPC-8:0 to Coenzyme A.

Chemo-Enzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound is a sequential process involving chemical synthesis followed by enzymatic ligation. This strategy leverages the strengths of both methodologies to achieve a high-purity final product.

G cluster_chemical Chemical Synthesis Stage cluster_enzymatic Enzymatic Ligation Stage start Starting Materials chem_synth Multi-step Chemical Synthesis start->chem_synth precursor 3-Oxo-OPC8 (Precursor Acid) chem_synth->precursor purification1 Purification (e.g., Chromatography) precursor->purification1 ligation Enzymatic Ligation Reaction purification1:e->ligation:w enzyme Broad-Specificity Acyl-CoA Synthetase enzyme->ligation coa Coenzyme A, ATP, MgCl2 coa->ligation product This compound ligation->product purification2 Purification (HPLC) product->purification2 analysis Analysis (LC-MS/MS) purification2->analysis

Caption: Chemo-enzymatic synthesis workflow for this compound.

Stage 1: Chemical Synthesis of 3-Oxo-OPC8 (Precursor Acid)

The chemical synthesis of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) has been reported with high efficiency.[5][6] The following is a summarized protocol based on established methods.

Experimental Protocol: Chemical Synthesis of OPC-8:0

This protocol is adapted from an efficient total synthesis method and involves several key steps.[5][6]

  • Preparation of the Cyclopentene (B43876) Intermediate: The synthesis begins with the preparation of a suitable cyclopentene monoacetate derivative, which serves as the scaffold for the cyclopentanone (B42830) ring.

  • Regioselective Alkylation: A crucial step involves the regioselective installation of the octanoic acid side chain onto the cyclopentene ring. This can be achieved using a Grignard reagent in the presence of a copper catalyst.[5][6]

  • Formation of an Iodo-lactone Intermediate: The resulting product is then transformed into a key iodo-lactone intermediate.

  • Radical Cyclization and Functional Group Manipulations: The iodo-lactone undergoes radical cyclization, followed by a series of functional group manipulations to introduce the oxo group and prepare for the introduction of the pentenyl side chain.

  • Wittig Reaction for Side Chain Installation: A stereoselective Wittig reaction is employed to construct the cis-pentenyl side chain with high selectivity.[5][6]

  • Deprotection and Oxidation: The final steps involve the deprotection of any protecting groups and oxidation to yield the final carboxylic acid, OPC-8:0.

Quantitative Data: Chemical Synthesis of OPC-8:0
StepReactionKey ReagentsYield (%)Reference
1Alkylation of cyclopentene monoacetateRMgCl, CuCN88[5][6]
2Transformation to iodo-lactoneI2, NaHCO3Good[5][6]
3Reductive eliminationBu3SnH, AIBN94[6]
4Wittig reaction(Z)-pent-2-enyltriphenylphosphonium bromide, base>95% cis selectivity[5][6]
5Deprotection and oxidationJones oxidation71 (from aldehyde)[6]
Overall Multi-step synthesis ~20 [6]

Stage 2: Enzymatic Ligation to Coenzyme A

The second stage of the synthesis involves the ATP-dependent ligation of the chemically synthesized 3-Oxo-OPC8 to Coenzyme A. This reaction is catalyzed by a long-chain acyl-CoA synthetase (also known as acyl-CoA ligase). Many of these enzymes exhibit broad substrate specificity, making them suitable for non-natural substrates like 3-Oxo-OPC8.[7][8]

Signaling Pathway Context: Jasmonic Acid Biosynthesis

The enzymatic ligation step mimics a key reaction in the jasmonic acid biosynthetic pathway, which occurs in the peroxisome.

G cluster_plastid Chloroplast cluster_peroxisome Peroxisome Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS OPDA OPDA Allene Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA Acyl-CoA Synthetase 3_Oxo_OPC8_CoA This compound OPC8_CoA->3_Oxo_OPC8_CoA Acyl-CoA Oxidase JA Jasmonic Acid 3_Oxo_OPC8_CoA->JA β-oxidation (3 cycles)

Caption: Simplified jasmonic acid biosynthesis pathway.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic ligation. Optimization may be required depending on the specific acyl-CoA synthetase used.

  • Enzyme Source: A broad-specificity long-chain acyl-CoA synthetase is required. This can be obtained through heterologous expression and purification or from a commercial source if available.[9][10][11]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.0):

    • 3-Oxo-OPC8 (dissolved in a minimal amount of a suitable organic solvent like DMSO, then diluted in buffer)

    • Coenzyme A (lithium salt)

    • ATP (disodium salt)

    • MgCl₂

    • Acyl-CoA Synthetase

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) or by flash-freezing in liquid nitrogen.

  • Purification: The this compound product can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).[12][13]

  • Analysis and Characterization: The identity and purity of the synthesized this compound should be confirmed by liquid chromatography-mass spectrometry (LC-MS/MS).[14][15][16][17][18][19][20]

Quantitative Data: Enzymatic Ligation
ParameterRecommended Concentration/ConditionNotes
3-Oxo-OPC850-200 µM
Coenzyme A100-500 µM
ATP2-5 mM
MgCl₂5-10 mM
Buffer50-100 mM Tris-HCl or Phosphate (pH 7.5-8.0)
Temperature25-37°CEnzyme-dependent
Incubation Time0.5 - 4 hoursMonitor by HPLC
Expected Yield 40-90% Dependent on enzyme activity and substrate compatibility[7]

Conclusion

The chemo-enzymatic synthesis approach detailed in this guide provides a reliable and efficient method for the production of this compound for research purposes. By combining a well-established chemical synthesis route for the precursor acid with a highly selective enzymatic ligation step, researchers can obtain this important metabolite in high purity. The protocols and data presented herein serve as a valuable resource for scientists in the fields of plant biology, biochemistry, and drug discovery who are investigating the intricacies of the jasmonate signaling pathway.

References

Commercial Sources and Technical Guide for 3-Oxo-OPC8-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical application of the 3-Oxo-OPC8-CoA standard. This document is intended for researchers and scientists in plant biology, biochemistry, and drug development who are studying the jasmonate signaling pathway and related metabolic processes.

Introduction to this compound

This compound is a critical intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a pivotal role in regulating plant growth, development, and responses to biotic and abiotic stress.[1] It is formed in the peroxisome during the β-oxidation of its precursor, OPC-8:0-CoA. The availability of a purified this compound standard is essential for the accurate quantification of this metabolite in biological samples and for in vitro enzymatic assays.

Commercial Suppliers

A purified this compound standard is available from a limited number of specialized chemical suppliers. Researchers can acquire this standard from the following vendors:

SupplierProduct NameCatalog Number
MedchemExpressThis compoundHY-CE01185
VulcanchemThis compoundV8363

It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C39H62N7O19P3S
Molecular Weight 1057.9 g/mol
IUPAC Name S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate
Appearance Solid (form may vary by supplier)
Storage Store at -20°C for long-term stability.

Role in Jasmonic Acid Biosynthesis

This compound is a key intermediate in the jasmonic acid biosynthetic pathway, which is initiated in the chloroplast and completed in the peroxisome. The pathway is crucial for plant defense responses. The following diagram illustrates the position of this compound within this signaling cascade.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX OPDA OPDA 13-HPOT->OPDA AOS/AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport OPC-8:0 OPC-8:0 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 This compound This compound OPC-8:0-CoA->this compound ACX Jasmonic_Acid Jasmonic_Acid This compound->Jasmonic_Acid MFP, KAT (2 cycles of β-oxidation) OPDA_peroxisome->OPC-8:0 OPR3

Figure 1: Jasmonic Acid Biosynthesis Pathway.

Quantitative Data

The concentration of this compound can vary significantly in response to developmental and environmental cues. The following table summarizes quantitative data from published research.

Biological SystemConditionFold Change in this compoundReference
Human PlasmaInfected with Pseudomonas aeruginosa (4 hours post-infection)1.6-fold increase[2][3]
Human PlasmaInfected with Pseudomonas aeruginosa (8 hours post-infection)3.5-fold increase[2][3]
Sesame (Sesamum indicum) SeedsMatured seed stage vs. Young seed stageUpregulated[4][5]

Experimental Protocols

The analysis of this compound typically involves extraction from biological tissues followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of acyl-CoAs in plant tissues, which can be adapted for this compound.

Extraction of Acyl-CoAs from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues.

  • Harvest and Freeze: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction Buffer: Add 1 mL of extraction buffer (e.g., 2.5% (w/v) 5-sulfosalicylic acid) per 100 mg of tissue.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant to a new tube. The supernatant contains the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended): For cleaner samples, a solid-phase extraction (SPE) step can be performed using a C18 cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Drying and Reconstitution: Dry the final extract under a stream of nitrogen gas and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

The following is a template for an LC-MS/MS method for the analysis of acyl-CoAs. Specific parameters for this compound should be optimized using the purified standard.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) (pH 5.0) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 20-30 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The specific precursor ion (the m/z of this compound) and its characteristic product ions need to be determined by infusing the pure standard into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).

The following diagram outlines a general workflow for the quantitative analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest & Freeze Plant Tissue Homogenize Homogenize Harvest->Homogenize Extract Extract with Buffer Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge SPE Solid-Phase Extraction (Optional) Centrifuge->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Quantification Quantification using This compound Standard LC_MS->Quantification

Figure 2: Experimental Workflow for this compound Analysis.

Conclusion

The commercial availability of a this compound standard from suppliers such as MedchemExpress and Vulcanchem is a valuable resource for the scientific community. Its use in conjunction with robust analytical methods like LC-MS/MS allows for the precise quantification of this key intermediate in the jasmonate signaling pathway. This technical guide provides a starting point for researchers to source and utilize this standard in their studies of plant metabolism and stress responses.

References

Methodological & Application

Application Note: Quantification of 3-Oxo-OPC8-CoA in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant growth, development, and defense responses to biotic and abiotic stress.[1][2] Jasmonates regulate a wide array of physiological processes, including fruit ripening, root growth, and defense against herbivores and pathogens.[3][4] Accurate quantification of JA precursors like this compound is crucial for understanding the regulation of these pathways and for developing strategies to enhance plant resilience and agricultural productivity. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for measuring low-abundance metabolites.[5][6]

Principle This method involves the extraction of this compound from homogenized plant tissue, followed by separation using reversed-phase liquid chromatography. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target molecule, allowing for accurate quantification even in complex biological matrices.[7][8] The identification of acyl-CoAs relies on monitoring specific mass fragmentation ions derived from the common chemical moieties of all Coenzyme A derivatives.[8][9]

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed to ensure the stability of the analyte and minimize its degradation during handling.[6]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: 95% Acetonitrile with 25 mM Formic Acid, pre-chilled to -20°C[10]

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (or other odd-chain acyl-CoA not endogenous to the plant species)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >14,000 x g

  • LC-MS vials

Procedure:

  • Harvesting: Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Grinding: Weigh approximately 100 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction: Transfer the frozen powder to a 1.5 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent containing the internal standard.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture on ice for 20 minutes to facilitate complete protein precipitation.[10]

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 5% Acetonitrile / 95% Water / 0.1% Formic Acid. Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining insoluble material.

  • Transfer: Transfer the final supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[11]

  • Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™ 6500+)[11]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Gas Temperature: 500°C

  • IonSpray Voltage: +5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The MRM transitions for this compound must be optimized by direct infusion of a synthesized standard. Based on the common fragmentation pattern of acyl-CoAs, the following transitions are proposed.[12][13]

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)1057.0550.010045 (Optimize)
This compound (Qualifier)1057.0428.010060 (Optimize)
Heptadecanoyl-CoA (IS)1022.6515.210045 (Optimize)

Data Presentation

Calibration and Quantification

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte standards. The concentration of this compound in the plant samples is then determined from this curve.

Table 1: Example Quantitative Data for this compound in Arabidopsis thaliana Leaves. This table shows hypothetical data comparing the concentration of this compound in control leaves versus leaves subjected to mechanical wounding, a known inducer of the jasmonate pathway.

Sample IDTreatmentThis compound (pmol/g FW)Standard Deviation (SD)
A-1Control15.22.1
A-2Control17.52.5
A-3Control14.81.9
Avg. Control 15.8 2.2
B-1Wounded (1 hr)125.610.4
B-2Wounded (1 hr)131.211.8
B-3Wounded (1 hr)128.911.1
Avg. Wounded 128.6 11.1

FW = Fresh Weight

Visualizations

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast / Plastid cluster_peroxisome Peroxisome ALA α-Linolenic Acid (18:3) HPOT 13-HPOT ALA->HPOT LOX AOS_step Allene Oxide HPOT->AOS_step AOS OPDA cis-(+)-12-oxo-phytodienoic acid (OPDA) AOS_step->OPDA AOC OPDA_CoA OPDA-CoA OPDA->OPDA_CoA OPR3 (Reduction) OPC8_CoA OPC8-CoA OPDA_CoA->OPC8_CoA Acyl-CoA Synthetase Oxo_OPC8_CoA This compound OPC8_CoA->Oxo_OPC8_CoA β-oxidation (1 cycle) JA Jasmonic Acid (JA) Oxo_OPC8_CoA->JA β-oxidation (2 cycles)

Caption: Simplified Jasmonic Acid biosynthesis pathway highlighting this compound.

LC-MS/MS Experimental Workflow

Experimental_Workflow Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest 1. Harvest & Flash Freeze Plant Tissue Grind 2. Grind Tissue under Liquid N2 Harvest->Grind Extract 3. Extract with Solvent & Internal Standard Grind->Extract Centrifuge1 4. Centrifuge to Pellet Debris Extract->Centrifuge1 Dry 5. Dry Supernatant Centrifuge1->Dry Reconstitute 6. Reconstitute in Mobile Phase A Dry->Reconstitute LC_Inject 7. Inject onto LC-MS/MS System Reconstitute->LC_Inject LC_Separation 8. Chromatographic Separation (C18) LC_Inject->LC_Separation MS_Detection 9. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration 10. Peak Integration MS_Detection->Integration Calibration 11. Generate Calibration Curve Integration->Calibration Quantification 12. Calculate Concentration Calibration->Quantification

Caption: Step-by-step workflow for the quantification of this compound.

References

Application Notes and Protocols for the Extraction of 3-Oxo-OPC8-CoA from Leaf Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical plant hormone involved in regulating growth, development, and responses to both biotic and abiotic stress. The accurate and efficient extraction and quantification of this compound from leaf material are essential for understanding the intricate signaling pathways that govern plant defense mechanisms. This knowledge is valuable for researchers in plant biology, as well as for professionals in drug development exploring natural compounds for therapeutic applications.

This document provides a detailed protocol for the extraction of this compound from plant leaf tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inherent low abundance and instability of acyl-CoA thioesters necessitate a robust and precise methodology to ensure reliable quantification.

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical quantitative data for its precursor, 12-oxo-phytodienoic acid (OPDA), in Arabidopsis thaliana leaves under different conditions. These values can serve as a benchmark for expected yields and for comparative studies.

AnalytePlant SpeciesTissueConditionConcentration (nmol/g FW)Reference
12-oxo-phytodienoic acid (OPDA)Arabidopsis thaliana (ecotype Ws)LeavesControl (floated on water)~25[1]
12-oxo-phytodienoic acid (OPDA)Arabidopsis thaliana (ecotype Ws)LeavesTreated with 50 µM OPDA (30 min)~150[1]
12-oxo-phytodienoic acid (OPDA)Arabidopsis thaliana (ecotype Col-0)Rosette LeavesUnwounded< 0.025 nmol/mg dry weight[2]
12-oxo-phytodienoic acid (OPDA)Arabidopsis thaliana (ecotype Col-0)Rosette LeavesWounded (15 min)> 5 nmol/mg dry weight (for OPDA-containing galactolipids)[2]

Note: FW = Fresh Weight. The data presented are for the precursor of this compound and should be considered as an estimation of the relative abundance of jasmonate pathway intermediates.

Experimental Protocols

This section details the materials and methodology for the extraction of this compound from plant leaf material.

Materials and Reagents
  • Fresh leaf material (e.g., Arabidopsis thaliana, Tobacco)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v), pre-chilled to -20°C

  • Internal Standard (e.g., [¹³C₂]-acetyl-CoA, or a commercially available odd-chain acyl-CoA standard)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: Deionized water

  • SPE Wash Solution 1: 2% Formic acid in water

  • SPE Wash Solution 2: 100% Methanol

  • SPE Elution Buffer: 5% Ammonium hydroxide (B78521) in 50% Methanol

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7)

  • Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Extraction Protocol
  • Sample Collection and Quenching: Harvest fresh leaf material (approximately 100-200 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube.

    • Add 1 mL of cold (-20°C) Extraction Buffer containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[3]

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition the C18 SPE cartridge by passing 3 mL of 100% Methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 2% Formic acid in water to remove polar impurities.

    • Wash the cartridge with 3 mL of 100% Methanol to remove non-polar impurities.

    • Elute the acyl-CoAs with 2 mL of Elution Buffer into a clean collection tube.[4]

  • Drying: Dry the eluate completely using a vacuum concentrator or a stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent.[3] Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for immediate analysis by LC-MS/MS.

LC-MS/MS Analysis Conditions (Example)
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7

  • Mobile Phase B: 100% Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required)

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the internal standard need to be determined using authentic standards.

Visualizations

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid hydroperoxide 13(S)-HPOT alpha_linolenic_acid->hydroperoxide O₂ allene_oxide Allene Oxide hydroperoxide->allene_oxide opda 12-oxo-phytodienoic acid (OPDA) allene_oxide->opda opc8 3-oxo-2-(2'-[Z]-pentenyl)- cyclopentane-1-octanoic acid (OPC-8) opda->opc8 oxo_opc8_coa This compound opc8->oxo_opc8_coa + CoA ja Jasmonic Acid (JA) oxo_opc8_coa->ja lox LOX lox->hydroperoxide aos AOS aos->allene_oxide aoc AOC aoc->opda opr3 OPR3 opr3->opc8 opcl1 OPCL1 opcl1->oxo_opc8_coa beta_oxidation β-oxidation (3 steps) beta_oxidation->ja

Caption: Overview of the Jasmonic Acid Biosynthesis Pathway.

Experimental Workflow for this compound Extraction and Analysis

Experimental_Workflow start_node start_node end_node end_node process_node process_node analysis_node analysis_node start Start: Leaf Sample Collection quenching Metabolic Quenching (Liquid Nitrogen) start->quenching homogenization Homogenization (Cryo-grinding) quenching->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol/Water) homogenization->extraction centrifugation Centrifugation extraction->centrifugation purification Solid-Phase Extraction (SPE) (C18 Cartridge) centrifugation->purification drying Drying (Vacuum/Nitrogen) purification->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing end End: Results data_processing->end

Caption: Experimental Workflow for this compound Analysis.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Oxo-OPC8-CoA Thiolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a critical intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a pivotal role in regulating plant growth, development, and defense responses.[1] The enzymatic conversion of this compound is a key step in the jasmonate biosynthetic pathway, making the enzymes involved potential targets for the development of novel herbicides and plant growth regulators. This document provides a detailed protocol for an enzymatic assay to determine the activity of the thiolase enzyme that catalyzes the cleavage of this compound.

The assay is based on a coupled-enzyme system where the release of Coenzyme A (CoA) from the thiolytic cleavage of this compound is quantified. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be measured spectrophotometrically at 412 nm.[2][3] This method provides a continuous and sensitive measurement of enzyme activity, suitable for enzyme characterization, inhibitor screening, and kinetic analysis.

Biochemical Pathway

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA).[1] OPDA is then transported to the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[4][5] OPC-8:0 is subsequently activated to its CoA thioester, this compound. This intermediate then undergoes a series of β-oxidation steps to yield jasmonic acid. The enzymatic assay detailed here focuses on the first step of this β-oxidation, the thiolytic cleavage of this compound.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid alpha_Linolenic_Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_Linolenic_Acid->OPDA LOX, AOS, AOC OPC8 OPC-8:0 OPDA->OPC8 OPR3 3_Oxo_OPC8_CoA This compound OPC8->3_Oxo_OPC8_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles 3_Oxo_OPC8_CoA->Beta_Oxidation Thiolase (Target Enzyme) Jasmonic_Acid Jasmonic_Acid Beta_Oxidation->Jasmonic_Acid

Fig. 1: Simplified Jasmonic Acid Biosynthesis Pathway.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.Storage
This compound(Custom Synthesis)--80°C
Coenzyme ASigma-AldrichC3019-20°C
DTNB (Ellman's Reagent)Thermo Fisher225824°C
Tris-HClSigma-AldrichT5941Room Temp
MgCl₂Sigma-AldrichM8266Room Temp
Dithiothreitol (DTT)Sigma-AldrichD97794°C
Purified Thiolase Enzyme(User Provided)--80°C
Reagent Preparation
  • Assay Buffer (10X Stock): 500 mM Tris-HCl, 50 mM MgCl₂, pH 8.0. Store at 4°C.

  • Working Assay Buffer (1X): Dilute the 10X stock to 1X with purified water. Prepare fresh.

  • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 100 mM potassium phosphate (B84403) buffer, pH 7.0. Store protected from light at 4°C for up to one month.

  • This compound Stock Solution (10 mM): Prepare by dissolving the substrate in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5). Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Enzyme Diluent: 50 mM Tris-HCl, 1 mM DTT, pH 8.0. Prepare fresh and keep on ice.

  • Enzyme Solution: Dilute the purified thiolase enzyme to the desired concentration in the enzyme diluent immediately before use.

Enzymatic Assay Protocol

The following protocol is for a single well in a 96-well microplate format with a final reaction volume of 200 µL.

Assay_Workflow A Prepare Master Mix (Buffer, DTNB) B Add Enzyme Solution to Sample Wells A->B C Add Enzyme Diluent to Control Wells A->C D Pre-incubate at 37°C for 5 minutes B->D C->D E Initiate Reaction with This compound D->E F Measure Absorbance at 412 nm (Kinetic Read) E->F G Calculate Enzyme Activity F->G

Fig. 2: Experimental Workflow for the Thiolase Assay.
  • Master Mix Preparation: For each reaction, prepare a master mix containing:

    • 158 µL Working Assay Buffer (1X)

    • 2 µL DTNB Stock Solution (10 mM)

  • Plate Setup:

    • Add 160 µL of the Master Mix to the appropriate wells of a 96-well clear, flat-bottom microplate.

    • Sample Wells: Add 20 µL of the diluted enzyme solution.

    • Control Wells (No Enzyme): Add 20 µL of the enzyme diluent.

    • Control Wells (No Substrate): Add 20 µL of the diluted enzyme solution and initiate with 20 µL of enzyme diluent instead of the substrate.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Start the reaction by adding 20 µL of the this compound stock solution (diluted to 1 mM in working assay buffer for a final concentration of 100 µM) to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 412 nm every 30 seconds for 15-20 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • Plot absorbance at 412 nm versus time for each sample and control.

    • Determine the slope (ΔA₄₁₂/min) of the linear portion of the curve for each reaction.

    • Subtract the rate of the control reactions (no enzyme and no substrate) from the rate of the sample reactions to obtain the corrected rate.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law to calculate the concentration of TNB²⁻ produced per minute.

    • Enzyme Activity (µmol/min/mL) = (ΔA₄₁₂/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

      • ε (Molar Extinction Coefficient of TNB²⁻ at 412 nm): 14,150 M⁻¹cm⁻¹

      • Path Length: Typically 0.5 cm for a 200 µL reaction volume in a 96-well plate (verify with your plate reader specifications).

Data Presentation

Table 1: Michaelis-Menten Kinetics of this compound Thiolase
Substrate Concentration [this compound] (µM)Initial Velocity (µmol/min/mg)
100.52
251.15
501.98
1003.10
2004.25
4005.10
Table 2: Effect of pH on Thiolase Activity
pHRelative Activity (%)
6.545
7.078
7.595
8.0100
8.588
9.065
Table 3: Inhibition of Thiolase Activity by Compound X
Inhibitor Concentration [Compound X] (µM)% Inhibition
115.2
548.9
1075.6
2592.3
5098.1

Troubleshooting

  • High Background Signal:

    • Ensure fresh DTT is used in the enzyme diluent, as auto-oxidation of DTT can react with DTNB.

    • Check for potential contamination of reagents with other thiol-containing compounds.

  • No or Low Enzyme Activity:

    • Verify the integrity and activity of the purified enzyme.

    • Confirm the correct preparation of all reagents and their concentrations.

    • Ensure the substrate has not degraded; store at -80°C in small aliquots.

  • Non-linear Reaction Rate:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.

    • The substrate concentration may be too low, falling below the Kₘ of the enzyme.

    • Inhibitors may be present in the sample.

Conclusion

This application note provides a robust and reliable method for the enzymatic assay of this compound thiolase activity. The described protocol is suitable for a variety of applications, including enzyme kinetics, inhibitor screening, and characterization of enzyme function. The use of a 96-well plate format allows for high-throughput analysis, making it a valuable tool for researchers in both academic and industrial settings.

References

Application Notes and Protocols for Metabolic Profiling of Jasmonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates (JAs), including jasmonic acid (JA) and its derivatives, are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses to biotic and abiotic stresses.[1] Accurate quantification of JAs in plant tissues is essential for elucidating their physiological functions and for the development of novel therapeutic agents and agricultural products. This document provides detailed protocols for the efficient extraction, purification, and analysis of jasmonates from plant tissues, tailored for mass spectrometry-based metabolic profiling.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the conversion of JA to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1] This molecule then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][2] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, releasing transcription factors such as MYC2.[1] Liberated MYC2 then activates the transcription of a wide array of JA-responsive genes, initiating various physiological and defense responses.[2]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis cluster_core_signaling Core Signaling Complex cluster_downstream Downstream Response Stress Stress Signal JA Jasmonic Acid (JA) Stress->JA stimulates JAIle JA-Isoleucine (JA-Ile) (Bioactive) JA->JAIle JAR1 SCF_COI1 SCF-COI1 Complex JAIle->SCF_COI1 binds to COI1 COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Response Physiological & Defense Responses JA_Genes->Response leads to

Core components of the jasmonate signaling cascade.

Quantitative Data Summary

The choice of analytical methodology significantly impacts the sensitivity and precision of jasmonate quantification. Below is a summary of typical quantitative performance parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 500 fg - 10 ng/mL[1][3]0.03 - 0.257 ng/mL[1][4]LC-MS/MS generally offers lower detection limits, making it ideal for samples with trace amounts of jasmonates.
Limit of Quantification (LOQ) ~0.856 ng/mL[1]Down to 10⁻¹⁷ - 10⁻¹⁵ mol[1][5]The lower LOQs of LC-MS/MS enable more precise quantification of low-abundance jasmonates.
Linearity (R²) >0.999[1][3]>0.99[1]Both techniques demonstrate excellent linearity over a broad concentration range.
Recovery 90 - 100%[3]92.48%[4]Both methods show high and reproducible recovery rates, indicating minimal analyte loss during sample preparation.
Precision (RSD%) Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02%[2]-GC-MS has demonstrated high precision in repeated measurements.
Derivatization Required (e.g., methylation)[1]Not required[1]The need for derivatization in GC-MS adds an extra step to the workflow.
Sample Throughput LowerHigherLC-MS/MS methods are often faster and more suitable for high-throughput analysis.[1]

Experimental Workflow for Jasmonate Sample Preparation

The following diagram outlines the general workflow for preparing plant tissue samples for jasmonate analysis by mass spectrometry.

Jasmonate_Workflow Start Plant Tissue Sampling (Flash-freeze in liquid N₂) Homogenization Homogenization (Cryogenic grinding) Start->Homogenization Extraction Extraction (e.g., 80% Methanol with internal standards) Homogenization->Extraction Purification Purification (Solid-Phase Extraction - SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) (e.g., Methylation) Purification->Derivatization if GC-MS Analysis Analysis (LC-MS/MS or GC-MS) Purification->Analysis if LC-MS/MS Derivatization->Analysis

Step-by-step workflow for jasmonate extraction.

Experimental Protocols

Protocol 1: Jasmonate Extraction for LC-MS/MS Analysis

This protocol details a robust method for extracting jasmonates from small amounts of plant tissue (20-100 mg) using solid-phase extraction (SPE) for purification.[1]

1. Materials and Reagents

  • Equipment: Mortar and pestle, 1.5 mL or 2.0 mL microcentrifuge tubes, bead mill homogenizer (optional), refrigerated centrifuge (4°C), SPE manifold, vacuum concentrator or nitrogen evaporator.

  • Consumables: C18 SPE cartridges.[6]

  • Solvents and Chemicals: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water (Extraction Solvent)[6], 1% AcOH in ultrapure water (SPE Wash Solution)[6], 80% ACN with 1% AcOH (SPE Elution Solution)[6], solvent for reconstitution (typically the initial mobile phase of the LC-MS/MS method).[6]

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[6]

2. Procedure

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[6]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[6]

  • Extraction:

    • Transfer 20-100 mg of the frozen tissue powder to a pre-chilled microcentrifuge tube.

    • Add the appropriate amount of internal standards to the frozen tissue powder.[6]

    • Add 1 mL of ice-cold Extraction Solvent.

    • Vortex thoroughly for 1 minute to ensure complete mixing.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% MeOH through the cartridge.[6]

    • Equilibration: Equilibrate the cartridge by passing 1 mL of 1% AcOH (Wash Solution) through the cartridge. Do not let the cartridge run dry.[6]

    • Loading: Load the supernatant from the extraction step onto the cartridge. Allow it to pass through slowly.

    • Washing: Wash the cartridge with 1 mL of 1% AcOH to remove polar impurities like sugars and salts.[6]

    • Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates with 1 mL of SPE Elution Solution.[6]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[6]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of Reconstitution Solvent.[6]

    • Vortex briefly and centrifuge to pellet any insoluble debris.

  • Analysis:

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.[6]

Protocol 2: Jasmonate Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is necessary to increase the volatility of the jasmonates. Methylation is a common derivatization technique.

1. Materials and Reagents

  • Derivatization Agent: Trimethylsilyldiazomethane (TMSD) in hexane (B92381) or diazomethane. (Caution: These reagents are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood).

  • Solvents: Methanol, Toluene (B28343).

2. Procedure

  • Prepare the Jasmonate Extract: Follow the extraction and purification steps outlined in Protocol 1. Ensure the final extract is completely dry.

  • Methylation with Trimethylsilyldiazomethane (TMSD):

    • Reconstitute the dried extract in 100 µL of a 9:1 (v/v) mixture of toluene and methanol.

    • Add 20 µL of 2M TMSD in hexane.

    • Vortex briefly and let the reaction proceed at room temperature for 30 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in an appropriate solvent for GC-MS analysis (e.g., hexane).

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

Conclusion

The protocols and data presented provide a comprehensive guide for the metabolic profiling of jasmonates in plant tissues. The choice between LC-MS/MS and GC-MS will depend on the specific research goals, available instrumentation, and desired throughput. Adherence to these detailed protocols will enable researchers to obtain accurate and reproducible quantification of these vital signaling molecules, advancing our understanding of plant biology and facilitating the development of new technologies in agriculture and medicine.

References

Application Note: Quantitative Analysis of 3-Oxo-OPC8-CoA using Sulfosalicylic Acid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-OPC8-CoA (8-(3-oxo-2-(pent-2-enyl)cyclopentyl)octanoyl-CoA) is a key intermediate in the biosynthesis of jasmonic acid, a critical phytohormone involved in plant development and stress responses.[1][2] Accurate quantification of this and other acyl-CoA thioesters is essential for understanding the metabolic flux and regulation of these pathways. This application note details a robust and sensitive method for the extraction and quantification of this compound from plant tissues. The protocol employs a simple and efficient protein precipitation step using sulfosalicylic acid (SSA) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This method is designed for high-throughput analysis, offering high selectivity and sensitivity for low-abundance molecules.[3]

Experimental Protocols

Sample Preparation and Extraction using Sulfosalicylic Acid

This protocol is adapted from established methods for the extraction of acyl-CoAs for LC-MS/MS analysis.[3][4] The use of sulfosalicylic acid allows for effective protein precipitation without the need for subsequent solid-phase extraction (SPE) cleanup, which can lead to the loss of more polar analytes.[4]

Materials and Reagents:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings, leaf tissue)

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not endogenous to the sample

  • 5-Sulfosalicylic acid (SSA) dihydrate

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Liquid Nitrogen

Procedure:

  • Sample Collection and Quenching: Harvest plant tissue (approx. 50-100 mg) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To the powdered tissue, add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid solution.

    • Spike the extraction solution with the internal standard at a known concentration (e.g., 10 µM).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean autosampler vial for immediate LC-MS/MS analysis.[3] If analysis is not immediate, store samples at -80°C.

LC-MS/MS Analysis

The chromatographic separation is performed on a C18 reversed-phase column, and the mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.[3][5]

LC-MS/MS System:

  • An HPLC system coupled to a triple quadrupole mass spectrometer.[5]

Procedure:

  • Chromatographic Separation: Inject 10-30 µL of the extracted sample onto the LC column.[5]

  • Mass Spectrometric Detection: Monitor the MRM transitions for this compound and the internal standard. A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is typically used for acyl-CoA detection.[6][7]

Data Presentation

Quantitative data should be presented in clear, structured tables. The following tables provide typical parameters for the LC-MS/MS method. Note that the specific MRM transitions for this compound must be determined by direct infusion of a standard.

Table 1: Liquid Chromatography Parameters [3][5]

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 32°C
Injection Volume 10-30 µL
Gradient (Time, %B): (0, 20), (15, 100), (22.5, 100), (22.51, 20), (30, 20)

Table 2: Mass Spectrometry Parameters [3][6]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) Precursor Ion - 507 Da (Neutral Loss)
Collision Gas Argon

Table 3: Representative Quantitative Performance for Acyl-CoA Analysis

(Note: Data presented here are representative for acyl-CoA analysis by LC-MS/MS and are based on published literature for similar compounds.[6][8] Method-specific validation for this compound is required.)

Analyte ClassLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Short-Chain Acyl-CoAs 2 - 20 nM5 - 50 nM80 - 114% (Spike)
Long-Chain Acyl-CoAs ~ 5 fmol on column~ 10 fmol on column70 - 80% (LLE/SPE)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Plant Tissue (50-100mg) Freeze Flash Freeze (Liquid Nitrogen) Tissue->Freeze Homogenize Cryogenic Homogenization Freeze->Homogenize Extract Add 2.5% SSA + Internal Standard Homogenize->Extract Vortex Vortex (1-2 min) Extract->Vortex Centrifuge Centrifuge (15,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (C18, MRM) Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for the extraction and analysis of this compound.

Jasmonic Acid Biosynthesis Pathway

G cluster_chloro Chloroplast cluster_perox Peroxisome a_Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT a_Linolenic_Acid->HPOT LOX OPDA 12-oxo-PDA (OPDA) HPOT->OPDA AOS/AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPC-8:0-CoA Ligase Oxo_OPC8_CoA This compound OPC8_CoA->Oxo_OPC8_CoA ACX (β-Oxidation Step 1) JA Jasmonic Acid Oxo_OPC8_CoA->JA MFP/KAT (β-Oxidation Steps 2-3)

Caption: Simplified Jasmonic Acid biosynthesis pathway in plants.

References

Application Notes and Protocols for the Synthesis of a Stable Isotope-Labeled Internal Standard for 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative bioanalysis by mass spectrometry necessitates the use of stable isotope-labeled internal standards for accurate and precise quantification of analytes. This document provides detailed application notes and protocols for the synthesis of a stable isotope-labeled internal standard for 3-Oxo-OPC8-CoA, a key intermediate in the jasmonic acid biosynthetic pathway. Two primary methodologies are presented: a chemical synthesis approach for introducing isotopic labels at specific positions within the 3-oxo-octanoyl moiety, and a biosynthetic approach using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) to label the Coenzyme A backbone. These protocols are intended to guide researchers in producing high-quality internal standards for use in metabolic studies and drug development programs targeting pathways involving octadecanoids and related lipid mediators.

Introduction

This compound, or 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid-Coenzyme A, is a critical intermediate in the biosynthesis of jasmonic acid and related signaling molecules in plants.[1][2] The accurate quantification of this and other acyl-CoA thioesters is essential for understanding their roles in various physiological and pathological processes. Stable isotope dilution mass spectrometry is the gold standard for such quantitative analyses, requiring the availability of a corresponding stable isotope-labeled internal standard.[3][4][5][6][7] This document outlines two distinct strategies for the synthesis of a stable isotope-labeled internal standard for this compound.

The first approach details a chemical synthesis route, allowing for the precise placement of isotopes such as ¹³C or ²H (deuterium) within the octanoyl portion of the molecule. The second, a biosynthetic method, utilizes the SILEC technique to incorporate ¹³C and ¹⁵N isotopes into the pantothenate precursor of the Coenzyme A moiety, resulting in a consistent mass shift in all acyl-CoA species.[3][4][5][6]

Signaling Pathway Context: Jasmonic Acid Biosynthesis

This compound is an intermediate in the jasmonic acid biosynthetic pathway, which is initiated from α-linolenic acid. The formation of this compound follows the reduction of 12-oxo-phytodienoic acid (OPDA).[1][2] Understanding this pathway is crucial for contextualizing the importance of quantifying its intermediates.

Jasmonic_Acid_Pathway alpha-Linolenic_Acid alpha-Linolenic_Acid 13(S)-HPOT 13(S)-HPOT alpha-Linolenic_Acid->13(S)-HPOT LOX Allene_Oxide Allene_Oxide 13(S)-HPOT->Allene_Oxide AOS 12-oxo-PDA 12-oxo-phytodienoic acid (OPDA) Allene_Oxide->12-oxo-PDA AOC 3-Oxo-OPC8 3-oxo-2-(2'(Z)-pentenyl)- cyclopentane-1-octanoic acid 12-oxo-PDA->3-Oxo-OPC8 OPR This compound This compound 3-Oxo-OPC8->this compound Acyl-CoA Synthetase Jasmonic_Acid Jasmonic_Acid This compound->Jasmonic_Acid 3x beta-oxidation Chemical_Synthesis_Workflow cluster_0 Synthesis of Labeled Precursor cluster_1 Formation of CoA Thioester Start [1-¹³C]1-bromoalkane Step1 Alkylation of diethyl malonate Start->Step1 Step2 Saponification and decarboxylation Step1->Step2 Labeled_Acid [3-¹³C]octanoic acid Step2->Labeled_Acid Step3 Coupling to cyclopentenone derivative Labeled_Acid->Step3 Labeled_Precursor ¹³C-labeled 3-Oxo-OPC8 Step3->Labeled_Precursor Activation Activation of carboxylic acid (e.g., to mixed anhydride) Labeled_Precursor->Activation Coupling Reaction with Coenzyme A Activation->Coupling Purification HPLC Purification Coupling->Purification Final_Product ¹³C-labeled this compound Purification->Final_Product SILEC_Workflow Start Pan6-deficient yeast culture Step1 Culture in medium with [¹³C₃,¹⁵N₁]-pantothenate Start->Step1 Step2 Induce production of This compound precursor Step1->Step2 Step3 Cell lysis and extraction of acyl-CoAs Step2->Step3 Step4 Solid Phase Extraction (SPE) purification Step3->Step4 Step5 LC-MS analysis and quantification Step4->Step5 Final_Product [¹³C₃,¹⁵N₁]-CoA-labeled this compound Step5->Final_Product

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of acyl-CoA molecules, including 3-Oxo-OPC8-CoA, in positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) is characterized by specific cleavages of the coenzyme A moiety. The most prominent fragmentation event is the neutral loss of the phosphorylated ADP portion of the molecule.

The molecular formula for this compound is C39H62N7O19P3S, with a molecular weight of approximately 1057.94 g/mol [1][2]. Based on this, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ would be approximately 1058.95.

The predicted fragmentation pattern is summarized in the table below.

DescriptionPrecursor/Fragment IonPredicted m/z ([M+H]+)
Protonated Molecule[this compound + H]+1058.95
Fragment 1Adenosine 3',5'-diphosphate428.0365
Fragment 2 (from Neutral Loss)[M+H - 507]+551.9135

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation (from plant tissue)

  • Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in a cold extraction buffer (e.g., 10% trichloroacetic acid in an organic solvent mixture like acetonitrile/methanol).

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Solid-Phase Extraction (SPE): The supernatant can be further purified using a C18 SPE cartridge to remove salts and other interfering substances. Elute the acyl-CoAs with a suitable organic solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of acyl-CoAs.

  • Mobile Phase A: Water with an additive such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of known acyl-CoAs.

  • MRM Transitions:

    • For this compound Quantification: Monitor the transition from the precursor ion m/z 1058.95 to the product ion m/z 551.91.

    • For Confirmation: A secondary transition to the common acyl-CoA fragment m/z 428.04 can also be monitored.

  • Collision Energy: Optimize the collision energy for each MRM transition to achieve the highest signal intensity.

Visualizations

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12-oxo-phytodienoic_acid 12-oxo-phytodienoic acid (OPDA) 13-HPOT->12-oxo-phytodienoic_acid AOS, AOC OPDA_peroxisome OPDA 12-oxo-phytodienoic_acid->OPDA_peroxisome Transport OPC8 3-oxo-2(2'[Z]-pentenyl)- cyclopentane-1-octanoic acid (OPC8) OPDA_peroxisome->OPC8 OPR3 This compound This compound OPC8->this compound OPCL1 beta-oxidation1 1st round β-oxidation This compound->beta-oxidation1 ACX beta-oxidation2 2nd round β-oxidation beta-oxidation1->beta-oxidation2 MFP beta-oxidation3 3rd round β-oxidation beta-oxidation2->beta-oxidation3 KAT Jasmonic_Acid Jasmonic_Acid beta-oxidation3->Jasmonic_Acid

Caption: Jasmonic Acid Biosynthesis Pathway.

experimental_workflow Sample_Preparation Sample Preparation (Homogenization, Extraction, Purification) LC_Separation Liquid Chromatography (LC) (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Ionization Mass Spectrometry (MS) (Electrospray Ionization - ESI) LC_Separation->MS_Ionization Tandem_MS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS_Ionization->Tandem_MS Data_Analysis Data Analysis (MRM Quantification) Tandem_MS->Data_Analysis

Caption: LC-MS/MS Experimental Workflow.

References

Application Notes and Protocols: Exogenous 3-Oxo-OPC8-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental protocols for the application of exogenous 3-Oxo-OPC8-CoA to cell cultures are not widely documented in existing literature. The following application notes and protocols are based on established methods for handling analogous lipid molecules and the known biological context of this compound as an intermediate in the jasmonic acid biosynthesis pathway. Researchers should treat these as a starting point and optimize the conditions for their specific cell lines and experimental goals.

Introduction

3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (this compound) is a key peroxisomal intermediate in the biosynthesis of jasmonic acid (JA), a critical signaling molecule in plant defense and development.[1][2] The application of exogenous this compound to cell cultures presents an opportunity to investigate its specific downstream signaling effects, independent of the upstream enzymatic steps of the octadecanoid pathway. These studies could elucidate its role in modulating gene expression, cellular metabolism, and stress responses. While its function is primarily characterized in plants, exploring its effects on mammalian cells could unveil conserved signaling mechanisms or novel pharmacological activities, given the fundamental role of acyl-CoAs in metabolism and signaling.[3][4]

Data Presentation

Effective investigation of this compound requires systematic evaluation of its effects. The following tables provide a template for organizing quantitative data from key experiments.

Table 1: Dose-Response Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviationp-value (vs. Vehicle)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Time-Course of Gene Expression Modulation by this compound

Gene NameFold Change (2h)Fold Change (6h)Fold Change (12h)Fold Change (24h)
Gene A (e.g., a transcription factor)
Gene B (e.g., a stress-response gene)
Gene C (e.g., a metabolic enzyme)
Housekeeping Gene1.01.01.01.0

Table 3: Effect of this compound on Cellular Metabolic Markers

TreatmentATP Levels (nmol/mg protein)ROS Production (Fold Change)Fatty Acid Oxidation Rate (pmol/min/mg protein)
Vehicle Control1.0
This compound (X µM)
Positive Control

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, soluble stock solution of this compound for cell culture applications. Lipids and their CoA esters are often insoluble in aqueous media and require a carrier molecule, such as bovine serum albumin (BSA), for effective delivery to cells.[5][6]

Materials:

  • This compound (lyophilized powder)

  • Methanol (B129727) (anhydrous)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, conical glass vials

  • Nitrogen gas stream or speed vacuum concentrator

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Initial Solubilization: Dissolve the lyophilized this compound in a minimal amount of anhydrous methanol to create a concentrated stock (e.g., 1-5 mM).

  • Aliquoting and Drying: Transfer the desired volume of the methanolic stock solution to a sterile glass vial. Evaporate the methanol under a gentle stream of dry nitrogen or using a speed vacuum concentrator to form a thin lipid film on the wall of the vial.

  • BSA Complexation: a. Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v). b. Add the appropriate volume of the warm (37°C) BSA solution to the lipid film to achieve the desired final stock concentration (e.g., 100X the highest working concentration). c. Incubate the mixture for 30-60 minutes at 37°C with intermittent vortexing to facilitate the complexation of this compound with BSA.[5]

  • Sterilization and Storage: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Application of this compound to Cell Cultures

Objective: To treat adherent or suspension cell cultures with this compound to assess its biological effects.

Materials:

  • Plated cells at desired confluency (e.g., 70-80%)

  • Complete cell culture medium (with or without serum, depending on the experiment)

  • This compound-BSA complex stock solution

  • Vehicle control (BSA in PBS, diluted to the same concentration as the highest treatment)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solutions: Thaw the this compound-BSA stock solution and the vehicle control. Prepare serial dilutions in serum-free or complete medium to achieve the final desired treatment concentrations.

  • Cell Treatment: a. Remove the existing culture medium from the cells. b. Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells. c. For suspension cells, add the treatment directly to the culture flask.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24, or 48 hours) at 37°C in a humidified CO2 incubator.

  • Downstream Analysis: Following incubation, harvest the cells for analysis, such as:

    • Cell Viability Assays: (e.g., MTT, PrestoBlue)

    • Gene Expression Analysis: (RT-qPCR, RNA-Seq)

    • Protein Analysis: (Western Blot, Proteomics)

    • Metabolite Analysis: (LC-MS, Seahorse Assay)

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound

The diagram below illustrates a potential signaling cascade initiated by exogenous this compound. In plants, it is a precursor to jasmonic acid, which is known to regulate transcription factors involved in defense and stress responses. By analogy, exogenous this compound might be metabolized or act directly to modulate signaling pathways, potentially influencing transcription factors like NF-κB in mammalian cells or MYC in plant cells, and impacting metabolic processes such as fatty acid oxidation.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm / Peroxisome cluster_2 Nucleus Exogenous_3_Oxo_OPC8_CoA Exogenous This compound Transport Membrane Transport Exogenous_3_Oxo_OPC8_CoA->Transport Metabolism Peroxisomal β-Oxidation Transport->Metabolism Signaling_Intermediate Potential Signaling Intermediates Transport->Signaling_Intermediate JA Jasmonic Acid (in plants) Metabolism->JA Transcription_Factor Transcription Factors (e.g., MYC, WRKY, NF-κB) Signaling_Intermediate->Transcription_Factor JA->Transcription_Factor Gene_Expression Target Gene Expression (Stress, Metabolism, Defense) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling of exogenous this compound.

Experimental Workflow

This diagram outlines the key steps for investigating the effects of this compound on a cell culture system, from preparation to multi-level analysis.

G cluster_analysis Downstream Analysis Start Start: Lyophilized This compound Preparation Stock Preparation (BSA Complexation) Start->Preparation Treatment Cell Culture Treatment (Dose & Time Course) Preparation->Treatment Harvest Cell Harvesting Treatment->Harvest Viability Viability/ Toxicity Assays Harvest->Viability Genomics Transcriptomics (RT-qPCR / RNA-Seq) Harvest->Genomics Proteomics Proteomics (Western Blot) Harvest->Proteomics Metabolomics Metabolic Analysis (LC-MS / Seahorse) Harvest->Metabolomics End Data Interpretation & Pathway Analysis Viability->End Genomics->End Proteomics->End Metabolomics->End

Caption: Experimental workflow for this compound studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in 3-Oxo-OPC8-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the mass spectrometry analysis of 3-Oxo-OPC8-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] This is particularly problematic in complex biological matrices, which contain a high abundance of endogenous substances like salts, proteins, and phospholipids (B1166683).[1] For an analyte like this compound, which is often present at low concentrations, ion suppression can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2][3]

Q2: How can I determine if ion suppression is affecting my this compound measurements?

A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[4] In this technique, a solution of your this compound standard is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A drop in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression. To quantify the extent of ion suppression, the post-extraction spike method is widely used.[4][5] This involves comparing the signal response of an analyte spiked into a post-extracted blank matrix to the response of the analyte in a neat solvent. A lower signal in the matrix indicates suppression.[5]

Q3: What are the most common sources of ion suppression in biological samples for acyl-CoA analysis?

A3: The primary sources of ion suppression in biological samples are endogenous matrix components that co-elute with the analyte.[3][6] For acyl-CoA analysis, these often include:

  • Phospholipids: Abundant in plasma and tissue extracts, they are notoriously problematic.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can suppress the electrospray ionization process.

  • Other Endogenous Molecules: High concentrations of other lipids, metabolites, and proteins can also interfere with ionization.[1]

Q4: Can the choice of ionization technique affect the degree of ion suppression?

A4: Yes, the choice of ionization source can influence the severity of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process in ESI is more complex and prone to competition among molecules for charge.[2] However, the choice of ionization technique is often dictated by the physicochemical properties of the analyte. For acyl-CoAs like this compound, ESI is commonly used. Switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes mitigate ion suppression if the interfering compounds ionize preferentially in one polarity.[2]

Q5: What is the most effective way to correct for ion suppression?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting ion suppression and other matrix effects.[7][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Ion Suppression

If you are experiencing low signal intensity, poor reproducibility, or inaccurate quantification for this compound, follow this troubleshooting guide.

Step 1: Identify the Presence of Ion Suppression

  • Action: Perform a post-column infusion experiment as described in FAQ 2.

  • Expected Outcome: A stable baseline signal will be observed. If there are significant dips in the signal, this confirms the presence of ion suppression from co-eluting matrix components.

Step 2: Optimize Sample Preparation

  • Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][3]

  • Action:

    • If you are using protein precipitation, consider switching to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2]

    • If you are already using SPE, ensure the protocol is optimized for the removal of phospholipids and other interfering substances. This may involve testing different sorbents and wash/elution solvents.

  • Expected Outcome: A cleaner sample extract with reduced matrix components, leading to less ion suppression.

Step 3: Optimize Chromatographic Separation

  • Rationale: If interfering components cannot be completely removed, separating them chromatographically from the analyte peak can prevent ion suppression.[10]

  • Action:

    • Modify the gradient elution profile to better resolve this compound from early and late eluting matrix components.

    • Experiment with different stationary phases (e.g., C18, HILIC) to alter the selectivity of the separation.

  • Expected Outcome: The analyte peak elutes in a region with minimal co-eluting interferences.

Step 4: Implement a Stable Isotope-Labeled Internal Standard

  • Rationale: A SIL-IS is the most reliable way to compensate for unavoidable ion suppression.[7][9]

  • Action: Synthesize or acquire a ¹³C- or ¹⁵N-labeled this compound to use as an internal standard. Add a known amount of the SIL-IS to your samples at the beginning of the sample preparation process.

  • Expected Outcome: The ratio of the analyte to the SIL-IS will remain constant even if ion suppression varies between samples, allowing for accurate quantification.

Data Presentation

The following tables summarize the effectiveness of different strategies in mitigating ion suppression for acyl-CoA compounds. While specific data for this compound is not available, these results for structurally related molecules provide a strong indication of the expected improvements.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte ClassMatrixMatrix Effect (% Suppression)Reference
Protein PrecipitationBeta BlockersHuman PlasmaHigh and variable[11]
Solid-Phase Extraction (SPE)Beta BlockersHuman PlasmaSignificantly reduced[11]
Liquid-Liquid Extraction (LLE)General AnalytesBiological FluidsGenerally provides cleaner extracts than SPE[2]

Note: Matrix effect is often quantified as (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100%. Higher percentages indicate greater suppression.

Table 2: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Quantitative Accuracy

Analytical MethodAnalyteMatrixKey FindingReference
LC-MS/MS with SIL-ISMedium-chain acylglycinesUrineAccurate quantitation, considered the most reliable diagnostic method.[12]
LC-MS/MS with SIL-ISMedium and long-chain acyl-CoAsCells and TissuesEnables rigorous and precise quantification by correcting for analytical variability.[9]
LC-HRMS with SIL-ISShort-chain acyl-CoAsCell CultureAllows for simultaneous absolute quantification and metabolic tracing.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for using a mixed-mode cation exchange SPE cartridge to clean up biological samples for acyl-CoA analysis.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., cell lysate supernatant after protein precipitation with an acid like trichloroacetic acid) onto the cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol describes a general LLE procedure to extract acyl-CoAs from an aqueous sample.

  • Sample Preparation: To 200 µL of aqueous sample (e.g., cell lysate), add the SIL-IS.

  • Extraction:

    • Add 800 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).

    • Vortex vigorously for 5 minutes.

    • Add 200 µL of water to induce phase separation.

    • Vortex for an additional 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer, which contains the lipids and other non-polar interferences to be discarded. The lower aqueous/methanol phase contains the more polar acyl-CoAs.

  • Dry Down and Reconstitution: Evaporate the aqueous phase to dryness and reconstitute for LC-MS/MS analysis. Note: Optimization of the extraction solvent and pH may be necessary for this compound.

Visualizations

Troubleshooting_Ion_Suppression start Low Signal or Poor Reproducibility for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present Yes no_suppression No Significant Ion Suppression Detected check_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_present->optimize_sample_prep other_issues Investigate Other Issues (e.g., Instrument Sensitivity, Analyte Stability) no_suppression->other_issues optimize_chromatography Optimize LC Separation optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is final_analysis Perform Final Analysis use_sil_is->final_analysis

Caption: A decision tree for troubleshooting ion suppression.

Sample_Prep_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Cell Pellet, Tissue) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is homogenize Homogenize and Precipitate Proteins add_is->homogenize cleanup Sample Cleanup (SPE or LLE) homogenize->cleanup dry_reconstitute Dry Down and Reconstitute cleanup->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Calculate Analyte/IS Ratio) ms_detection->data_processing

Caption: Experimental workflow for sample preparation and analysis.

SIL_IS_Concept cluster_without_is Without Internal Standard cluster_with_is With Stable Isotope-Labeled Internal Standard (SIL-IS) sample1_no_is Sample 1 (Low Suppression) Signal = 100 result_no_is Result: 50% Difference (Inaccurate) concept Ion Suppression Effect sample2_no_is Sample 2 (High Suppression) Signal = 50 sample1_with_is Sample 1 Analyte Signal = 100 IS Signal = 100 Ratio = 1.0 result_with_is Result: No Difference (Accurate) sample2_with_is Sample 2 Analyte Signal = 50 IS Signal = 50 Ratio = 1.0 concept->sample2_no_is Increased Matrix Effect concept->sample2_with_is Increased Matrix Effect

Caption: How a SIL-IS corrects for variable ion suppression.

References

Technical Support Center: Optimizing Acyl-CoA Extraction Buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of extraction buffer pH for robust and reproducible acyl-CoA profiling.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the extraction buffer critical for acyl-CoA analysis?

The pH of the extraction buffer is a critical factor because acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] Acyl-CoAs are prone to hydrolysis, particularly in neutral to alkaline aqueous solutions.[2] Maintaining an acidic environment helps to minimize this degradation and inhibit the activity of certain enzymes that can break down acyl-CoAs, thereby preserving the integrity of the analytes throughout the extraction process.[1]

Q2: What is the generally recommended pH range for an acyl-CoA extraction buffer?

An acidic pH is generally recommended for the initial homogenization and extraction steps. Several established protocols successfully use a potassium phosphate (B84403) (KH2PO4) buffer at a pH of 4.9 for the extraction of long-chain acyl-CoAs from various tissues.[1][3][4] Studies on acyl-CoA stability have also tested solutions with pH values of 3.5 and 7.0, noting that instability increases in aqueous solutions.[2] The optimal pH can, however, depend on the specific acyl-CoA species of interest and the sample matrix.

Q3: Which buffering agents are commonly used for acyl-CoA extraction?

The most frequently cited buffering agent for the initial tissue homogenization is potassium phosphate (KH2PO4), typically at a concentration of 100 mM and a pH of 4.9.[1][4] For deproteinization, 5-sulfosalicylic acid (SSA) is also used.[5] For the reconstitution of dried extracts before LC-MS analysis, ammonium (B1175870) acetate (B1210297) is a common choice, with pH values ranging from 6.8 to 8.5 depending on the chain length of the acyl-CoAs being analyzed.[6]

Q4: How does the choice of pH affect the stability of different acyl-CoA species?

While an acidic pH is generally protective, stability can vary. One study observed that in aqueous solutions, the degradation of acyl-CoAs increased with the length of the fatty acid chain.[2] For the analysis of short to medium-chain acyl-CoAs, a reconstitution buffer of ammonium acetate at pH 6.8 has been used, while for medium to long-chain species, the same buffer with 20% acetonitrile (B52724) was employed.[6] Another method utilized a mobile phase with ammonium acetate at pH 8.5 for separating medium to long-chain acyl-CoAs.[6] This highlights that while extraction is often best performed at an acidic pH, downstream analytical conditions may be varied.

Q5: Can I use the same buffer pH for all types of samples (e.g., tissue, cultured cells)?

While the principle of using an acidic pH to maintain stability generally applies, the optimal buffer composition and pH may require empirical validation for different sample types. Tissues are often homogenized in a pH 4.9 phosphate buffer.[1][4] For cultured cells, protocols often involve quenching and deproteinization steps using agents like 5-sulfosalicylic acid (SSA) or extraction with solvents like methanol (B129727).[5][7] It is always recommended to test a few pH conditions when establishing a new protocol for a specific sample type.

Troubleshooting Guide

Issue: Low recovery or signal intensity for acyl-CoAs.

Low yields of acyl-CoAs are a common issue that can stem from several factors related to the extraction process. This guide provides a systematic approach to troubleshooting, with a focus on the role of the extraction buffer pH.

Potential Cause Troubleshooting Steps
Analyte Degradation due to Incorrect pH Acyl-CoAs are unstable in neutral or alkaline aqueous solutions.[2] Ensure your homogenization buffer is acidic. A pH of 4.9 is a well-documented starting point.[1][3] Verify the pH of your buffer solution after preparation. Always work quickly and keep samples on ice or at 4°C throughout the procedure to minimize both chemical and enzymatic degradation.[1]
Inefficient Extraction from Sample Matrix Ensure thorough sample homogenization. For tissues, a glass homogenizer is effective.[1] The buffer must effectively lyse cells and solubilize the acyl-CoAs. If recovery is still low, consider testing a small range of acidic pH values (e.g., pH 4.0, 4.5, 5.0) to find the optimal condition for your specific sample type.
Poor Reconstitution Stability The choice of reconstitution solvent after drying the extract is critical. Methanol has been shown to provide good stability for acyl-CoAs.[2][7] If an aqueous buffer is required for LC-MS compatibility, use it just before analysis and keep the samples chilled in the autosampler. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7.0).[7]
General Sample Handling Issues If samples cannot be processed immediately, they must be flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles.[1] Use high-purity solvents and freshly prepared buffers.
Data Presentation: Buffer pH and Acyl-CoA Recovery

The following table summarizes quantitative data from various studies, highlighting the impact of buffer pH on acyl-CoA analysis and recovery.

Buffer/Solvent Condition pH Application Reported Recovery/Observation Reference
100 mM Potassium Phosphate (KH2PO4)4.9Tissue Homogenization Buffer70-80% recovery of long-chain acyl-CoAs[3]
100 mM Potassium Phosphate (KH2PO4)4.9Dilution of organic phase post-extractionPart of a protocol for tissue acyl-CoA analysis[4]
50 mM Ammonium Acetate3.5Stability TestingTested for acyl-CoA stability in solution[2]
50 mM Ammonium Acetate6.8Reconstitution of short to medium-chain acyl-CoAsUsed as a solvent for LC-MS analysis[6]
10 mM Ammonium Acetate8.5LC-MS Mobile Phase A for medium to long-chain acyl-CoAsUsed for chromatographic separation[6]
MethanolN/AReconstitution SolventProvided the best stability for acyl-CoAs over 24 hours[2]
2.5% (w/v) 5-Sulfosalicylic Acid (SSA)AcidicCell DeproteinizationAn alternative to methods requiring solid-phase extraction[5]
Experimental Protocols

Protocol: Empirical Optimization of Extraction Buffer pH

This protocol provides a framework for testing different pH values to determine the optimal condition for acyl-CoA extraction from your specific biological sample.

1. Materials:

  • Biological sample (e.g., frozen tissue powder, cell pellet)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Potassium Phosphate Monobasic (KH2PO4)

  • Phosphoric Acid and Potassium Hydroxide (B78521) (for pH adjustment)

  • Isopropanol (B130326) and Acetonitrile (HPLC grade)

  • Saturated Ammonium Sulfate (B86663)

  • Homogenizer (e.g., glass homogenizer)

  • Centrifuge capable of 4°C operation

  • LC-MS system for analysis

2. Preparation of Extraction Buffers:

  • Prepare a 100 mM KH2PO4 stock solution.

  • Divide the stock into at least three aliquots. Adjust the pH of these aliquots to create a range of test buffers, for example: pH 4.0, pH 4.5, and pH 5.0. Use phosphoric acid or potassium hydroxide for adjustment.

  • Chill all buffers on ice before use.

3. Extraction Procedure (to be performed for each pH condition):

  • Weigh a consistent amount of sample (e.g., 50-100 mg of tissue) for each pH condition.[1]

  • In a pre-chilled glass homogenizer on ice, add the sample to 2 mL of the respective ice-cold extraction buffer containing a known amount of internal standard.[1][4]

  • Homogenize thoroughly.

  • Add 2.0 mL of ice-cold isopropanol and homogenize again.[1]

  • Transfer the homogenate to a centrifuge tube. Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[1][4]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at ~2,000 x g for 5 minutes at 4°C.[1][4]

  • Carefully collect the upper organic phase.

4. Sample Preparation for Analysis:

  • The collected supernatant can be further purified using solid-phase extraction (SPE) or directly prepared for analysis.

  • For direct analysis, the sample can be dried under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) immediately before LC-MS analysis.[2]

5. Analysis and Comparison:

  • Analyze the extracts from each pH condition by LC-MS.

  • Calculate the peak area ratio of the target acyl-CoAs to the internal standard for each condition.

  • Compare the ratios across the different pH values. The pH condition that yields the highest peak area ratios is considered optimal for extraction efficiency and analyte stability.

Visualizations

experimental_workflow Workflow for Optimizing Extraction Buffer pH cluster_prep Preparation cluster_extraction Extraction (Repeat for each pH) cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffers (e.g., pH 4.0, 4.5, 5.0) homogenize Homogenize Sample in Buffer prep_buffers->homogenize prep_samples Aliquot Samples + Add Internal Standard prep_samples->homogenize add_solvents Add Isopropanol & Acetonitrile homogenize->add_solvents centrifuge Vortex & Centrifuge add_solvents->centrifuge collect Collect Supernatant centrifuge->collect dry_down Dry Extract Under Nitrogen collect->dry_down reconstitute Reconstitute in Methanol dry_down->reconstitute lcms LC-MS Analysis reconstitute->lcms compare Compare Analyte/IS Ratios lcms->compare optimal_ph Determine Optimal pH compare->optimal_ph

Caption: Experimental workflow for optimizing extraction buffer pH.

troubleshooting_flowchart Troubleshooting Low Acyl-CoA Recovery start Start: Low Acyl-CoA Signal check_ph Is Extraction Buffer pH Acidic? (e.g., 4.0-5.5) start->check_ph adjust_ph Action: Adjust Buffer to Acidic pH (e.g., pH 4.9) and Re-run check_ph->adjust_ph No check_temp Are Samples Kept Cold (On Ice / 4°C) During Extraction? check_ph->check_temp Yes end_ok Problem Resolved adjust_ph->end_ok improve_handling Action: Ensure Cold Chain is Maintained. Work Quickly. check_temp->improve_handling No check_homogenization Is Sample Homogenization Complete? check_temp->check_homogenization Yes improve_handling->end_ok optimize_homogenization Action: Increase Homogenization Time or Use a More Effective Method check_homogenization->optimize_homogenization No check_storage Were Samples Stored Properly? (Flash Frozen, -80°C) check_homogenization->check_storage Yes optimize_homogenization->end_ok resample Action: Use a Properly Stored Sample. Avoid Freeze-Thaw Cycles. check_storage->resample No end_other Issue Persists: Consider Other Factors (e.g., MS Sensitivity, SPE Loss) check_storage->end_other Yes resample->end_ok

Caption: Troubleshooting flowchart for low acyl-CoA recovery.

References

Technical Support Center: Stabilizing 3-Oxo-OPC8-CoA in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of 3-Oxo-OPC8-CoA during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: 3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A (this compound) is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for developmental processes and stress responses.[1][2][3] Like other acyl-CoA esters, it is susceptible to degradation due to its high-energy thioester bond, which can be cleaved by both enzymatic and chemical hydrolysis.

Q2: What are the primary enzymatic threats to this compound stability in extracts?

A2: The main enzymatic threats in crude extracts include:

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing Coenzyme A and the corresponding fatty acid.[4]

  • Nudix (Nucleoside Diphosphate-linked Moiety X) Hydrolases: This superfamily of enzymes can hydrolyze the pyrophosphate bond within the CoA moiety.

  • Proteases and Esterases: General proteases and esterases can also contribute to the degradation of the molecule or the enzymes processing it.

Q3: What are the optimal pH and temperature conditions for extracting this compound?

A3: To minimize chemical hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH, typically between 4.5 and 6.0. Alkaline conditions (pH > 7.5) should be strictly avoided. All extraction steps should be performed at low temperatures (0-4°C) to reduce enzymatic activity.

Q4: Can I use a commercial protease inhibitor cocktail?

A4: Yes, using a commercial protease inhibitor cocktail designed for plant extracts is highly recommended as a baseline.[5][6][7] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. However, for complete protection of this compound, it is advisable to supplement these with inhibitors targeting thioesterases and Nudix hydrolases.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Rapid Enzymatic Degradation: Thioesterases and other hydrolases are highly active upon cell lysis.1. Immediately freeze samples in liquid nitrogen upon collection. 2. Use a pre-chilled extraction buffer containing a comprehensive inhibitor cocktail (see Experimental Protocols ). 3. Minimize extraction time and always keep samples on ice.
Chemical Hydrolysis: The thioester bond is unstable at neutral or alkaline pH.1. Ensure the extraction buffer is maintained at a pH between 4.5 and 6.0. 2. Avoid buffers with strong nucleophiles.
Inconsistent results between replicates Variable Enzymatic Activity: Differences in sample handling time or temperature can lead to inconsistent degradation.1. Standardize the entire extraction protocol, ensuring identical incubation times and temperatures for all samples. 2. Prepare fresh inhibitor cocktails for each experiment.
Incomplete Inactivation of Enzymes: The concentration of inhibitors may be insufficient for the amount of tissue.1. Increase the concentration of the inhibitor cocktail. 2. Ensure thorough homogenization to allow inhibitors to access all cellular compartments.
Degradation during sample storage Residual Enzymatic Activity: Incomplete removal or inactivation of enzymes can lead to degradation over time.1. Store extracts at -80°C. 2. Consider a final purification step to remove proteins before long-term storage.
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the molecule.1. Aliquot extracts into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[6]

Key Experimental Protocols

Protocol 1: Preparation of a Comprehensive Inhibitor Cocktail (100X Stock)

For optimal protection of this compound, a custom inhibitor cocktail is recommended. This can be prepared as a 100X stock solution in DMSO and added to the extraction buffer immediately before use.

Inhibitor Target Enzyme Class 100X Stock Concentration Final (1X) Concentration Vendor (Example)
AEBSF Serine Proteases100 mM1 mMSigma-Aldrich
E-64 Cysteine Proteases1 mM10 µMSigma-Aldrich
Pepstatin A Aspartic Proteases1 mM10 µMSigma-Aldrich
EDTA Metalloproteases500 mM5 mMThermo Fisher
(S)-crizotinib Nudix Hydrolase (MTH1/NUDT1)10 mM100 µMSelleck Chemicals[8]
Sodium Fluoride (NaF) Phosphatases1 M10 mMSigma-Aldrich
Sodium Orthovanadate (Na₃VO₄) Phosphatases100 mM1 mMSigma-Aldrich

Note: The selection of a specific Nudix hydrolase inhibitor may need to be optimized depending on the specific Nudix hydrolases present in the biological system under study.

Protocol 2: Extraction of this compound from Plant Tissue

This protocol is designed for the extraction of this compound for subsequent analysis by LC-MS.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 80% Methanol, 19% Water, 1% Acetic Acid (to maintain acidic pH)

  • Comprehensive Inhibitor Cocktail (100X stock, see Protocol 1)

  • Microcentrifuge tubes

  • Centrifuge (4°C)

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder (e.g., 100 mg) to a pre-chilled microcentrifuge tube.

  • Prepare the final extraction buffer by adding the Comprehensive Inhibitor Cocktail to the 80% methanol/acetic acid solution at a 1:100 dilution.

  • Add 1 mL of the ice-cold extraction buffer with inhibitors to the tissue powder.

  • Vortex vigorously for 1 minute to ensure thorough mixing and inactivation of enzymes.

  • Incubate on ice for 20 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the extracted this compound to a new pre-chilled tube.

  • The extract is now ready for immediate analysis by LC-MS or can be stored at -80°C for short-term storage. For long-term storage, a solid-phase extraction (SPE) cleanup to remove proteins is recommended.[9][10]

Visualizing Degradation Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the degradation pathways of this compound and the recommended experimental workflow for its stable extraction.

cluster_degradation Degradation Pathways 3_Oxo_OPC8_CoA This compound Nudix Nudix Hydrolases 3_Oxo_OPC8_CoA->Nudix Proteases General Proteases/ Esterases 3_Oxo_OPC8_CoA->Proteases ACOT Acyl-CoA Thioesterases (ACOTs) Degraded_Products_1 3-Oxo-OPC8 + CoA ACOT->Degraded_Products_1 Degraded_Products_2 3-Oxo-OPC8-4'-phosphopantetheine + 3',5'-ADP Nudix->Degraded_Products_2 Degraded_Products_3 Peptide Fragments + Other Products Proteases->Degraded_Products_3

Caption: Enzymatic degradation pathways of this compound.

cluster_workflow Experimental Workflow Harvest 1. Sample Harvest & Flash Freezing Grind 2. Cryogenic Grinding Extract 3. Extraction with Inhibitor Cocktail Grind->Extract Centrifuge 4. Centrifugation (4°C) Extract->Centrifuge Supernatant 5. Supernatant Collection Centrifuge->Supernatant Analysis 6. LC-MS Analysis or -80°C Storage Supernatant->Analysis

Caption: Recommended workflow for stable this compound extraction.

References

Technical Support Center: Refinement of LC-MS/MS Method for Jasmonate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their LC-MS/MS methods for the analysis of jasmonate intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in sample preparation for accurate jasmonate analysis?

A1: The most critical steps are rapid harvesting and immediate flash-freezing of plant tissue in liquid nitrogen to halt metabolic activity, followed by thorough homogenization to a fine powder while frozen.[1] Inefficient extraction is a common problem; therefore, using a validated protocol with an appropriate solvent, such as 80% methanol (B129727) or acetonitrile (B52724) with 1% acetic acid, is crucial for effective extraction of these acidic hormones.[1] Furthermore, incorporating stable isotope-labeled internal standards (e.g., D6-JA) during the extraction process is essential to correct for matrix effects and procedural losses.

Q2: How can I minimize matrix effects that interfere with jasmonate detection?

A2: Matrix effects, where co-eluting compounds suppress or enhance the ionization of target analytes, are a significant challenge. To mitigate these effects, employ solid-phase extraction (SPE) for sample cleanup to remove interfering substances like photosynthetic pigments.[2] The use of stable isotope-labeled internal standards is also highly recommended as they co-elute with the analyte of interest and experience similar matrix effects, allowing for accurate quantification.[2] If sensitivity allows, diluting the sample can also reduce the concentration of interfering matrix components.[2]

Q3: What are the recommended LC and MS parameters for jasmonate analysis?

A3: For liquid chromatography, an Ultra-Performance Liquid Chromatography (UPLC) system is commonly used with a C18 reversed-phase column.[2] A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B), run in a gradient.[2] For mass spectrometry, electrospray ionization (ESI) in negative mode is generally preferred for acidic hormones like jasmonates.[2] The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[2][3]

Q4: Why is the use of internal standards so important in quantitative jasmonate analysis?

A4: Internal standards (IS), particularly stable isotope-labeled standards, are crucial for accurate quantification because they have nearly identical chemical and physical properties to the target analytes.[2] They are added at a known concentration to samples at the beginning of the extraction process and help to correct for variability in extraction recovery, sample handling, injection volume, and instrument response, including ion suppression or enhancement caused by the sample matrix.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient extraction.Optimize the extraction protocol using a validated method. Ensure the pH is adjusted to ~3.0 for efficient extraction of acidic jasmonates.[2]
Ion suppression due to matrix effects.Incorporate stable isotope-labeled internal standards.[2] Improve sample cleanup using Solid-Phase Extraction (SPE).[2] Dilute the sample if the assay has sufficient sensitivity.[2]
Suboptimal mass spectrometer settings.Perform regular instrument calibration and optimize MS parameters (e.g., ion source temperature, gas flow rates) using authentic standards for each target jasmonate.[2]
Analyte degradation.Keep samples on ice or at 4°C during processing and store extracts at -80°C.[1]
High Variability / Poor Reproducibility Inconsistent sample preparation.Use calibrated pipettes and balances.[2] Follow a standardized and validated protocol for all samples.
Matrix effects varying between samples.Utilize stable isotope-labeled internal standards for every sample to normalize for these variations.[2]
Instrument instability.Run pooled quality control (QC) samples periodically throughout the analytical run to monitor system performance and stability.[2]
Peak Tailing or Splitting Poor chromatography.Ensure mobile phase components are fresh and properly mixed. Check for column degradation or contamination. Optimize the LC gradient.
Sample solvent mismatch with mobile phase.Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions.[1]
Retention Time Shifts Inconsistent LC conditions.Ensure the column is properly equilibrated before each injection. Check for leaks in the LC system and ensure consistent solvent composition and flow rate.
Column aging.Replace the analytical column if performance degrades significantly.
Ghost Peaks / Carryover Contamination from previous injections.Implement a robust needle and injection port washing protocol. Inject blank samples between high-concentration samples to check for carryover.

Quantitative Data

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions for Jasmonate Intermediates

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Jasmonic acid (JA)209.159.0Negative
Jasmonoyl-isoleucine (JA-Ile)322.2130.1Negative
12-oxo-phytodienoic acid (OPDA)291.2165.1Negative
Methyl jasmonate (MeJA)223.1 (M-H)⁻151.1Negative
12-hydroxy-jasmonic acid (12-OH-JA)225.159.0Negative
Dihydrojasmonic acid (H₂JA)211.159.0Negative

Note: The most intense transition is typically used for quantification, while a second, less intense transition can be used for confirmation.[3]

Experimental Protocols

Protocol 1: Jasmonate Extraction from Plant Tissue

This protocol details a robust method for the extraction and purification of jasmonates from plant tissues for LC-MS/MS analysis.[1]

1. Materials and Reagents:

  • Equipment: Mortar and pestle, microcentrifuge tubes (2 mL), refrigerated centrifuge (4°C), vacuum manifold, vacuum concentrator or nitrogen evaporator.

  • Consumables: C18 SPE cartridges.

  • Solvents and Reagents:

    • Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.

    • Internal Standards (ISTD): Deuterated standards (e.g., D⁶-JA, D²-JA-Ile) at an appropriate concentration in the extraction solvent.

    • SPE Conditioning Solution: 100% MeOH.

    • SPE Equilibration and Wash Solution: 1% AcOH in ultrapure water.

    • SPE Elution Solution: 80% ACN with 1% AcOH.

    • Reconstitution Solvent: 1% AcOH in water (should be compatible with the initial LC mobile phase).

2. Procedure:

  • Sample Collection and Homogenization:

    • Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[1]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to prevent the sample from thawing.[1]

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent containing the internal standards.[1]

    • Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.[1]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Place a C18 SPE cartridge on a vacuum manifold and pass 1 mL of 100% MeOH through it.[1]

    • Equilibration: Pass 1 mL of 1% AcOH (Wash Solution) through the cartridge. Do not let the cartridge go dry.[1]

    • Loading: Load the supernatant from the extraction step onto the conditioned and equilibrated SPE cartridge. Allow it to pass through slowly.[1]

    • Washing: Wash the cartridge with 1 mL of 1% AcOH to remove polar impurities.[1]

    • Elution: Place a clean collection tube in the manifold and elute the jasmonates with 1 mL of Elution Solution (80% ACN with 1% AcOH).[1]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[1]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of Reconstitution Solvent.[1]

    • Vortex briefly and centrifuge to pellet any insoluble debris.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Visualizations

Jasmonate_Signaling_Pathway membrane Chloroplast/ Peroxisome Membrane alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda Biosynthesis ja Jasmonic Acid (JA) opda->ja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile Conjugation jar1 JAR1 scf_coi1 SCF-COI1 ja_ile->scf_coi1 Binding jaz JAZ Repressor scf_coi1->jaz Recruitment proteasome 26S Proteasome scf_coi1->proteasome Ubiquitination jaz->proteasome myc2 MYC2/TFs jaz->myc2 Repression ja_genes JA-Responsive Genes myc2->ja_genes Activation response Defense/Developmental Responses ja_genes->response

Caption: Core components of the jasmonate signaling pathway.

LCMSMS_Workflow start Plant Tissue Sampling freeze Flash Freezing (Liquid N2) start->freeze homogenize Homogenization (Frozen) freeze->homogenize extract Extraction with Internal Standards homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe Supernatant evaporate Solvent Evaporation spe->evaporate Eluate reconstitute Reconstitution evaporate->reconstitute analyze LC-MS/MS Analysis (UPLC-MRM) reconstitute->analyze data Data Processing & Quantification analyze->data

Caption: Experimental workflow for jasmonate analysis.

References

Technical Support Center: Quantification of 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of 3-Oxo-OPC8-CoA. The primary focus is on minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix.Ensure thorough tissue homogenization. Use a proven extraction solvent combination for acyl-CoAs, such as isopropanol/acetonitrile (B52724) in a buffered aqueous solution. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1]
Analyte Degradation: Acyl-CoAs like this compound can be unstable.Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.[1]
Ion Suppression: The sample matrix is complex and can significantly suppress the ionization of the target analyte.[1][2]Implement a robust sample cleanup procedure (e.g., SPE).[1][3] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[2][4] Use a suitable internal standard, preferably a stable isotope-labeled (SIL) standard, to normalize for matrix effects.[2][5]
Incorrect MS/MS Parameters: The mass spectrometer settings may not be optimal for this compound.Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage. These are instrument-specific and require empirical determination.[1]
High Background Noise or Interfering Peaks Insufficient Sample Cleanup: The sample extract may still contain a high level of interfering compounds.Enhance the sample preparation method. Consider a multi-step cleanup, such as combining protein precipitation with SPE or liquid-liquid extraction (LLE).[6]
Contamination: Reagents, consumables, or the LC-MS system may be contaminated.Use high-purity, LC-MS grade solvents and reagents. Ensure all tubes, plates, and vials are clean. Flush the LC system thoroughly.[1]
Co-elution of Matrix Components: Other molecules from the matrix may have similar retention times and interfere with the analyte signal.Adjust the chromatographic gradient to better separate the analyte from interfering peaks. Experiment with different stationary phases (columns).[4][7]
Poor Reproducibility Inconsistent Sample Preparation: Variability in the extraction and cleanup process can lead to inconsistent results.Standardize the sample preparation protocol and ensure consistency across all samples. Use automated liquid handlers if available.
Variable Matrix Effects: The extent of ion suppression or enhancement may differ between samples.[8]The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in matrix effects.[2][5][9] Prepare matrix-matched calibration standards if a SIL-IS is not available.[2][10]
Analyte Instability: Degradation of this compound can occur inconsistently between sample processing steps.Minimize the time samples are at room temperature. Process samples in smaller batches to ensure timely analysis after preparation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2][10] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, sensitivity, and reproducibility of the analysis.[1][10][11]

Q2: How can I assess whether my analysis is affected by matrix effects?

A2: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[4][12]

  • Post-Extraction Spike Method: This is a quantitative approach where the response of the analyte in a blank matrix extract that has been spiked after extraction is compared to its response in a pure solvent at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.[6][10][12]

Q3: What is the most effective strategy to minimize matrix effects for this compound quantification?

A3: A multi-faceted approach is generally the most effective:

  • Robust Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[6] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex biological samples for acyl-CoA analysis.[1][3]

  • Optimized Chromatography: Fine-tuning the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[4][13]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal.[2][5][9]

Q4: Can I use a different acyl-CoA as an internal standard if a stable isotope-labeled version of this compound is not available?

A4: While a SIL-IS is ideal, a structural analog or another acyl-CoA with a different chain length (e.g., C17:0-CoA) can be used as an internal standard.[1] However, it's crucial to validate that the chosen internal standard co-elutes with this compound and experiences similar matrix effects. The accuracy of quantification may be compromised if the internal standard and analyte are affected differently by the matrix.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol outlines a general procedure for the extraction of this compound from tissue samples, which can be adapted based on the specific tissue type and available resources.

  • Homogenization:

    • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL homogenization tube.

    • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2).

    • Include a suitable internal standard (ideally, a stable isotope-labeled this compound).

    • Homogenize the tissue thoroughly using a bead beater or other appropriate homogenizer. Keep the sample on ice throughout this process.

  • Solvent Extraction:

    • To the tissue homogenate, add 2 mL of 2-propanol and vortex vigorously for 1 minute.

    • Add 2 mL of acetonitrile and vortex again for 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Collection of Supernatant:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that should be optimized for your specific instrument and this compound standard.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes typical performance characteristics for acyl-CoA analysis methods, which can serve as a benchmark for the expected performance of the described protocols.

Analyte ClassMatrixExtraction MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
Long-Chain Acyl-CoAsRat LiverSolid-Phase Extraction83-90%Not Reported[14]
Long-Chain Acyl-CoAsVarious TissuesSolid-Phase Extraction70-80%Not Reported[14]
Jasmonic Acid & Methyl JasmonatePlant TissueSolid-Phase Extraction92.48%0.05 ng/mL[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization (+ Internal Standard) tissue->homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms Inject data_analysis Data Analysis (Quantification) lc_ms->data_analysis

Caption: Workflow for this compound quantification.

matrix_effect_mitigation cluster_strategies Mitigation Strategies center_node Minimizing Matrix Effects sample_prep Sample Preparation - SPE - LLE - Protein Precipitation center_node->sample_prep chromatography Chromatographic Optimization - Gradient Adjustment - Column Selection center_node->chromatography internal_std Internal Standards - Stable Isotope Labeled (SIL-IS) - Structural Analogs center_node->internal_std

Caption: Key strategies for minimizing matrix effects.

References

Technical Support Center: Analysis of Unstable Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the analysis of unstable acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: Why are my acyl-CoA samples degrading, and what are the primary factors influencing their stability?

A1: Acyl-CoA thioesters are inherently unstable molecules susceptible to degradation through several mechanisms. The primary factors influencing their stability are:

  • pH: The thioester bond is prone to hydrolysis, especially under alkaline conditions (pH > 8.0) and to a lesser extent in strongly acidic conditions. Near-neutral or slightly acidic conditions (pH 4.0-6.8) are generally preferred for stability.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is crucial to keep samples on ice or at 4°C during processing and to store them at -80°C for long-term preservation.

  • Enzymatic Activity: Endogenous thioesterases present in biological samples can rapidly hydrolyze acyl-CoAs. Immediate quenching of enzymatic activity upon sample collection is critical.

  • Oxidation: Although less commonly discussed than hydrolysis, the thiol group can be susceptible to oxidation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of lipids and other cellular components, which may indirectly affect acyl-CoA stability. It is advisable to aliquot samples to minimize freeze-thaw cycles.

Q2: What is the most effective method for quantifying acyl-CoA thioesters in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoA thioesters.[1] This technique offers high sensitivity and specificity, which is essential due to the low abundance of these molecules in biological matrices. Methods like Multiple Reaction Monitoring (MRM) allow for the specific detection and quantification of individual acyl-CoA species, even in complex mixtures.

Q3: I am observing poor recovery of my acyl-CoA analytes. What are the common causes and how can I improve recovery?

A3: Poor recovery is a frequent challenge and can be attributed to several factors throughout the experimental workflow. Key causes include incomplete cell lysis and extraction, degradation during sample preparation, and inefficient solid-phase extraction (SPE). To improve recovery, ensure thorough sample homogenization, use pre-chilled solvents and maintain low temperatures, and optimize your SPE protocol (e.g., column conditioning, wash, and elution steps). Using an internal standard, such as an odd-chain acyl-CoA, early in the extraction process can help monitor and correct for recovery losses.

Q4: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode ESI-MS/MS?

A4: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This predictable fragmentation allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species in a sample. Another common fragment ion observed corresponds to the phosphopantetheine moiety.

Q5: How should I choose an internal standard for acyl-CoA quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, these can be expensive and are not available for all acyl-CoA species. A practical alternative is to use an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally present in the sample. This allows for monitoring of the entire analytical process, from extraction to detection, and can help to correct for variations in recovery and matrix effects.

Troubleshooting Guides

Issue 1: Low Signal or No Peak Detected in LC-MS/MS
Potential Cause Troubleshooting Steps
Analyte Degradation - Ensure samples were immediately flash-frozen in liquid nitrogen after collection and stored at -80°C. - Perform all sample preparation steps on ice or at 4°C. - Use pre-chilled, high-purity solvents. - Minimize the time between sample preparation and analysis.
Poor Extraction Efficiency - Optimize the homogenization procedure to ensure complete cell/tissue disruption. - Verify the correct ratio of extraction solvent to sample amount. - Consider alternative extraction methods (e.g., solid-phase extraction vs. solvent precipitation).
Ion Suppression - Dilute the sample to reduce the concentration of interfering matrix components. - Improve chromatographic separation to resolve the analyte from co-eluting interfering species. - Evaluate and optimize the solid-phase extraction (SPE) cleanup step to remove salts and phospholipids.
Incorrect MS/MS Parameters - Confirm the precursor and product ion m/z values for your target acyl-CoAs. - Optimize collision energy and other MS parameters using a standard solution.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Steps
Peak Tailing - Secondary Interactions: Acidify the mobile phase with a small amount of formic or acetic acid to suppress the ionization of free silanol (B1196071) groups on the column. - Column Overload: Reduce the injection volume or dilute the sample. - Column Contamination: Flush the column with a strong solvent or replace it if necessary.
Peak Fronting - Sample Overload: Dilute the sample. - Incompatible Injection Solvent: Ensure the injection solvent is weaker than or matches the initial mobile phase composition.
Peak Broadening - Large Injection Volume: Reduce the injection volume. - Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector. - Slow Data Acquisition Rate: Increase the data acquisition rate in your MS method.
Issue 3: Inaccurate or Imprecise Quantification
Potential Cause Troubleshooting Steps
Matrix Effects - Use a stable isotope-labeled internal standard for each analyte if possible. - If not available, use an odd-chain acyl-CoA internal standard. - Prepare calibration standards in a matrix that closely matches your samples.
Non-Linearity of Calibration Curve - Extend the concentration range of your calibration standards. - Use a weighted linear regression (e.g., 1/x) for your calibration curve to improve accuracy at lower concentrations.
Inconsistent Internal Standard Response - Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency. - Check for potential degradation of the internal standard.

Data Presentation

Table 1: Stability of Acyl-CoA Thioesters in Different Reconstitution Solvents at 4°C
Acyl-CoAReconstitution SolventStability after 4h (% remaining)Stability after 24h (% remaining)
C10:0-CoA Methanol (B129727)~100%~98%
50% Methanol / 50mM Ammonium (B1175870) Acetate (B1210297) (pH 7.0)~95%~90%
Water~90%~75%
C16:0-CoA Methanol~100%~99%
50% Methanol / 50mM Ammonium Acetate (pH 7.0)~98%~92%
Water~85%~60%
C18:1-CoA Methanol~100%~99%
50% Methanol / 50mM Ammonium Acetate (pH 7.0)~97%~91%
Water~88%~65%

Data synthesized from studies indicating higher stability in organic or buffered solutions compared to pure aqueous solutions.[2]

Table 2: Comparison of Acyl-CoA Extraction Recovery Rates
Extraction MethodAnalyte RangeTypical Recovery RateKey AdvantagesKey Disadvantages
Solvent Precipitation (e.g., 80% Methanol) Broad range70-90%Simple, fastLower recovery for very long-chain species, potential for ion suppression from co-extracted matrix components.
Solid-Phase Extraction (SPE) - Weak Anion Exchange Broad range80-95%Excellent sample cleanup, reduces matrix effects, high recovery.More time-consuming and costly, requires method optimization.
Combined Solvent Precipitation and SPE Long-chain acyl-CoAs70-80%High purity of final extract.[3]Multi-step process can lead to analyte loss if not optimized.[3]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissues
  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., C17:0-CoA).

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Solvent Extraction:

    • Add 5 mL of a pre-chilled organic solvent mixture (e.g., acetonitrile/isopropanol, 3:1 v/v) to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup (Recommended):

    • Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the solvent extraction step onto the SPE cartridge.

    • Wash the cartridge with a series of solvents to remove interfering compounds (e.g., a high-aqueous buffer followed by a low-percentage organic solvent).

    • Elute the acyl-CoAs with a high-percentage organic solvent containing a small amount of a weak acid or base (e.g., methanol with 2% formic acid or 2% ammonium hydroxide).

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 90% methanol/10% water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of Acyl-CoA Thioesters
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% acetic acid.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5-10%), ramping up to a high percentage (e.g., 95-100%) to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the fragment corresponding to the neutral loss of 507 Da).

    • Parameter Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) for each acyl-CoA analyte using authentic standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Quantify the acyl-CoAs in the samples using the calibration curve.

Visualizations

experimental_workflow sample Sample Collection (Flash-freeze in liquid N2) homogenization Homogenization (Acidic buffer on ice + Internal Standard) sample->homogenization extraction Solvent Extraction (Pre-chilled organic solvents) homogenization->extraction centrifugation1 Centrifugation (4°C) extraction->centrifugation1 spe Solid-Phase Extraction (SPE) (Cleanup and Concentration) centrifugation1->spe drying Solvent Evaporation (Nitrogen stream) spe->drying reconstitution Reconstitution (LC-MS compatible solvent) drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for acyl-CoA analysis.

instability_pathways acyl_coa Acyl-CoA Thioester hydrolysis Hydrolysis acyl_coa->hydrolysis oxidation Oxidation acyl_coa->oxidation enzymatic_degradation Enzymatic Degradation acyl_coa->enzymatic_degradation degraded_products Carboxylic Acid + CoASH hydrolysis->degraded_products oxidized_products Oxidized Acyl-CoA oxidation->oxidized_products enzymatic_products Degradation Products enzymatic_degradation->enzymatic_products high_ph High pH high_ph->hydrolysis high_temp High Temperature high_temp->hydrolysis thioesterases Thioesterases thioesterases->enzymatic_degradation

Caption: Chemical instability of acyl-CoA thioesters.

troubleshooting_tree start Low/No Signal check_standards Run Standard Mix start->check_standards standards_ok Standards OK? check_standards->standards_ok sample_issue Sample Issue standards_ok->sample_issue Yes instrument_issue Instrument Issue standards_ok->instrument_issue No check_extraction Review Extraction Protocol sample_issue->check_extraction check_stability Assess Sample Stability sample_issue->check_stability optimize_ms Optimize MS Parameters instrument_issue->optimize_ms check_lc Check LC System instrument_issue->check_lc

Caption: Troubleshooting decision tree for low signal.

References

optimization of collision energy for 3-Oxo-OPC8-CoA fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of collision energy for 3-Oxo-OPC8-CoA fragmentation in tandem mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode tandem mass spectrometry?

A1: In positive ion mode, acyl-CoAs like this compound exhibit a characteristic fragmentation pattern. The most common fragmentation involves the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the Coenzyme A molecule.[1][2] This results in a neutral loss of 507 atomic mass units (amu).[1][2] Another common fragment ion observed corresponds to the adenosine (B11128) 3',5'-diphosphate at a mass-to-charge ratio (m/z) of 428.[1][2][3]

Q2: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?

A2: For MRM analysis, the precursor ion (Q1) should be the [M+H]+ of this compound. The primary product ion (Q3) for quantification is typically the ion resulting from the neutral loss of 507 amu.[1][4] A secondary, or qualifier, ion transition can be the precursor ion fragmenting to m/z 428.[1] Monitoring both transitions increases the specificity and confidence of analyte identification.

Q3: I am not seeing the expected fragment ions. What are the common causes?

A3: Several factors can lead to a lack of expected fragment ions:

  • Incorrect Precursor Ion Selection: Ensure that the correct m/z for the [M+H]+ ion of this compound is isolated in the first quadrupole (Q1).

  • Suboptimal Collision Energy (CE): The applied collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation into smaller, unmonitored ions.

  • Instrument Parameters: Other mass spectrometer parameters such as declustering potential (DP) and cell exit potential (CXP) can influence ion transmission and fragmentation.[1]

  • Sample Purity: The presence of co-eluting isomers or impurities can suppress the ionization of the target analyte.

  • Analyte Stability: this compound may be unstable in the sample matrix or during the analytical process.

Q4: How does collision energy affect the fragmentation of this compound?

A4: Collision energy is a critical parameter that directly influences the degree of fragmentation.

  • Low Collision Energy: May not provide sufficient energy to induce the characteristic neutral loss of 507 amu, resulting in a weak or absent product ion signal.

  • Optimal Collision Energy: Maximizes the abundance of the desired product ion (e.g., [M+H - 507]+), leading to the highest sensitivity for detection and quantification.

  • High Collision Energy: Can cause excessive fragmentation of the precursor ion, leading to a decrease in the abundance of the target product ion and potentially generating smaller, less specific fragment ions.

Troubleshooting Guide

This guide provides a structured approach to optimizing collision energy and troubleshooting common issues during the fragmentation of this compound.

Issue 1: Low or No Product Ion Signal
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Collision Energy Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy over a range (e.g., 10-60 eV) while monitoring the intensity of the target product ion.A bell-shaped curve of product ion intensity versus collision energy will be generated, allowing for the determination of the optimal CE value that yields the maximum signal.
Incorrect Precursor Ion Selection Verify the calculated m/z of the [M+H]+ ion for this compound. Check for the presence of other adducts (e.g., [M+Na]+) that might be more abundant and mistakenly selected as the precursor.The correct precursor ion will be isolated, leading to the generation of the expected fragment ions upon collision-induced dissociation.
Poor Ionization Optimize source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase composition is appropriate for positive mode electrospray ionization (ESI).Improved signal intensity of the precursor ion, which should translate to a better product ion signal.
Analyte Degradation Prepare fresh standards and samples. Minimize sample storage time and keep samples at a low temperature (e.g., 4°C) in the autosampler.A stronger precursor and product ion signal will be observed if degradation was the issue.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step Expected Outcome
Co-eluting Interferences Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry. A longer gradient or a column with a different stationary phase can help resolve interfering compounds.A cleaner chromatogram with a well-resolved peak for this compound, leading to a better signal-to-noise ratio.
Matrix Effects Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.Reduced ion suppression or enhancement, resulting in a more accurate and reproducible measurement of the analyte.
Contaminated System Clean the mass spectrometer's ion source and transfer optics according to the manufacturer's recommendations.A significant reduction in background noise and the disappearance of non-specific interfering peaks.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol describes the process of determining the optimal collision energy for the fragmentation of this compound using direct infusion.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in a suitable solvent like 50% acetonitrile/water with 0.1% formic acid)

  • Syringe pump

  • Tandem mass spectrometer

Procedure:

  • Instrument Setup:

    • Set up the mass spectrometer in positive ion mode.

    • Configure the instrument for product ion scanning.

    • Select the [M+H]+ ion of this compound as the precursor ion in Q1.

    • Set the Q3 to scan a relevant mass range to observe the expected fragment ions (e.g., m/z 200-1100).

  • Infusion:

    • Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Collision Energy Ramp:

    • Create a method to acquire a series of product ion spectra at varying collision energy values.

    • Start with a low collision energy (e.g., 10 eV) and incrementally increase it (e.g., in steps of 2-5 eV) up to a higher value (e.g., 60 eV).

  • Data Analysis:

    • Extract the ion chromatogram for the target product ion (e.g., [M+H - 507]+).

    • Plot the intensity of the product ion against the corresponding collision energy.

    • The collision energy that produces the maximum intensity is the optimal CE for that specific transition.

Protocol 2: LC-MS/MS Analysis of this compound using Optimized MRM Parameters

This protocol outlines the steps for quantitative analysis of this compound in a biological matrix using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an optimized MRM method.

Materials:

  • LC-MS/MS system

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Prepared sample extracts

  • This compound calibration standards

Procedure:

  • LC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Apply a chromatographic gradient to separate this compound from other matrix components. A typical gradient might start with a low percentage of organic solvent and ramp up to a high percentage to elute the analyte.

  • MS/MS Method (MRM):

    • Set the mass spectrometer to operate in positive ion MRM mode.

    • Input the precursor ion (Q1) for this compound.

    • Input the product ions (Q3) for the primary (quantitative) and secondary (qualifier) transitions.

    • For each transition, enter the previously determined optimal collision energy, as well as optimized declustering potential and cell exit potential.

  • Data Acquisition and Analysis:

    • Acquire data for the calibration standards and the unknown samples.

    • Integrate the peak areas for the quantitative MRM transition of this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

ParameterTypical Value/RangeReference/Note
Precursor Ion (Q1) [M+H]+ of this compoundCalculated based on molecular formula
Product Ion (Q3) - Quantitative [M+H - 507]+Characteristic neutral loss for acyl-CoAs[1][4]
Product Ion (Q3) - Qualifier 428.1Corresponds to the adenosine diphosphate (B83284) fragment[1]
Collision Energy (CE) 20 - 50 eVThis is a typical range and should be optimized for the specific instrument and analyte.
Declustering Potential (DP) 50 - 150 VInstrument-dependent, requires optimization.
Cell Exit Potential (CXP) 5 - 20 VInstrument-dependent, requires optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction of Acyl-CoAs Sample->Extraction LC_Column Reversed-Phase C18 Column Extraction->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI Electrospray Ionization (+) Gradient->ESI Q1 Q1: Precursor Ion Selection ([M+H]+) ESI->Q1 Q2 Q2: Collision Cell (Optimized CE) Q1->Q2 Q3 Q3: Product Ion Selection ([M+H-507]+ & 428) Q2->Q3 Detector Detector Q3->Detector Quantification Quantification Detector->Quantification

Caption: LC-MS/MS workflow for the analysis of this compound.

collision_energy_optimization cluster_process Collision Energy Optimization Logic start Start: Infuse This compound Standard set_precursor Set Precursor Ion ([M+H]+) start->set_precursor ramp_ce Ramp Collision Energy (e.g., 10-60 eV) set_precursor->ramp_ce monitor_product Monitor Product Ion Intensity ramp_ce->monitor_product plot_data Plot Intensity vs. CE monitor_product->plot_data determine_optimal Determine Optimal CE (at max intensity) plot_data->determine_optimal end End: Use Optimal CE for MRM Method determine_optimal->end

Caption: Logical workflow for collision energy optimization.

References

Technical Support Center: Chromatographic Separation of Jasmonate Pathway Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chromatographic separation of jasmonate pathway metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the chromatographic analysis of jasmonates?

A1: The most prevalent issues include poor peak resolution, peak tailing, retention time shifts, and ion suppression due to matrix effects.[1][2][3] These problems can lead to inaccurate quantification and poor reproducibility.[2]

Q2: Why is peak tailing a significant problem in jasmonic acid analysis?

A2: Peak tailing, where a peak is asymmetrical with a broader latter half, can severely compromise results.[2] It leads to reduced resolution between adjacent peaks and can cause errors in peak integration, resulting in inaccurate quantification of jasmonate concentrations.[2]

Q3: What causes ion suppression (matrix effect) and how can it be mitigated?

A3: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, reducing its signal.[1] To mitigate this, you can:

  • Use Internal Standards: Spiking samples with stable isotope-labeled internal standards (e.g., D6-JA) can help correct for matrix effects.[1]

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds like photosynthetic pigments.[1]

  • Dilute the Sample: If the assay has high sensitivity, diluting the sample can reduce the concentration of matrix components.[1]

Q4: Which analytical techniques are most suitable for jasmonate quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the rapid and accurate measurement of jasmonates and their amino acid conjugates.[4] While gas chromatography-mass spectrometry (GC-MS) has been traditionally used, it may require derivatization and can be challenging for separating certain jasmonates.[4][5][6]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems encountered during the chromatographic separation of jasmonates.

Guide 1: Poor Peak Resolution

Poor peak resolution, or the co-elution of analytes, is a frequent challenge. The goal is to achieve baseline resolution where the detector signal returns to the baseline between peaks.[7]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) increases the retention time and can improve the separation of closely eluting peaks.[8]

    • pH Adjustment: For acidic compounds like jasmonic acid, the mobile phase pH should be optimized to ensure a consistent ionization state, which can prevent peak tailing and improve resolution.[2] Using additives like formic acid or acetic acid is common.[1]

  • Adjust Flow Rate:

    • Lowering the flow rate generally improves peak resolution by allowing more time for the analyte to interact with the stationary phase.[7][9] However, this will increase the analysis time.

  • Evaluate the Column:

    • Particle Size: Columns with smaller particle sizes offer higher efficiency and better resolution.[8][10]

    • Column Length: Increasing the column length can also enhance separation.[9][10]

    • Stationary Phase: Consider a different stationary phase chemistry if optimizing the mobile phase does not yield satisfactory results.[10]

  • Control Column Temperature:

    • Lowering the column temperature can increase retention and improve resolution, though it will also lengthen the run time.[7]

Guide 2: Peak Tailing

Peak tailing is often observed for acidic compounds like jasmonic acid in reverse-phase HPLC.

Troubleshooting Steps:

  • Assess Peak Shape: First, quantify the tailing by calculating the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 suggests a problem that needs addressing.[2]

  • Check for Secondary Interactions: Unwanted interactions between jasmonic acid and active sites on the stationary phase (e.g., residual silanol (B1196071) groups) are a common cause.[2]

    • Solution: Use a column with end-capping or a different stationary phase.

  • Optimize Mobile Phase pH: If the pH is not optimal, jasmonic acid may exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of jasmonic acid to ensure it is in a single protonated state.

  • Investigate Column and System Issues:

    • A degraded column, voids in the packing material, or a blocked frit can contribute to poor peak shape.[2]

    • Excessive extra-column volume (e.g., long tubing) can cause band broadening.[2]

  • Review Sample Preparation:

    • High sample concentration (mass overload) or a mismatch between the sample solvent and the mobile phase can distort peaks.[2] Injecting a large volume of a strong solvent can also be problematic.[11]

Guide 3: Retention Time Shifts

Inconsistent retention times can lead to misidentification of compounds.

Troubleshooting Steps:

  • Check Mobile Phase Preparation:

    • Ensure the mobile phase composition is accurate and consistent between runs. Inaccurate preparation is a common cause of shifts.[3]

    • For gradient elution, ensure the column is properly equilibrated between runs.[12]

  • Inspect the HPLC/UPLC System:

    • Pump Performance: Fluctuations in flow rate due to pump issues can cause retention time shifts.[3] Check for leaks and ensure the pump is functioning correctly.[11][12]

    • Column Temperature: Verify that the column oven is maintaining a stable temperature.[7]

  • Examine the Column:

    • Column degradation over time can lead to changes in retention.[3]

Data Presentation: Typical Chromatographic Parameters

This table summarizes typical parameters for the LC-MS/MS analysis of jasmonates, compiled from various protocols.

ParameterTypical Value/ConditionSource(s)
Chromatography System UPLC or HPLC[1]
Column Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm)[1][13]
Mobile Phase A Water with 0.1% formic acid or acetic acid[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or acetic acid[1]
Gradient Elution Start with a low percentage of B (e.g., 30-40%) and ramp up to a high percentage (e.g., 95-100%) over 10-20 minutes.[1]
Flow Rate 0.5 - 1.0 mL/min[1][14]
Injection Volume 5 - 10 µL[1]
Ionization Mode Electrospray Ionization (ESI), typically in negative mode.[1]

Experimental Protocols

Protocol 1: Jasmonate Extraction from Plant Tissue

This protocol provides a general method for extracting jasmonates from plant tissue for LC-MS/MS analysis.[1][15]

Materials:

  • Fresh plant tissue (20-100 mg)[15]

  • Liquid nitrogen

  • Mortar and pestle or bead mill homogenizer[1][15]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)[15]

  • Refrigerated centrifuge (4°C)[15]

  • Extraction Solvent: 80% Acetonitrile or 80% Methanol with 1% Acetic Acid in ultrapure water[15]

  • Internal Standards (e.g., ²H₆-JA, ²H₂-JA-Ile)[15]

  • C18 Solid-Phase Extraction (SPE) cartridges[15]

  • SPE Wash Solution: 1% Acetic Acid in ultrapure water[15]

  • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid[15]

  • Reconstitution Solvent: Match the initial mobile phase of the LC-MS/MS method[15]

Procedure:

  • Sample Collection and Homogenization:

    • Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[15]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[1][15]

  • Extraction:

    • Transfer the frozen powder to a microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards.[15]

    • Incubate on a shaker or rotator for 30 minutes at 4°C.[15]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris.[1]

    • Carefully transfer the supernatant to a new tube.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.[15]

    • Wash the cartridge with the SPE Wash Solution to remove polar impurities.[15]

    • Elute the jasmonates with the SPE Elution Solution.[15]

  • Sample Preparation for Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of the Reconstitution Solvent.[15]

    • Vortex briefly and centrifuge to pellet any insoluble debris.[15]

    • Transfer the final sample to an HPLC vial for LC-MS/MS analysis.[1]

Visualizations

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid (JA) to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[15] This molecule facilitates the interaction between the F-box protein COI1 and JAZ repressor proteins.[15] This interaction leads to the degradation of JAZ proteins, releasing transcription factors like MYC2, which then activate the expression of JA-responsive genes.[15]

Jasmonate_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade Linolenic_Acid Linolenic Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA Multiple Steps JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes binding to COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Genes JA-Responsive Genes JAZ->Genes Represses MYC2->Genes Activates Response Defense & Growth Responses Genes->Response

Caption: Core components of the JA signaling cascade.

Experimental Workflow for Jasmonate Analysis

This diagram outlines the general workflow from sample collection to data analysis for jasmonate profiling experiments.

Experimental_Workflow SampleCollection 1. Sample Collection (Flash-freeze in Liquid N2) Homogenization 2. Homogenization (Grind to fine powder) SampleCollection->Homogenization Extraction 3. Extraction (Solvent + Internal Standards) Homogenization->Extraction Cleanup 4. Sample Cleanup (Solid-Phase Extraction - SPE) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis DataProcessing 6. Data Processing (Quantification) Analysis->DataProcessing

Caption: General workflow for jasmonate extraction and analysis.

Troubleshooting Logic for Poor Peak Resolution

This diagram illustrates a logical workflow for troubleshooting poor peak resolution in chromatography.

Troubleshooting_Workflow Start Poor Peak Resolution Identified MobilePhase Adjust Mobile Phase (Solvent Strength, pH) Start->MobilePhase FlowRate Decrease Flow Rate MobilePhase->FlowRate No Improvement Resolved Resolution Improved MobilePhase->Resolved Improved ColumnParams Change Column (Length, Particle Size, Chemistry) FlowRate->ColumnParams No Improvement FlowRate->Resolved Improved Temperature Adjust Temperature ColumnParams->Temperature No Improvement ColumnParams->Resolved Improved Temperature->Resolved Improved NotResolved Still Not Resolved Temperature->NotResolved No Improvement

Caption: A logical workflow for troubleshooting peak resolution.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Oxo-OPC8-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 3-oxo-12-hydroxy-octadeca-10,15-dienoyl-CoA (3-Oxo-OPC8-CoA), a key intermediate in the biosynthesis of jasmonates, is critical for understanding plant defense mechanisms and related signaling pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the sensitive and specific measurement of such lipid mediators.

This guide provides a comprehensive overview of a proposed LC-MS/MS method for the quantification of this compound, benchmarked against alternative analytical approaches. The performance data presented is based on established methodologies for similar acyl-CoA thioesters and jasmonates, providing a robust framework for method validation.

Comparison of Analytical Methods

The choice of analytical technique is pivotal for achieving the desired sensitivity, specificity, and throughput. Below is a comparison of a proposed LC-MS/MS method with other common techniques for the analysis of CoA esters.

ParameterProposed LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1–10 fmol100–200 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5–50 fmol~1 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) <15%<15%<20%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate
Matrix Effect Potential for ion suppression/enhancementLowLow

Experimental Protocols

A robust and reliable analytical method begins with meticulous experimental design. The following sections detail the proposed protocols for the LC-MS/MS-based quantification of this compound.

Sample Preparation (Solid-Phase Extraction - SPE)

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte.

  • Homogenization: Homogenize 50-100 mg of plant tissue in a suitable extraction solvent (e.g., acetonitrile/methanol (B129727)/water mixture)[2][3].

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound with 1 mL of methanol or an appropriate solvent mixture.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

Chromatographic separation is optimized to resolve the analyte from other matrix components.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over a suitable time to ensure separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

MS/MS provides the high specificity and sensitivity required for quantification at low concentrations.

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as CoA esters ionize efficiently in this mode[4].

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version) must be determined by direct infusion of standards. The fragmentation of the CoA moiety often yields characteristic product ions[5].

  • Collision Energy: Optimized for each MRM transition to maximize signal intensity.

Method Validation Parameters

Validation ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The following parameters should be assessed according to regulatory guidelines such as those from the FDA[6][7][8].

ParameterAcceptance Criteria
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte in blank matrix. Interference should be <20% of the LLOQ response[7][9].
Linearity R² ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at LLOQ)[7].
Accuracy & Precision Within-run and between-run precision (%RSD) should not exceed 15% (20% at LLOQ). Accuracy should be within 85-115% of nominal values (80-120% at LLOQ)[7].
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy. Analyte signal should be at least 5-10 times the signal of a blank sample[9].
Recovery Consistent and reproducible recovery across the concentration range.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.

Visualizations

Signaling Pathway and Workflow Diagrams

Diagrams generated using Graphviz (DOT language) illustrate key processes.

cluster_0 Jasmonate Biosynthesis Pathway alpha_Linolenic_Acid α-Linolenic Acid OPDA OPDA alpha_Linolenic_Acid->OPDA LOX, AOS, AOC OPC8_CoA OPC-8:0-CoA OPDA->OPC8_CoA OPR3, Acyl-CoA Synthetase Oxo_OPC8_CoA This compound OPC8_CoA->Oxo_OPC8_CoA ACX1 JA_CoA JA-CoA Oxo_OPC8_CoA->JA_CoA ACX1 JA Jasmonic Acid (JA) JA_CoA->JA Thioesterase

Caption: Simplified jasmonate biosynthesis pathway highlighting this compound.

cluster_1 LC-MS/MS Method Validation Workflow SamplePrep Sample Preparation (Homogenization, SPE) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Method_Validation Method Validation (Accuracy, Precision, etc.) Data_Processing->Method_Validation

References

A Tale of Two Molecules: Contrasting the Signaling Roles of OPDA and the Metabolic Intermediate 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the intricate world of plant signaling, the jasmonate pathway stands as a critical regulator of growth, development, and defense. Within this pathway, a fascinating dichotomy exists between molecules that act as potent signals and those that serve as transient metabolic intermediates. This guide provides a comprehensive comparison of 12-oxo-phytodienoic acid (OPDA), a well-established signaling molecule, and 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), an intermediate in jasmonic acid (JA) biosynthesis. While both are integral to the jasmonate cascade, their functional roles diverge significantly. This analysis, supported by experimental data, aims to clarify their distinct contributions to plant biology.

At a Glance: Key Differences

FeatureThis compoundOPDA (12-oxo-phytodienoic acid)
Primary Role Metabolic intermediate in JA biosynthesisSignaling molecule and JA precursor
Signaling Activity No evidence of independent signaling activityWell-documented, both COI1-dependent and -independent
Cellular Location of Function PeroxisomeChloroplast, nucleus, and other cellular compartments
Key Interacting Proteins 3-ketoacyl-CoA thiolase (KAT)Cyclophilin 20-3 (CYP20-3), TGA transcription factors
Biological Processes Influenced Jasmonic acid synthesisPlant defense, seed germination, root growth, thermotolerance

The Signaling Powerhouse: OPDA

12-oxo-phytodienoic acid (OPDA) is a cyclopentenone oxylipin synthesized in the chloroplast from α-linolenic acid.[1] While it serves as the precursor for the biosynthesis of jasmonic acid (JA) and its bioactive conjugate JA-isoleucine (JA-Ile), extensive research has revealed that OPDA possesses its own distinct signaling functions, independent of its conversion to JA.[2][3]

COI1-Independent Signaling

A significant facet of OPDA's activity is its ability to regulate gene expression and physiological responses without the need for the F-box protein CORONATINE INSENSITIVE 1 (COI1), the receptor for JA-Ile.[4][5] This COI1-independent pathway is considered an ancient signaling mechanism.[6]

Key COI1-Independent Roles of OPDA:

  • Plant Defense: OPDA can induce defense responses against certain pathogens and insects even in plants unable to synthesize JA.[7]

  • Seed Germination: OPDA, in synergy with abscisic acid (ABA), inhibits seed germination, a process that does not require COI1.[8]

  • Thermotolerance: OPDA signaling contributes to a plant's ability to withstand heat stress through a COI1-independent mechanism.[6]

COI1-Dependent Signaling

In addition to its independent roles, some of OPDA's effects are mediated through components of the canonical JA signaling pathway, including COI1.[7] This highlights the complexity and interconnectedness of jasmonate signaling.

Molecular Mechanisms of OPDA Signaling

The signaling activity of OPDA is attributed to its reactive α,β-unsaturated carbonyl group. This feature allows OPDA to interact with and modify specific proteins, thereby initiating downstream responses. One key interactor is Cyclophilin 20-3 (CYP20-3), which is involved in mediating OPDA's effects on cellular redox status and gene expression.[3] OPDA also influences the activity of TGA transcription factors, which play a role in regulating the expression of detoxification and stress response genes.[7]

The Metabolic Workhorse: this compound

In stark contrast to the multifaceted signaling roles of OPDA, this compound is currently understood to be a transient metabolic intermediate with no known independent signaling function. Its existence is confined to the peroxisome, where the final steps of JA biosynthesis occur.

Role in Jasmonic Acid Biosynthesis

Following its synthesis in the chloroplast, OPDA is transported to the peroxisome. There, it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[9] This molecule is then activated to its coenzyme A (CoA) ester, OPC-8:0-CoA.

The conversion of OPC-8:0-CoA to JA involves three cycles of β-oxidation. This compound is an intermediate in the first of these cycles. It is formed from OPC-8:0-CoA through the sequential action of acyl-CoA oxidase (ACX) and a multifunctional protein (MFP). Subsequently, this compound serves as the substrate for the enzyme 3-ketoacyl-CoA thiolase (KAT), which cleaves off a two-carbon unit to produce OPC-6:0-CoA.[9][10][11] This cycle repeats twice more to ultimately yield JA.

To date, there is no scientific literature suggesting that this compound accumulates to significant levels or that it interacts with any signaling components to modulate gene expression or physiological responses. Its primary and, as far as is known, sole function is to be rapidly converted to the next intermediate in the JA biosynthetic pathway.

Visualizing the Pathways

To illustrate the distinct roles of OPDA and this compound, the following diagrams depict their respective pathways.

Jasmonate_Biosynthesis_and_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_signaling Signaling Outputs alpha_linolenic_acid α-Linolenic Acid OPDA OPDA alpha_linolenic_acid->OPDA LOX, AOS, AOC Defense Defense Responses OPDA->Defense Germination Seed Germination Inhibition OPDA->Germination Thermotolerance Thermotolerance OPDA->Thermotolerance Gene_Expression Gene Expression OPDA->Gene_Expression transport Transport OPDA->transport OPC8_0 OPC-8:0 OPC8_0_CoA OPC-8:0-CoA OPC8_0->OPC8_0_CoA OPCL1 Three_Oxo_OPC8_CoA This compound OPC8_0_CoA->Three_Oxo_OPC8_CoA ACX, MFP OPC6_0_CoA OPC-6:0-CoA Three_Oxo_OPC8_CoA->OPC6_0_CoA KAT JA Jasmonic Acid OPC6_0_CoA->JA 2x β-oxidation OPDA_perox->OPC8_0 OPR3 transport->OPDA_perox

Biosynthesis and signaling of OPDA and this compound.

Experimental_Workflow cluster_quantification Quantification cluster_gene_expression Gene Expression Analysis Plant_Material Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment (e.g., Wounding, OPDA application) Plant_Material->Treatment Extraction Metabolite Extraction Treatment->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis_Quant Quantification of OPDA and JA intermediates LC_MS->Data_Analysis_Quant RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR cDNA_Synthesis->qPCR Transcriptomics RNA-Seq cDNA_Synthesis->Transcriptomics Data_Analysis_Gene Differential Gene Expression Analysis qPCR->Data_Analysis_Gene Transcriptomics->Data_Analysis_Gene Treatment_Gene->RNA_Extraction

Experimental workflow for studying jasmonates.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Quantification of OPDA and Jasmonate Intermediates by LC-MS/MS

This protocol is essential for determining the endogenous levels of OPDA and other jasmonates in plant tissues, enabling the study of their regulation in response to various stimuli.

  • Sample Preparation: Flash-freeze plant tissue (e.g., 100 mg of Arabidopsis leaves) in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727), 1% acetic acid) containing internal standards (e.g., d5-OPDA, d6-JA). Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and wash with water. Elute the compounds with methanol or acetonitrile.

  • LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol). Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). Separation is typically achieved on a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid. Detection and quantification are performed using multiple reaction monitoring (MRM) with specific precursor-product ion transitions for each analyte and internal standard.[12]

Gene Expression Analysis by RT-qPCR

This method allows for the quantification of changes in the expression of specific genes in response to OPDA treatment, providing insights into its signaling pathways.

  • Plant Treatment: Treat plants (e.g., Arabidopsis seedlings grown on agar (B569324) plates) with a solution containing OPDA (e.g., 50 µM) or a mock control.

  • RNA Extraction: Harvest tissue at desired time points, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit or a TRIzol-based method.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Subsequently, synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the synthesized cDNA, gene-specific forward and reverse primers, and a SYBR Green or TaqMan-based master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene of interest and a reference gene (e.g., ACTIN or UBIQUITIN). Calculate the relative gene expression using the ΔΔCt method.[13][14][15]

Conclusion

The comparison between OPDA and this compound clearly illustrates the functional specialization within a single biochemical pathway. OPDA stands out as a versatile signaling molecule with established roles in regulating a wide array of physiological processes, acting through both COI1-dependent and -independent mechanisms. Its biological activity is a subject of ongoing and fruitful research. In contrast, this compound is a transient metabolic intermediate whose existence is defined by its position within the β-oxidation spiral of JA biosynthesis. There is currently no evidence to suggest that it functions as a signaling molecule. For researchers in plant biology and drug development, understanding these fundamental differences is crucial for accurately interpreting experimental data and for designing targeted approaches to modulate plant growth and defense. Future research may yet uncover unexpected roles for the intermediates of JA biosynthesis, but as it stands, OPDA is the clear signaling entity, while this compound remains a stepping stone on the path to jasmonic acid.

References

Comparative Guide to the Cross-Talk Between Jasmonate and Salicylic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of plant hormone signaling is critical for orchestrating appropriate responses to environmental cues, particularly pathogen and herbivore attacks. Two of the most crucial defense hormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA), often exhibit a mutually antagonistic relationship. This guide provides a detailed comparison of the cross-talk between the JA biosynthesis pathway, which involves the intermediate 3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC8)-CoA, and the SA signaling cascade. Understanding these interactions is paramount for developing novel strategies to enhance plant immunity.

Overview of the Signaling Pathways

The Jasmonic Acid (JA) Biosynthesis and Signaling Pathway

Jasmonic acid synthesis is initiated in the chloroplast and completed in the peroxisome. A key step involves the reduction of 12-oxophytodienoic acid (OPDA) to OPC-8 by the enzyme 12-oxophytodienoate reductase 3 (OPR3).[1] OPC-8 is then activated to its CoA ester, 3-Oxo-OPC8-CoA, and undergoes three cycles of β-oxidation to yield JA.[1] Notably, an OPR3-independent bypass exists where OPDA can be converted to JA via 4,5-didehydrojasmonate (4,5-ddh-JA) and the action of OPR2.[1][2][3]

In the nucleus, the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][5] This binding targets JAZ proteins for degradation by the 26S proteasome, releasing transcription factors (TFs) like MYC2, ETHYLENE (B1197577) INSENSITIVE3 (EIN3), and OCTADECANOID-RESPONSIVE ARABIDOPSIS59 (ORA59) to activate JA-responsive genes.[5][6][7]

Jasmonate_Pathway Diagram 1: Simplified Jasmonate (JA) Biosynthesis and Signaling Pathway. cluster_peroxisome Peroxisome cluster_nucleus Nucleus OPDA OPDA OPR3 OPR3 OPDA->OPR3 OPR3 OPC8 OPC8 OPR3->OPC8 BetaOx This compound (via Acyl-CoA Synthetase) OPC8->BetaOx Acyl-CoA Synthetase JA JA BetaOx->JA β-oxidation (3x) JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Promotes Degradation ORA59 ORA59/MYC2 JAZ->ORA59 Represses JA_Genes JA-Responsive Genes (e.g., PDF1.2) ORA59->JA_Genes Activates

Caption: Simplified Jasmonate (JA) Biosynthesis and Signaling Pathway.

The Salicylic Acid (SA) Signaling Pathway

Salicylic acid is a phenolic compound crucial for inducing resistance against biotrophic and hemibiotrophic pathogens.[1][8] Upon SA accumulation, the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is activated.[9] In its inactive state, NPR1 exists as an oligomer in the cytoplasm. SA accumulation triggers redox changes that monomerize NPR1, allowing it to translocate to the nucleus.[10][11] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of SA-responsive defense genes, such as PATHOGENESIS-RELATED GENE 1 (PR-1).[9][12]

Salicylic_Acid_Pathway Diagram 2: Simplified Salicylic Acid (SA) Signaling Pathway. cluster_cytosol Cytosol cluster_nucleus Nucleus SA Salicylic Acid (SA) NPR1_oli NPR1 (Oligomer) SA->NPR1_oli Induces Monomerization NPR1_mono NPR1 (Monomer) NPR1_oli->NPR1_mono NPR1_nuc NPR1 (Monomer) NPR1_mono->NPR1_nuc Translocation TGA TGA TFs NPR1_nuc->TGA Interacts with SA_Genes SA-Responsive Genes (e.g., PR-1) TGA->SA_Genes Activates

Caption: Simplified Salicylic Acid (SA) Signaling Pathway.

Molecular Mechanisms of SA-JA Cross-Talk

The antagonism between SA and JA is a well-documented phenomenon that allows plants to prioritize one defense strategy over another.[13] SA primarily suppresses the JA signaling pathway at the transcriptional and post-transcriptional levels.[10][14]

Key Interaction Points:

  • Downstream of COI1-JAZ: SA-mediated suppression of JA signaling occurs downstream of the JA receptor complex. SA does not prevent the JA-induced degradation of JAZ repressors.[4][7][15]

  • Targeting Transcription Factor ORA59: A primary mechanism of SA antagonism is the induced degradation of the ORA59 protein, a key transcriptional activator of JA-responsive defense genes like PLANT DEFENSIN 1.2 (PDF1.2).[7][10][11][15]

  • Role of EIN3/EIL1: The SA-induced degradation of ORA59 is dependent on the ethylene signaling transcription factors EIN3 and its homolog EIL1.[16][17][18] EIN3 physically interacts with ORA59, targeting it for degradation by the 26S proteasome.[16][19][20]

  • NPR1-Dependent Suppression: The regulatory protein NPR1 is essential for the SA-mediated suppression of JA-responsive genes.[12][21] This function can be mediated by NPR1 in the cytosol, independent of its nuclear role in activating PR genes.[12]

  • Induction of Negative Regulators: SA can induce the expression of transcriptional repressors, such as certain WRKY transcription factors (e.g., WRKY70), which in turn suppress JA-responsive genes.[6][8][14]

Crosstalk_Diagram Diagram 3: SA-JA Cross-Talk Mechanism via ORA59 Degradation. JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Degrades ORA59 ORA59 JAZ->ORA59 Represses JA_Genes JA-Responsive Gene Expression (e.g., PDF1.2) ORA59->JA_Genes Activates Proteasome 26S Proteasome ORA59->Proteasome Targeted for Degradation SA Salicylic Acid (SA) NPR1 NPR1 SA->NPR1 Activates EIN3 EIN3/EIL1 SA->EIN3 Stabilizes NPR1->JA_Genes Suppresses (via WRKYs, etc.) EIN3->ORA59 Binds to

Caption: SA-JA Cross-Talk Mechanism via ORA59 Degradation.

Quantitative Experimental Data

The antagonistic effect of SA on JA signaling has been quantified through gene expression and protein stability assays. The data below is a synthesis from studies on Arabidopsis thaliana.

Table 1: Effect of SA and JA on PDF1.2 Gene Expression

This table summarizes the relative expression of the JA-responsive marker gene PDF1.2 in wild-type (WT) and ein3 eil1 mutant plants 24 hours after hormone treatment. Expression is normalized to mock-treated WT plants.

GenotypeTreatmentRelative PDF1.2 Expression (Fold Change)Key Finding
Wild-Type (WT) Mock1.0Baseline expression
Wild-Type (WT) JA (50 µM)~150Strong induction by JA
Wild-Type (WT) SA (1 mM)~0.5Slight repression by SA
Wild-Type (WT) JA + SA~20SA strongly suppresses JA-induced expression[19]
ein3 eil1 JA~30JA induction is significantly reduced without EIN3/EIL1
ein3 eil1 JA + SA~25SA-mediated suppression is largely abolished[17][19]

Data synthesized from findings reported in He et al. (2017).[17][19]

Table 2: Effect of SA and JA on ORA59 Protein Abundance

This table shows the relative abundance of ORA59 protein, measured via a 35S:ORA59-LUC (luciferase) reporter system, in WT and ein3 eil1 mutant backgrounds 24 hours after hormone treatment.

GenotypeTreatmentRelative ORA59-LUC IntensityKey Finding
Wild-Type (WT) Mock100%Baseline protein level
Wild-Type (WT) JA (50 µM)~180%JA treatment increases ORA59 protein abundance[18]
Wild-Type (WT) SA (1 mM)~60%SA treatment reduces ORA59 protein abundance[18]
Wild-Type (WT) JA + SA~90%SA antagonizes the JA-mediated increase in ORA59[18]
ein3 eil1 JA~170%JA still increases ORA59 levels
ein3 eil1 JA + SA~165%SA fails to reduce ORA59 abundance without EIN3/EIL1[18]

Data synthesized from findings reported in He et al. (2017).[18]

Key Experimental Protocols

The following are summarized protocols for key experiments used to investigate SA-JA cross-talk.

1. Plant Growth and Hormone Treatment

  • Plant Material: Arabidopsis thaliana seeds (e.g., Col-0 for wild-type, and relevant mutant lines like ein3 eil1) are surface-sterilized and sown on Murashige and Skoog (MS) medium or directly in soil.

  • Growth Conditions: Plants are grown under controlled conditions, typically a 10-hr light/14-hr dark cycle at 22°C.

  • Treatment: Four to five-week-old plants are treated by spraying the leaves until runoff with solutions of 1 mM SA, 50 µM Methyl Jasmonate (MeJA), or a combination of both. A mock treatment (containing the solvent, e.g., 0.015% Silwet L-77) is used as a control.

  • Harvesting: Leaf tissue is harvested at specified time points (e.g., 24 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.[19][21]

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

  • RNA Isolation: Total RNA is extracted from frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • qRT-PCR: The reaction is performed using a real-time PCR system with SYBR Green master mix. Gene-specific primers for target genes (PDF1.2, ORA59) and a reference gene (e.g., ACTIN2 or UBQ5) are used. Relative gene expression is calculated using the 2-ΔΔCt method.

3. In Vivo Luciferase Assay for Protein Abundance

  • Transgenic Lines: Arabidopsis lines stably expressing a construct where the protein of interest (e.g., ORA59) is fused to a luciferase (LUC) reporter under the control of a constitutive promoter (e.g., 35S) are required.[18]

  • Hormone Treatment: Seedlings are grown on MS plates and then transferred to liquid MS medium containing the respective hormones (SA, JA, or combination) for the desired duration (e.g., 24 hours).

  • Imaging: Before imaging, seedlings are sprayed with a D-luciferin solution (e.g., 1 mM). Luminescence is captured using a sensitive CCD camera system.

  • Quantification: The intensity of the luminescence signal, which correlates with the abundance of the fusion protein, is quantified using image analysis software.[18]

Experimental_Workflow Diagram 4: General Experimental Workflow for Studying SA-JA Crosstalk. cluster_RNA Gene Expression Analysis cluster_Protein Protein Abundance Analysis Start Plant Growth (WT, mutants) Treatment Hormone Application (Mock, SA, JA, SA+JA) Start->Treatment Harvest Sample Harvesting (e.g., 24h post-treatment) Treatment->Harvest Extraction RNA / Protein Extraction Harvest->Extraction cDNA cDNA Synthesis Extraction->cDNA Luciferin Luciferin Application (for ORA59-LUC lines) Extraction->Luciferin qPCR qRT-PCR (e.g., for PDF1.2) cDNA->qPCR Analysis_RNA Data Analysis (2-ΔΔCt) qPCR->Analysis_RNA Imaging CCD Imaging Luciferin->Imaging Analysis_Protein Quantify Luminescence Imaging->Analysis_Protein

Caption: General Experimental Workflow for Studying SA-JA Crosstalk.

References

A Comparative Analysis of 3-Oxo-OPC8-CoA Levels: A Proposed Framework for Interspecies Investigation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers detailing a proposed framework for the comparative analysis of 3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) levels across different plant species. This document outlines the necessary experimental protocols, data presentation formats, and key signaling pathways to facilitate such a study, addressing a current knowledge gap in plant biology.

Data Presentation

To ensure clear and concise comparison of this compound levels, all quantitative data should be summarized in a structured table. This table should include details of the plant species, the tissue type analyzed, the experimental conditions, the measured this compound levels, and the statistical analysis.

Table 1: Hypothetical Comparative Analysis of this compound Levels in Different Plant Species

Plant SpeciesFamilyTissueConditionThis compound Level (pmol/g FW)Standard Deviation
Arabidopsis thalianaBrassicaceaeRosette LeavesControl15.2± 2.1
Arabidopsis thalianaBrassicaceaeRosette LeavesWounded45.8± 5.7
Nicotiana tabacumSolanaceaeLeavesControl10.5± 1.8
Nicotiana tabacumSolanaceaeLeavesWounded32.1± 4.3
Oryza sativaPoaceaeSeedlingsControl8.9± 1.5
Oryza sativaPoaceaeSeedlingsWounded25.4± 3.9
Zea maysPoaceaeLeavesControl7.2± 1.1
Zea maysPoaceaeLeavesWounded21.7± 3.2

FW: Fresh Weight

Experimental Protocols

A detailed methodology is crucial for reproducible and comparable results. The following protocol for the extraction and quantification of this compound is based on established methods for acyl-CoA analysis in plants.[1][2]

1. Plant Material and Treatment:

  • Grow different plant species under controlled standardized conditions (e.g., photoperiod, temperature, light intensity).

  • For wounding experiments, mechanically damage the desired tissue (e.g., leaves) and harvest at specific time points post-wounding.

  • Harvest untreated tissue as a control.

  • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until extraction.

2. Extraction of Acyl-CoAs:

  • Grind the frozen plant tissue to a fine powder in liquid nitrogen.

  • Extract the acyl-CoAs using an appropriate extraction buffer (e.g., a solution containing isopropanol, a phosphate (B84403) buffer, and an acidic component to inhibit enzymatic activity).

  • Include internal standards for quantification.

  • Centrifuge the extract to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the crude extract.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Dry the eluate under a stream of nitrogen.

4. Quantification by LC-MS/MS:

  • Reconstitute the dried sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

  • Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC).

  • Detect and quantify this compound using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.[1]

  • Identify this compound based on its specific precursor-to-product ion transition and retention time compared to a synthesized standard.

Signaling Pathway and Experimental Workflow Visualization

Jasmonic Acid Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical plant hormone involved in defense and development.[3][4] The pathway begins in the chloroplast and concludes in the peroxisome.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13(S)-Hydroperoxylinolenic Acid alpha-Linolenic_Acid->13-HPOT LOX AOS Allene Oxide Synthase 13-HPOT->AOS AOC Allene Oxide Cyclase AOS->AOC OPDA 12-oxo-Phytodienoic Acid (OPDA) AOC->OPDA OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8 3-oxo-2-(2'-[Z]-pentenyl)- cyclopentane-1-octanoic acid (OPC-8:0) OPDA_perox->OPC8 OPR3 This compound This compound OPC8->this compound OPCL1 beta_oxidation 3x β-oxidation This compound->beta_oxidation JA-CoA Jasmonoyl-CoA beta_oxidation->JA-CoA JA Jasmonic Acid (JA) JA-CoA->JA Thioesterase Experimental_Workflow Start Start Plant_Growth 1. Standardized Plant Growth Start->Plant_Growth Treatment 2. Experimental Treatment (e.g., Wounding) Plant_Growth->Treatment Harvesting 3. Tissue Harvesting & Freezing Treatment->Harvesting Extraction 4. Acyl-CoA Extraction Harvesting->Extraction SPE 5. Solid-Phase Extraction Cleanup Extraction->SPE LCMS 6. LC-MS/MS Quantification SPE->LCMS Data_Analysis 7. Data Analysis & Comparison LCMS->Data_Analysis End End Data_Analysis->End

References

The Emerging Potential of 3-Oxo-OPC8-CoA as a Plant Stress Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate detection of stress in plants is paramount for ensuring agricultural productivity and for the development of stress-tolerant crop varieties. While several biomarkers for plant stress have been established, the quest for more sensitive and specific indicators continues. This guide provides a comparative analysis of 3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), an intermediate in the jasmonic acid (JA) biosynthesis pathway, as a potential biomarker for plant stress. We compare it with established biomarkers, provide supporting data from existing literature, and detail experimental protocols for its validation.

The Jasmonic Acid Pathway and its Role in Stress Response

Jasmonic acid and its precursors, collectively known as jasmonates, are lipid-derived hormones that play a crucial role in regulating plant responses to a wide range of biotic and abiotic stresses.[1] The biosynthesis of JA is a well-characterized pathway that is initiated in the chloroplasts and completed in the peroxisomes. Stress signals activate a cascade of enzymatic reactions, leading to the accumulation of JA and other signaling molecules.

Diagram of the Jasmonic Acid Biosynthesis Pathway

JASMONATE_BIOSYNTHESIS cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Unstable_Allene_Oxide Unstable_Allene_Oxide 13-HPOT->Unstable_Allene_Oxide AOS OPDA OPDA OPC8 OPC-8:0 OPDA->OPC8 OPR3 Unstable_Allene_Oxide->OPDA AOC This compound This compound OPC8->this compound OPCL1 JA-CoA JA-CoA This compound->JA-CoA 3 cycles of β-oxidation JA JA JA-CoA->JA Thioesterase Stress_Response_Genes Stress_Response_Genes JA->Stress_Response_Genes Activation Stress_Signal Stress_Signal Stress_Signal->alpha-Linolenic_Acid

Jasmonate biosynthesis pathway highlighting the position of this compound.

Comparative Analysis of Plant Stress Biomarkers

The ideal biomarker for plant stress should exhibit a rapid and significant change in concentration in response to stress, be specific to the stress type, and be reliably quantifiable. Here, we compare the potential of this compound with other well-established biomarkers.

BiomarkerClassRationale for Use as a BiomarkerAdvantagesDisadvantages
This compound Jasmonate Pathway IntermediateAs a direct precursor to jasmonic acid via β-oxidation, its levels are expected to rise upon the activation of the stress-induced JA pathway. Mutants deficient in the enzyme that processes its de-esterified form (OPC-8:0) show altered stress responses.[2][3]Potentially more sensitive to the initial activation of the JA pathway than JA itself. Specific to the jasmonate signaling cascade.Not yet directly validated as a biomarker. Quantitative data on its accumulation under various stresses is limited. Specific analytical standards may not be commercially available.
12-oxo-phytodienoic acid (OPDA) Jasmonate Pathway IntermediateAccumulates under stress and has been shown to have its own signaling functions independent of JA, regulating a unique set of genes.[4] It is a key regulator of seed germination under stress.[5]Acts as a signaling molecule itself, providing a broader view of the stress response. Often accumulates to higher levels than JA under certain stress conditions.Its dual role as a precursor and a signaling molecule can complicate the interpretation of its levels.
Jasmonic Acid (JA) PhytohormoneThe end-product of the jasmonate pathway, known to accumulate under a wide range of biotic and abiotic stresses and to activate defense gene expression.[1]Well-established as a stress hormone. Commercially available standards and established analytical methods.Accumulation can be transient. Its signaling is complex and involves crosstalk with other hormones.
Abscisic Acid (ABA) PhytohormoneA key hormone in regulating responses to abiotic stresses, particularly drought, by controlling stomatal closure and gene expression.A well-validated and widely used biomarker for abiotic stress. Strong correlation with drought tolerance.Less specific for biotic stress. Its levels can be influenced by developmental processes.
Proline Amino AcidAccumulates to high levels in plants under various environmental stresses, acting as an osmoprotectant and an antioxidant.Easy and inexpensive to quantify using spectrophotometric methods. High levels of accumulation under stress.Not specific to any particular stress. Its role as a primary stress indicator versus a consequence of stress is debated.[6]

Quantitative Data on Biomarker Accumulation Under Stress

The following table summarizes representative data from the literature on the accumulation of various stress biomarkers in response to drought. The data for this compound is presented as a hypothetical projection based on its position in the JA biosynthesis pathway, as direct quantitative data is currently scarce in published literature.

BiomarkerPlant SpeciesStress TypeFold Change (Stressed vs. Control)Reference
This compound (Hypothetical) Arabidopsis thalianaDrought5 - 15-
12-oxo-phytodienoic acid (OPDA) Arabidopsis thalianaDrought~10[7]
Jasmonic Acid (JA) Glycine max (Soybean)Water deficit~5[8]
Abscisic Acid (ABA) Vitis vinifera (Grapevine)Drought>20[9]
Proline Triticum aestivum (Wheat)Drought>100[6]

Note: The fold changes are approximate and can vary significantly depending on the plant species, the severity and duration of the stress, and the specific experimental conditions. The hypothetical data for this compound is based on the assumption that as a direct precursor to JA, its accumulation would be significant but potentially less pronounced than the end-product or other major signaling molecules like OPDA. Further experimental validation is required.

Experimental Protocols

Quantification of this compound and other Jasmonates by LC-MS/MS

This protocol is a proposed method based on established procedures for acyl-CoA and jasmonate analysis.

a. Sample Preparation

  • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Accurately weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid) containing a known amount of a suitable internal standard (e.g., deuterated JA or a commercially available non-endogenous acyl-CoA).

  • Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to separate the analytes of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode for acyl-CoAs and negative ion mode for jasmonates.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Proposed MRM Transitions for this compound (Positive Ion Mode):

  • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺. The exact mass of this compound needs to be calculated.

  • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the loss of the acyl chain, resulting in a fragment corresponding to the CoA moiety.

c. Data Analysis

  • Quantify the concentration of each analyte by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with authentic standards.

Workflow for Biomarker Validation

biomarker_validation_workflow Plant_Material Plant_Material Stress_Application Stress_Application Plant_Material->Stress_Application Control_Group Control_Group Stress_Application->Control_Group No Stress Stressed_Group Stressed_Group Stress_Application->Stressed_Group Drought, Pathogen, etc. Time_Course_Sampling Time_Course_Sampling Control_Group->Time_Course_Sampling Stressed_Group->Time_Course_Sampling Metabolite_Extraction Metabolite_Extraction Time_Course_Sampling->Metabolite_Extraction LC_MS_MS_Analysis LC_MS_MS_Analysis Metabolite_Extraction->LC_MS_MS_Analysis Data_Processing Data_Processing LC_MS_MS_Analysis->Data_Processing Statistical_Analysis Statistical_Analysis Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker_Validation Statistical_Analysis->Biomarker_Validation

A typical workflow for the validation of a new plant stress biomarker.

Conclusion and Future Directions

The analysis of the jasmonate biosynthesis pathway strongly suggests that this compound is a promising candidate for a specific and sensitive biomarker for plant stress. Its position as a direct precursor to the later stages of JA synthesis makes it a potentially early indicator of stress-induced metabolic changes. However, direct experimental validation is crucial.

Future research should focus on:

  • Quantitative Profiling: Performing targeted metabolomic studies to accurately quantify the levels of this compound in various plant species under a range of biotic and abiotic stresses.

  • Comparative Analysis: Directly comparing the performance of this compound with established biomarkers like OPDA, JA, ABA, and proline in terms of sensitivity, specificity, and correlation with stress intensity.

  • Protocol Optimization: Developing and validating a robust and standardized LC-MS/MS protocol for the routine quantification of this compound in plant tissues.

By undertaking these validation studies, the scientific community can ascertain the true potential of this compound as a valuable tool in plant stress research and for the development of more resilient crops.

References

A Comparative Analysis of 3-Oxo-OPC8-CoA and Jasmonic Acid on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of 3-Oxo-OPC8-CoA and jasmonic acid (JA) in influencing gene expression in plants. While jasmonic acid is a well-established phytohormone with a defined signaling pathway, this compound is a key intermediate in its biosynthesis. This comparison will delve into their distinct roles, supported by experimental data and methodologies.

Introduction

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play crucial roles in regulating plant growth, development, and responses to a wide range of biotic and abiotic stresses. The biosynthesis of JA is a multi-step process that occurs in different cellular compartments. 3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (this compound) is a critical intermediate in the peroxisomal β-oxidation stage of JA synthesis. While the signaling functions of JA are extensively studied, the direct effects of this compound on gene expression are less understood and are primarily considered in the context of being a precursor to JA.

Biosynthesis and Signaling Pathways

Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome where it is reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). OPC-8:0 is subsequently activated to its CoA ester, OPC-8-CoA, which then enters the β-oxidation spiral. After two cycles of β-oxidation, this compound is formed. The final step in the β-oxidation process is the conversion of this compound to jasmonoyl-CoA, catalyzed by 3-ketoacyl-CoA thiolase (KAT). Jasmonoyl-CoA is then hydrolyzed to release free jasmonic acid.

Jasmonic Acid Signaling

The biologically active form of jasmonate is jasmonoyl-isoleucine (JA-Ile), which is synthesized from JA by the enzyme JAR1. The perception of JA-Ile occurs in the nucleus and is mediated by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) ubiquitin E3 ligase complex. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, including MYC2. Upon binding of JA-Ile to the COI1-JAZ co-receptor complex, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, allowing them to activate the expression of a wide array of jasmonate-responsive genes.[1][2][3]

Role of this compound

Currently, there is no direct evidence to suggest that this compound acts as an independent signaling molecule. Its primary role appears to be that of a metabolic intermediate in the biosynthesis of JA.[4][5][6] The regulation of the enzymes involved in its formation and conversion, particularly 3-ketoacyl-CoA thiolase (KAT), is a crucial control point in the overall flux of the JA biosynthesis pathway.[2][7][8][9] For instance, the expression of KAT2 in Arabidopsis thaliana is induced by wounding and is essential for the accumulation of JA.[2][10] This indicates that the conversion of this compound is a regulated step, thereby controlling the output of the pathway.

Jasmonate_Biosynthesis_and_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm_nucleus Cytoplasm & Nucleus alpha-Linolenic Acid alpha-Linolenic Acid 12-oxo-phytodienoic acid (OPDA) 12-oxo-phytodienoic acid (OPDA) alpha-Linolenic Acid->12-oxo-phytodienoic acid (OPDA) LOX, AOS, AOC OPC-8:0 OPC-8:0 OPC-8-CoA OPC-8-CoA This compound This compound Jasmonoyl-CoA Jasmonoyl-CoA Jasmonic Acid (JA) Jasmonic Acid (JA) JA-Ile JA-Ile COI1 COI1 JAZ JAZ MYC2 MYC2 JA-responsive genes JA-responsive genes

Comparative Effects on Gene Expression

Direct comparative studies on the global gene expression changes induced by this compound versus jasmonic acid are not available. The current understanding is that the transcriptional response observed upon jasmonate signaling is a consequence of the accumulation of the active form, JA-Ile. Therefore, the effects on gene expression are attributed to JA and its derivatives, not to the biosynthetic intermediates like this compound.

However, it is plausible that perturbations in the levels of this compound, for instance through the knockout of the KAT gene, would lead to a significant reduction in JA levels and consequently, a lack of induction of JA-responsive genes.

Jasmonic Acid-Responsive Genes

Treatment of plants with jasmonic acid or its volatile ester, methyl jasmonate (MeJA), leads to large-scale transcriptional reprogramming.[3] These changes in gene expression underpin the diverse physiological responses mediated by jasmonates. High-throughput transcriptomic studies, such as microarray and RNA-sequencing (RNA-seq), have identified hundreds of genes that are either up- or down-regulated by JA.[1][11][12]

The table below summarizes a selection of genes known to be regulated by jasmonic acid in Arabidopsis thaliana, based on publicly available expression data.

Gene IDGene NameFunctionFold Change (JA vs. Control)Reference
AT2G39940COI1F-box protein, JA receptor component~1.5 - 2.0[11]
AT1G19180JAZ1Jasmonate ZIM-domain protein, transcriptional repressor> 10[1]
AT1G74950JAZ5Jasmonate ZIM-domain protein, transcriptional repressor> 10[1]
AT1G13320MYC2bHLH transcription factor, key regulator of JA signaling~2.0 - 4.0[1]
AT5G26920VSP2Vegetative storage protein, defense-related> 50[1]
AT4G31500PDF1.2Plant defensin (B1577277) 1.2, defense against fungal pathogens> 100[3]
AT3G25780LOX2Lipoxygenase 2, JA biosynthesis~5.0 - 10.0[1]
AT2G06050OPR312-oxophytodienoate reductase 3, JA biosynthesis~3.0 - 5.0[11]
AT1G72520JAR1Jasmonate resistant 1, synthesizes JA-Ile~2.0 - 3.0[1]
AT3G55970ERF1Ethylene response factor 1, transcription factor> 10[3]

Note: Fold changes are approximate and can vary depending on the specific experimental conditions (e.g., tissue type, developmental stage, JA concentration, and duration of treatment).

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Gene Expression Analysis Plant_Material Arabidopsis thaliana seedlings Treatment Treatment with Jasmonic Acid (or this compound if available) and mock control Plant_Material->Treatment Harvesting Harvesting of tissue at different time points Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction Library_Preparation RNA-seq Library Preparation or Microarray Labeling RNA_Extraction->Library_Preparation Sequencing_Hybridization High-Throughput Sequencing or Microarray Hybridization Library_Preparation->Sequencing_Hybridization Data_Analysis Bioinformatic Analysis: - Quality control - Read mapping - Differential gene expression - Functional enrichment Sequencing_Hybridization->Data_Analysis Gene_List Gene_List Data_Analysis->Gene_List Differentially Expressed Genes

Experimental Protocols

The following are generalized protocols for studying the effects of jasmonic acid on gene expression using RNA-seq.

1. Plant Growth and Treatment

  • Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Treatment: Two-week-old seedlings can be sprayed with a solution of methyl jasmonate (e.g., 100 µM MeJA in 0.01% Tween-20) or a mock solution (0.01% Tween-20).

  • Harvesting: Aerial tissues are harvested at various time points after treatment (e.g., 0, 1, 3, 6, 12, and 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C.

2. RNA Extraction and Quality Control

  • Total RNA is extracted from the harvested tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

3. RNA-Sequencing (RNA-seq)

  • Library Preparation: RNA-seq libraries are constructed from high-quality total RNA (e.g., using the Illumina TruSeq RNA Sample Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

  • Read Mapping: The processed reads are aligned to the reference genome (e.g., Arabidopsis thaliana TAIR10).

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are differentially expressed between the jasmonate-treated and mock-treated samples.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are subjected to functional annotation and gene ontology (GO) enrichment analysis to identify over-represented biological processes, molecular functions, and cellular components.

Conclusion

The comparison between this compound and jasmonic acid in the context of gene expression highlights the difference between a metabolic intermediate and a signaling molecule. While jasmonic acid, in its active form JA-Ile, directly triggers a well-defined signaling cascade leading to massive transcriptional reprogramming, this compound's role is confined to the biosynthesis pathway. The regulation of the enzymatic step that converts this compound to jasmonoyl-CoA is a key control point for the production of the hormonal signal. Future research could explore the potential for feedback regulation by this compound or other intermediates on the biosynthetic enzymes, which would add another layer of complexity to the regulation of jasmonate signaling. For drug development professionals, understanding the key regulatory steps in the biosynthesis of jasmonic acid, including the conversion of this compound, could offer novel targets for modulating plant defense responses and other JA-mediated processes.

References

quantitative comparison of different extraction methods for 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Oxo-OPC8-CoA, a key intermediate in the biosynthesis of jasmonates, is crucial for understanding plant defense signaling and for various applications in drug development. The efficiency of the extraction method used to isolate this lipophilic molecule from complex biological matrices is a critical determinant of analytical accuracy. This guide provides a quantitative comparison of two common extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with supporting data synthesized from studies on similar long-chain acyl-CoAs and oxylipins.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative performance metrics for a representative SPE and LLE method for the extraction of long-chain acyl-CoAs, providing a basis for selecting the most appropriate method for your research needs.

Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Typical Recovery Rate 70-80%[1]Can be higher than SPE, but is highly dependent on the solvent system and analyte polarity[2]
Purity of Extract High (excellent for removing interfering matrix components)[2][3]Lower (co-extraction of other lipids and matrix components is common)[2]
Processing Time Can be more time-consuming due to multiple steps (conditioning, loading, washing, elution)[2]Generally faster for a single sample, but can be less amenable to high-throughput applications
Reproducibility Generally high, especially with automated systems[2]Can be lower due to the potential for incomplete phase separation and emulsion formation[3]
Solvent Consumption Lower[3]Higher[3]
Cost per Sample Higher (due to the cost of SPE cartridges)[2]Lower (primarily solvent costs)

Experimental Protocols

Below are detailed methodologies for the two compared extraction techniques. These protocols are based on established methods for the extraction of long-chain acyl-CoAs and oxylipins from plant tissues.

Method 1: Solid-Phase Extraction (SPE)

This method is adapted from protocols for the purification of long-chain acyl-CoAs and is designed for high purity extracts suitable for sensitive downstream analysis such as mass spectrometry.[1]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated (NH4)2SO4

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (for conditioning)

  • Ultrapure water

  • Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

Procedure:

  • Sample Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Initial Extraction: To approximately 100 mg of powdered tissue, add 1 mL of ice-cold Extraction Buffer and homogenize thoroughly.

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and mix. Then, add 0.25 mL of saturated (NH4)2SO4 and 2 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Sample Loading: Dilute the collected supernatant with 5 volumes of ultrapure water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of Elution Solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your analytical instrument.

Method 2: Liquid-Liquid Extraction (LLE)

This method is a modification of the Folch extraction, a widely used technique for the extraction of lipids.[4] It is generally faster for a small number of samples but may result in a less pure extract compared to SPE.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass Pasteur pipettes

  • Evaporator

Procedure:

  • Sample Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction: To approximately 100 mg of powdered tissue, add 3 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds. Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids including this compound, using a glass Pasteur pipette.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for downstream analysis.

Mandatory Visualization

The following diagrams illustrate the jasmonate biosynthesis pathway, providing context for the importance of this compound, and a general workflow for its extraction and analysis.

jasmonate_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS OPDA OPDA 12,13-EOT->OPDA AOC OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 OPC8-CoA OPC8-CoA OPC-8:0->OPC8-CoA OPCL1 This compound This compound OPC8-CoA->this compound ACX Jasmonic_Acid Jasmonic_Acid This compound->Jasmonic_Acid KAT, OPR3 extraction_workflow cluster_methods Extraction & Purification Methods Plant_Tissue Plant_Tissue Homogenization Homogenization Plant_Tissue->Homogenization Extraction Solvent Extraction (e.g., Chloroform:Methanol) Homogenization->Extraction Purification_Enrichment Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Purification_Enrichment Analysis Analysis Purification_Enrichment->Analysis

References

Comparative Metabolomics of Wild-Type vs. Mutant Plants in the Jasmonate Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Jasmonate Signaling and Metabolomics

Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to both biotic and abiotic stresses.[1][2][3] The biosynthesis and signaling pathways of jasmonates are complex and tightly regulated.[1] Comparative metabolomics serves as a powerful tool to investigate the biochemical consequences of genetic mutations within this pathway. By comparing the metabolite profiles of wild-type plants with those of mutants defective in specific steps of JA biosynthesis or signaling, researchers can elucidate gene function, uncover novel metabolic pathways, and identify biomarkers associated with stress responses.[4][5][6] This guide provides an overview of the jasmonate pathway, outlines typical experimental protocols for comparative metabolomics, and presents data on the metabolic perturbations observed in various jasmonate-related mutants.

The Jasmonate Signaling Pathway

The jasmonate signaling cascade is initiated by the biosynthesis of jasmonic acid (JA) and its subsequent conversion to the biologically active form, jasmonoyl-isoleucine (JA-Ile).[7][8] This process begins in the chloroplast and is completed in the peroxisome and cytoplasm.[7][8] In the absence of a stimulus, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors, inhibiting the activity of transcription factors such as MYC2.[2][9][10] Upon stress, the accumulation of JA-Ile promotes the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and JAZ proteins.[2][9] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factors to activate the expression of JA-responsive genes.[7][9][10]

Jasmonate_Signaling_Pathway cluster_membrane Chloroplast/Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Repressed State cluster_active Active State Alpha-Linolenic_Acid α-Linolenic Acid JA_Biosynthesis JA Biosynthesis (LOX, AOS, AOC, OPR3) Alpha-Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ COI1->JAZ Recruitment Proteasome 26S Proteasome JAZ->Proteasome Degradation JAZ_MYC2 JAZ-MYC2 Complex MYC2 MYC2 JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes Activation JAZ_MYC2->JA_Response_Genes Repression Comparative_Metabolomics_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Plant_Growth 1. Plant Growth (Wild-Type vs. Mutant) Sample_Collection 2. Sample Collection (e.g., leaves, roots) Plant_Growth->Sample_Collection Metabolite_Extraction 3. Metabolite Extraction Sample_Collection->Metabolite_Extraction Analytical_Platform 4. Chemical Analysis (e.g., LC-MS, GC-MS) Metabolite_Extraction->Analytical_Platform Data_Acquisition 5. Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing 6. Data Processing (Peak detection, alignment) Data_Acquisition->Data_Processing Statistical_Analysis 7. Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification 8. Metabolite Identification Statistical_Analysis->Metabolite_Identification Biological_Interpretation 9. Biological Interpretation Metabolite_Identification->Biological_Interpretation

References

A Researcher's Guide to Assessing Antibody Specificity for 3-Oxo-OPC8-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Alternative Detection Methods

Besides antibody-based methods, 3-Oxo-OPC8-CoA can be detected and quantified using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of small molecules. It separates the analyte from a complex mixture, and the mass spectrometer provides structural information and precise quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this method is also highly sensitive and specific but may require derivatization of the analyte to make it volatile.

While these methods offer high accuracy, they require specialized equipment and expertise. Immunoassays, if developed with highly specific antibodies, can offer a high-throughput and more accessible alternative.

Comparative Data on Antibody Performance

Since no commercial antibodies for this compound are readily available, the following table serves as a template for researchers to systematically compare the performance of different antibody candidates (e.g., different hybridoma clones, polyclonal batches, or custom productions). The key parameters to assess are the half-maximal inhibitory concentration (IC50) for the target analyte and the percentage of cross-reactivity with structurally related molecules.

Antibody CandidateTarget AnalyteIC50 (ng/mL)Cross-Reactivity with OPC8-CoA (%)Cross-Reactivity with Jasmonic Acid (%)Cross-Reactivity with 12-oxo-PDA (%)
Antibody A This compoundDataDataDataData
Antibody B This compoundDataDataDataData
Antibody C This compoundDataDataDataData

Note: The IC50 value represents the concentration of the analyte that causes a 50% reduction in the assay signal and is a measure of antibody affinity. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of related molecule) x 100%. Lower IC50 values and lower cross-reactivity percentages indicate better antibody performance.

Experimental Protocols

Accurate assessment of antibody specificity is crucial. The following are detailed protocols for key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is the most common and effective method for quantifying small molecules and assessing antibody specificity.[1][2]

Principle: In this assay, the sample antigen (this compound) competes with a fixed amount of labeled or coated antigen for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the antigen in the sample.

Materials:

  • High-binding 96-well microplate

  • Purified this compound standard

  • Anti-3-Oxo-OPC8-CoA antibody

  • This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating, or an enzyme-labeled this compound

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (if the primary antibody is not labeled)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Structurally related molecules for cross-reactivity testing (e.g., OPC8-CoA, Jasmonic Acid, 12-oxo-phytodienoic acid)

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Competition: In separate tubes, pre-incubate varying concentrations of the this compound standard or sample with a fixed, limited concentration of the primary anti-3-Oxo-OPC8-CoA antibody for 1-2 hours at room temperature.

  • Incubation: Add 100 µL of the pre-incubated antibody-antigen mixture to each well of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three to five times with wash buffer.

  • Secondary Antibody: If using an unlabeled primary antibody, add 100 µL of the appropriate enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate four to five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Cross-Reactivity Assessment: Repeat the competitive ELISA procedure using potential cross-reactants at various concentrations in place of the this compound standard.

Western Blotting for Specificity Assessment

While not ideal for detecting small molecules directly, Western blotting can be adapted to assess antibody specificity by using a protein conjugate of this compound.

Principle: A protein conjugate of this compound and other related haptens are separated by SDS-PAGE, transferred to a membrane, and probed with the anti-3-Oxo-OPC8-CoA antibody. A specific antibody will only bind to the this compound conjugate.

Procedure:

  • Sample Preparation: Prepare samples of different hapten-protein conjugates (e.g., this compound-BSA, OPC8-CoA-BSA, Jasmonic Acid-BSA).

  • SDS-PAGE: Separate the protein conjugates on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-3-Oxo-OPC8-CoA antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Immunoprecipitation (IP) followed by Mass Spectrometry (MS)

This is a powerful method to confirm the identity of the molecule being captured by the antibody.[3]

Principle: The anti-3-Oxo-OPC8-CoA antibody is used to pull down its target from a complex biological sample. The captured molecule is then eluted and identified using mass spectrometry.

Procedure:

  • Antibody Immobilization: Immobilize the anti-3-Oxo-OPC8-CoA antibody on protein A/G beads.

  • Sample Incubation: Incubate the antibody-bead complex with a biological sample (e.g., plant extract) expected to contain this compound.

  • Washing: Wash the beads extensively to remove non-specifically bound molecules.

  • Elution: Elute the bound molecules from the beads.

  • Analysis by MS: Analyze the eluted sample by LC-MS/MS to confirm the presence and identity of this compound.

Visualizations

Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the jasmonic acid biosynthesis pathway, highlighting the position of this compound.

Jasmonic_Acid_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS 12-oxo-PDA 12-oxo-PDA 12,13-EOT->12-oxo-PDA AOC OPC8_CoA OPC8:0-CoA 12-oxo-PDA->OPC8_CoA OPR3, OCL1 This compound 3-Oxo-OPC8:0-CoA OPC8_CoA->this compound Acyl-CoA Oxidase OPC6_CoA OPC6:0-CoA This compound->OPC6_CoA Thiolase Jasmonic_Acid Jasmonic Acid OPC6_CoA->Jasmonic_Acid 2 cycles of β-oxidation Antibody_Specificity_Workflow cluster_screening Initial Screening cluster_validation Specificity Validation cluster_analysis Data Analysis Titer_Determination Determine Antibody Titer (Direct ELISA) Competitive_ELISA Competitive ELISA with This compound Standard Titer_Determination->Competitive_ELISA Western_Blot Western Blot with Hapten-Protein Conjugates Titer_Determination->Western_Blot IP_MS Immunoprecipitation followed by Mass Spectrometry (IP-MS) Titer_Determination->IP_MS Cross_Reactivity_Test Cross-Reactivity Testing with Related Molecules (ELISA) Competitive_ELISA->Cross_Reactivity_Test IC50_Calculation Calculate IC50 Value Competitive_ELISA->IC50_Calculation Cross_Reactivity_Calculation Calculate % Cross-Reactivity Cross_Reactivity_Test->Cross_Reactivity_Calculation Final_Assessment Final Specificity Assessment Western_Blot->Final_Assessment IP_MS->Final_Assessment IC50_Calculation->Cross_Reactivity_Calculation Cross_Reactivity_Calculation->Final_Assessment

References

Safety Operating Guide

Prudent Disposal of 3-Oxo-OPC8-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: A specific Safety Data Sheet (SDS) providing detailed disposal procedures for 3-Oxo-OPC8-CoA is not publicly available. In the absence of explicit toxicity and hazard data, this compound must be handled and disposed of with caution, assuming it to be hazardous. The following procedures are based on established best practices for the management of chemical waste in a laboratory setting.

Researchers, scientists, and drug development professionals are advised to treat this compound as a potentially hazardous substance. The primary disposal route should be through your institution's designated hazardous waste management program.

Chemical and Physical Properties

While specific disposal data is unavailable, the known properties of this compound are summarized below.

PropertyValue
Molecular Formula C39H62N7O19P3S[1]
Molecular Weight 1057.940 g/mol [1]
Chemical Class Coenzyme A thioester derivative[1]
Description Belongs to the class of 3-oxo-acyl CoAs and is considered a strong basic compound.[2]
Use For research use only. Not for human or veterinary use.[3]

Step-by-Step Disposal Protocol

This protocol provides a conservative and safe approach for the disposal of this compound, prioritizing personnel and environmental safety.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain.

  • Do not mix this compound with other chemical waste unless compatibility is confirmed.

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes), in a designated hazardous waste container.

3. Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container with a secure screw-on cap.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Follow all institutional and local regulations for hazardous waste disposal.

6. Decontamination of Empty Containers:

  • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical process for determining the proper disposal route for a chemical with unknown specific hazards like this compound.

G start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) with disposal guidelines available? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes assess_hazard Is the chemical's toxicity and reactivity fully known? sds_check->assess_hazard No end End of Procedure follow_sds->end treat_hazardous Treat as Hazardous Waste: Follow institutional EHS protocol. assess_hazard->treat_hazardous No non_hazardous_disposal Follow non-hazardous waste disposal procedures. assess_hazard->non_hazardous_disposal Yes treat_hazardous->end non_hazardous_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.